molecular formula C4H6O3 B122418 (S)-4-Methyl-1,3-dioxolan-2-one CAS No. 51260-39-0

(S)-4-Methyl-1,3-dioxolan-2-one

Cat. No.: B122418
CAS No.: 51260-39-0
M. Wt: 102.09 g/mol
InChI Key: RUOJZAUFBMNUDX-VKHMYHEASA-N
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Description

(S)-4-Methyl-1,3-dioxolan-2-one (CAS 51260-39-0), also known as (S)-(-)-Propylene Carbonate, is a chiral cyclic carbonate ester serving as a valuable building block in organic synthesis and specialized research . This compound is the single enantiomer of racemic propylene carbonate, a high-performance polar aprotic solvent. Its defined stereochemistry is critical for applications requiring chiral induction, such as its documented use in the synthesis of enantiomerically enriched β-hydroxy sulfides . With a molecular formula of C4H6O3 and a molecular weight of 102.09 g/mol, it is characterized as a clear, colorless to light yellow liquid . Key physical properties include a boiling point of approximately 240-241.7°C, a density of 1.189 g/cm³, and a refractive index of 1.422 . The compound is offered with a minimum purity of 95% to 97%, ensuring high quality for sensitive synthetic applications . While the racemic form of this compound finds broad industrial use as a solvent in batteries, coatings, and polymer processing, the (S)-enantiomer is predominantly employed in research contexts where chirality is a key factor . Researchers value it as a stereospecific reagent. It is typically packaged in various sizes from grams to kilograms (e.g., 1g, 5g, 25g, 100g) to suit different laboratory scales . For safe handling, note that this compound may cause serious eye irritation (Hazard Statement H319) . Appropriate precautionary measures should be taken, including wearing eye protection (P264, P280) . It is recommended to store the product under an inert atmosphere and, for long-term stability, in a refrigerator . Intended Use: This product is provided 'For Research Use Only' and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-methyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOJZAUFBMNUDX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303042
Record name (4S)-4-Methyl-1,3-dioxolan-2-one
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51260-39-0
Record name (4S)-4-Methyl-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51260-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-Methyl-1,3-dioxolan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID701303042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-4-Methyl-1,3-dioxolan-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-propylene carbonate, is a chiral cyclic carbonate ester of significant interest in the fields of organic synthesis and pharmaceutical development. As the (S)-enantiomer of propylene carbonate, its defined stereochemistry makes it a valuable chiral building block and a versatile reagent in asymmetric synthesis. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of chiral drugs.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid with a faint odor.[1] It is a polar aprotic solvent with a high boiling point and low vapor pressure.[2] Its chiral nature is the key feature that distinguishes it from its racemic mixture, enabling its use in stereoselective transformations.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₄H₆O₃[3]
Molecular Weight 102.09 g/mol [3]
CAS Number 51260-39-0[3]
Appearance Colorless to light yellow liquid[4]
Density 1.189 g/cm³[4]
Boiling Point 240-241.7 °C[4]
Melting Point -49.2 °C[5]
Refractive Index 1.422[4]
Solubility Soluble in water and miscible with most organic solvents.[2]
Spectroscopic Data

The structural characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

Table 2: 1H and 13C NMR Spectroscopic Data for 4-Methyl-1,3-dioxolan-2-one
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1H NMR
CH₃1.49d6.0
CH₂4.04t8.4
CH₂4.58t8.4
CH4.84-4.92m
13C NMR
CH₃19.4
CH₂70.7
CH73.7
C=O155.1

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Common synthetic strategies involve the use of chiral starting materials or chiral catalysts.

Synthesis from (S)-Propylene Glycol

A straightforward method for the synthesis of this compound is the reaction of commercially available (S)-propylene glycol with a carbonyl source, such as phosgene or a dialkyl carbonate. The use of phosgene, while effective, is often avoided due to its high toxicity.[8] A greener alternative involves the use of dimethyl carbonate or urea.

dot

Synthesis_from_Propylene_Glycol cluster_reactants Reactants cluster_process Reaction cluster_products Products S_PG (S)-Propylene Glycol Reaction_Vessel Reaction with Catalyst (e.g., Zinc Acetate) S_PG->Reaction_Vessel Carbonyl_Source Carbonyl Source (e.g., Dimethyl Carbonate, Urea) Carbonyl_Source->Reaction_Vessel S_PC This compound Reaction_Vessel->S_PC Byproducts Byproducts (e.g., Methanol, Ammonia) Reaction_Vessel->Byproducts TDF_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_intermediate1 Intermediate cluster_step2 Step 2: Phosphonylation cluster_intermediate2 Intermediate cluster_step3 Step 3: Hydrolysis cluster_intermediate3 Intermediate cluster_step4 Step 4: Esterification & Salt Formation cluster_final Final Product Adenine Adenine Alkylation Reaction in DMF with NaOH Adenine->Alkylation R_PC (R)-4-Methyl-1,3-dioxolan-2-one R_PC->Alkylation HPA (R)-9-(2-hydroxypropyl)adenine Alkylation->HPA Phosphonylation Alkylation with DESMP HPA->Phosphonylation PPA Diethyl Phosphonate Ester Phosphonylation->PPA Hydrolysis Hydrolysis PPA->Hydrolysis Tenofovir Tenofovir Hydrolysis->Tenofovir Esterification Alkylative Esterification + Fumaric Acid Tenofovir->Esterification TDF Tenofovir Disoproxil Fumarate (TDF) Esterification->TDF

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-Methyl-1,3-dioxolan-2-one , also known as (S)-(-)-Propylene Carbonate, is a chiral cyclic carbonate ester. It serves as a stereospecific reagent and a valuable chiral building block in organic synthesis.[1] As the pure (S)-enantiomer of propylene carbonate, a widely used polar aprotic solvent, its defined stereochemistry is crucial for applications demanding chiral induction, such as in the synthesis of enantiomerically enriched compounds.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and spectral data, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its core structure consists of a five-membered dioxolane ring with a ketone group and a methyl group at the chiral center.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (4S)-4-methyl-1,3-dioxolan-2-one
Synonyms (S)-(-)-Propylene carbonate, (S)-Propylene Carbonate
CAS Number 51260-39-0[2]
Molecular Formula C₄H₆O₃[2]
Molecular Weight 102.09 g/mol [2]
InChIKey RUOJZAUFBMNUDX-VKHMYHEASA-N[2]
SMILES C[C@H]1COC(=O)O1[2]

Table 2: Physicochemical Properties

PropertyValue
Appearance Colorless to light yellow liquid
Melting Point -55 °C to -48.8 °C
Boiling Point 240 - 243 °C[3]
Density 1.189 - 1.21 g/cm³
Refractive Index 1.422
Flash Point 113 °C
Water Solubility 175 g/L (at 25 °C); 240 g/L (at 20 °C)[4]
LogP -0.4

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the reaction of (S)-propylene glycol with a phosgene equivalent, such as triphosgene. An industrially significant and greener method is the cycloaddition of carbon dioxide to (S)-propylene oxide, often requiring high pressure and a catalyst.[2][5]

Experimental Protocol: Synthesis from (S)-Propylene Glycol and Triphosgene

This protocol is a representative procedure for the cyclization of a diol to a cyclic carbonate using triphosgene.

Objective: To synthesize this compound from (S)-1,2-propanediol.

Materials:

  • (S)-1,2-propanediol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath, condenser

Procedure:

  • Reaction Setup: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (S)-1,2-propanediol (1.0 eq) and anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

  • Base Addition: Anhydrous pyridine or triethylamine (2.2 eq) is added slowly to the stirred solution.

  • Triphosgene Addition: A solution of triphosgene (0.4 eq) in anhydrous DCM is prepared and added dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. A white precipitate (pyridinium or triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of water. The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

G Synthesis of this compound A (S)-Propylene Glycol + Pyridine in DCM C Reaction Mixture (0°C to RT) A->C B Triphosgene in DCM B->C Slow addition D Quenching (Water) C->D After 16h E Liquid-Liquid Extraction D->E F Drying & Evaporation E->F Organic Phase G Vacuum Distillation F->G H Pure this compound G->H

Caption: Lab-scale synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 3: Key Spectroscopic Data

TechniqueData Description
FTIR The Fourier Transform Infrared (FTIR) spectrum has been recorded and analyzed.[6][7] Key vibrational modes include a strong carbonyl (C=O) stretching vibration characteristic of cyclic carbonates (typically around 1800 cm⁻¹), C-H stretching and bending modes for the methyl and methylene groups, and C-O stretching vibrations of the ester functionality.[6][8]
¹H NMR The proton NMR spectrum provides distinct signals for the protons in the molecule. Expected signals include a doublet for the methyl group protons, and multiplets for the methine and the two diastereotopic methylene protons on the dioxolane ring.[9][10]
¹³C NMR The carbon NMR spectrum shows four distinct signals corresponding to the carbonyl carbon, the methine carbon, the methylene carbon, and the methyl carbon.[9]

Applications in Research and Development

The primary utility of this compound in a research and drug development context stems from its chirality. It is employed as:

  • A Chiral Solvent: For reactions where the solvent can influence the stereochemical outcome.

  • A Chiral Building Block: As a starting material for the synthesis of more complex enantiomerically pure molecules.[1]

  • Electrolyte Component: The racemic mixture, propylene carbonate, is a common high-permittivity solvent in lithium-ion batteries; the chiral version can be used in specialized electrochemical studies.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions should be observed.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.[1]

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, consulting detailed research articles and safety data sheets is highly recommended.

References

Spectroscopic Profile of (S)-4-Methyl-1,3-dioxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-4-Methyl-1,3-dioxolan-2-one, a chiral cyclic carbonate ester. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound, also known as (S)-propylene carbonate, is a valuable chiral building block in organic synthesis. Its spectroscopic characterization is crucial for confirming its identity, purity, and structure in various chemical processes. This guide presents a consolidated resource of its spectral data, accompanied by detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 4-methyl-1,3-dioxolan-2-one provide detailed information about the chemical environment of each proton and carbon atom.[1]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-methyl-1,3-dioxolan-2-one exhibits distinct signals for the methine proton, the diastereotopic methylene protons of the dioxolane ring, and the methyl protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.8m-H-4
~4.5t~8.0H-5a
~4.0dd~8.0, ~5.0H-5b
~1.4d~6.0CH₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The data presented here is an approximation based on visual analysis of the spectrum.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of 4-methyl-1,3-dioxolan-2-one shows four distinct signals corresponding to the four unique carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~155C=O (C-2)
~74CH (C-4)
~71CH₂ (C-5)
~19CH₃

Note: The data presented here is an approximation based on visual analysis of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methyl-1,3-dioxolan-2-one is characterized by a strong absorption band corresponding to the carbonyl group of the cyclic carbonate. A study has been conducted to record the Fourier transform infrared (FTIR) and FT-Raman spectra of 4-methyl-1,3-dioxolan-2-one and perform a complete vibrational assignment.[2][3]

Wavenumber (cm⁻¹)Assignment
~1800C=O stretch (strong)
~1180C-O-C stretch (strong)
~2990C-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (102.09 g/mol ).

m/zRelative IntensityAssignment
102-[M]⁺
87-[M - CH₃]⁺
58-[M - CO₂]⁺
43-[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

  • Acquire the spectrum using a standard pulse program.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse program.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Sample Preparation:

  • As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Record a background spectrum of the clean salt plates.

  • Place the sample between the salt plates and acquire the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

  • The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Ionization:

  • Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Instrumentation:

  • A mass spectrometer capable of electron ionization.

Data Acquisition:

  • The mass spectrum is acquired by scanning a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structural Elucidation Sample Pure Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

This workflow demonstrates the systematic approach to confirming the structure of the target compound, starting from sample preparation and proceeding through data acquisition and interpretation from various spectroscopic techniques.

References

An In-Depth Technical Guide to (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-1,3-dioxolan-2-one , with the CAS number 51260-39-0 , is a chiral cyclic carbonate that has garnered significant attention in the scientific community, particularly in the realms of asymmetric synthesis and drug development. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and its role as a valuable chiral building block.

Physicochemical and Spectroscopic Data

This compound, also known as (S)-propylene carbonate, is a colorless, odorless liquid.[1] Its chiral nature makes it a valuable precursor for the synthesis of enantiomerically pure compounds.[2] Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₆O₃[3][4]
Molecular Weight 102.09 g/mol [3][5]
Appearance Colorless liquid[1]
Density 1.189 g/mL at 25 °C[3]
Boiling Point 240 °C[3]
Refractive Index (n20/D) 1.422[3]
Optical Activity ([α]20/D) -2° (neat)[3]
Enantiomeric Excess (ee) ≥98%[3]
Solubility Miscible with acetone, benzene, chloroform, ethyl acetate. Soluble in water.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReferences
IR (Infrared) The IR spectrum shows characteristic peaks for the carbonate functional group.[6]
¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum provides information on the proton environment in the molecule.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum indicates the different carbon environments.
Mass Spectrometry (MS) The mass spectrum confirms the molecular weight of the compound.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A common method involves the kinetic resolution of racemic propylene glycol or the direct asymmetric synthesis from propylene oxide and carbon dioxide.

Experimental Protocol: Enantioselective Synthesis via Transesterification

This protocol describes the synthesis of (S)-propylene carbonate from (S)-propylene glycol and dimethyl carbonate.

Materials:

  • (S)-propylene glycol (99.5% purity, moisture content ≤ 0.5%)

  • Dimethyl carbonate

  • Sodium methoxide solution (30% in methanol)

  • Reaction vessel with heating, stirring, and distillation capabilities

Procedure:

  • Charge the reaction vessel with 800 kg of (S)-propylene glycol, 1600 kg of dimethyl carbonate, and 8 kg of sodium methoxide solution.

  • Begin stirring and heat the mixture to 60-65 °C. A mixture of methanol and a small amount of dimethyl carbonate will distill off.

  • After approximately 12 hours, gradually increase the temperature from 65 °C to 90 °C, continuing to collect the distillate.

  • Further increase the temperature from 90 °C to 115 °C over 8 hours.

  • Cool the reaction mixture to 60 °C.

  • Apply a vacuum (≥ -0.08 MPa) and perform vacuum distillation. The temperature should be increased at a rate of 0.2 °C per minute.

  • Continue to collect the distilled mixture of methanol and dimethyl carbonate.

  • When the temperature reaches 120 °C and no more solvent is distilling, the reaction is complete, yielding (S)-propylene carbonate.[7]

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a versatile chiral building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its rigid dioxolanone ring and defined stereochemistry allow for the controlled introduction of chirality.

Synthesis of the Antiviral Drug Tenofovir Disoproxil Fumarate

(R)-4-Methyl-1,3-dioxolan-2-one, the enantiomer of the topic compound, is a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, a crucial antiretroviral drug for the treatment of HIV/AIDS and Hepatitis B.[8][9] The synthesis involves the alkylation of adenine with (R)-propylene carbonate to introduce the chiral side chain.[10]

G Adenine Adenine Reaction Alkylation Adenine->Reaction R_PC (R)-Propylene Carbonate R_PC->Reaction HPA (R)-9-[2-(hydroxyl)propyl]adenine (HPA) Reaction->HPA Yield: High NaOH NaOH (cat.) DMF, 120 °C Reaction->NaOH

Caption: Synthesis of a chiral β-hydroxy sulfide.

Experimental Protocol: Synthesis of (S)-1-(phenylthio)propan-2-ol

This protocol details the synthesis of a chiral β-hydroxy sulfide from (S)-propylene carbonate.

[11]Materials:

  • (S)-(-)-Propylene carbonate

  • Thiophenol

  • Na-X zeolite catalyst

  • Toluene

Procedure:

  • In a 25-mL round-bottomed flask, combine 10 mmol of thiophenol, 10 mmol of (S)-(-)-propylene carbonate, 10 mL of toluene, and 0.05 g of Na-X catalyst.

  • Stir the mixture vigorously at room temperature for 10 minutes.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 72 hours with continuous stirring.

  • After cooling to room temperature, the catalyst can be removed by filtration.

  • The product, (S)-1-(phenylthio)propan-2-ol, can be purified from the filtrate, for example, by column chromatography.

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. A[12]fter the desired stereocenter is created, the auxiliary is removed. This compound and its derivatives can function as chiral auxiliaries, although their primary use is often as a chiral building block where the core chiral structure is retained in the final product.

Diagram 3: General Concept of a Chiral Auxiliary in Asymmetric Synthesis

G Substrate Prochiral Substrate Intermediate Chiral Intermediate Substrate->Intermediate + Auxiliary Auxiliary Chiral Auxiliary Auxiliary->Intermediate Product Enantiomerically Enriched Product Intermediate->Product Diastereoselective Reaction RecoveredAux Recovered Auxiliary Product->RecoveredAux Remove Auxiliary

Caption: Workflow of a chiral auxiliary in synthesis.

Conclusion

This compound is a valuable and versatile chiral compound with significant applications in the pharmaceutical industry and broader synthetic chemistry. Its utility as a chiral building block for the synthesis of complex, enantiomerically pure molecules, such as the antiviral drug Tenofovir, underscores its importance. The detailed experimental protocols provided in this guide offer a practical resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work. As the demand for enantiopure pharmaceuticals continues to grow, the role of chiral intermediates like this compound is set to become even more critical.

References

An In-depth Technical Guide to the Safe Handling and Application of (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and application insights for (S)-4-Methyl-1,3-dioxolan-2-one, a chiral cyclic carbonate ester. Known also as (S)-(-)-Propylene Carbonate, this compound is a valuable building block in organic synthesis and specialized research where stereochemistry is critical.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A thorough understanding of its physicochemical properties is fundamental for its safe and effective use in experimental settings.

PropertyValueReference
Molecular Formula C₄H₆O₃[1]
Molecular Weight 102.09 g/mol [1]
CAS Number 51260-39-0[1]
Appearance Clear, colorless to light yellow liquid[1]
Density 1.189 g/mL at 25 °C[1]
Boiling Point 240-241.7 °C[1]
Refractive Index 1.422 (n20/D)[1]
Optical Rotation [α]20/D -2°, neat
Purity (typical) ≥ 98%[2]
Flash Point 113 °C (closed cup)

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Signal Word: Warning

Personal Protective Equipment (PPE):

Protection TypeRecommendation
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator with an organic vapor cartridge.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture ingress.

  • For long-term stability, refrigeration is recommended.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Use only in a chemical fume hood or well-ventilated area.

  • Wash hands thoroughly after handling.

  • Take precautionary measures against static discharge.

Experimental Protocols and Applications

This compound is primarily utilized as a chiral building block in asymmetric synthesis. Its defined stereochemistry is crucial for applications requiring chiral induction.

Application in Chiral Synthesis: Synthesis of Enantiomerically Enriched β-Hydroxy Sulfides

A documented use of this compound is in the synthesis of enantiomerically enriched β-hydroxy sulfides.[1] The general workflow for such a synthetic procedure is outlined below.

G General Workflow: Synthesis of β-Hydroxy Sulfides cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Reactants: This compound, Thiol, Base solvent Add Anhydrous Solvent (e.g., THF) reagents->solvent atmosphere Establish Inert Atmosphere (Nitrogen or Argon) solvent->atmosphere addition Slowly Add Thiol/Base Mixture to Dioxolanone Solution atmosphere->addition stirring Stir at Controlled Temperature (e.g., 0°C to rt) addition->stirring monitoring Monitor Reaction Progress (TLC, GC/MS) stirring->monitoring quench Quench Reaction (e.g., with aq. NH4Cl) monitoring->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over MgSO4) extract->dry purify Purify by Column Chromatography dry->purify product Enantiomerically Enriched β-Hydroxy Sulfide purify->product Characterize Final Product (NMR, HRMS, etc.)

Caption: General workflow for the synthesis of β-hydroxy sulfides.

General Laboratory Handling Workflow

The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal start Start sds Review Safety Data Sheet (SDS) start->sds ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) hood Ensure Fume Hood is Operational ppe->hood retrieve Retrieve from Storage hood->retrieve sds->ppe dispense Dispense Required Amount retrieve->dispense seal Tightly Seal Container Immediately dispense->seal reaction Use in Experimental Setup seal->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste Dispose of Waste in Designated Chemical Waste Container decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Recommended workflow for safely handling the compound.

Biological and Toxicological Information

While this compound is noted for its low toxicity, it is an irritant.[2] There is no extensive documentation suggesting it has specific biological activities or is directly involved in cellular signaling pathways. Its primary role in a biological context is as a component in formulations or as a solvent. For instance, propylene carbonate (the racemic mixture) has been investigated as a solvent in lithium-ion batteries and as a plasticizer in polymer formulations.[2][3] It is considered biodegradable.[2]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain. It should be treated as chemical waste and handled by qualified personnel.

Conclusion

This compound is a valuable chiral reagent in organic synthesis. Its safe and effective use requires adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. While it is considered to have low toxicity, its potential as a skin, eye, and respiratory irritant should not be underestimated. By following the guidelines outlined in this document, researchers can minimize risks and leverage the unique properties of this compound in their work.

References

In-depth Technical Guide: Thermal Stability and Decomposition of (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of (S)-4-Methyl-1,3-dioxolan-2-one, a chiral cyclic carbonate ester also known as (S)-propylene carbonate. Due to its utility as a polar, aprotic solvent and a versatile synthetic intermediate, a thorough understanding of its thermal behavior is critical for safe handling, process optimization, and ensuring product purity in pharmaceutical and materials science applications. This document compiles available data on its thermal properties, outlines detailed experimental protocols for its analysis, and presents theoretical decomposition pathways.

Core Data Presentation

Table 1: Physical and Thermal Properties of this compound and Related Cyclic Carbonates

PropertyThis compoundEthylene Carbonate (Proxy)Dimethyl Carbonate (Proxy)
Molecular Formula C₄H₆O₃C₃H₄O₃C₃H₆O₃
Molar Mass 102.09 g/mol 88.06 g/mol 90.08 g/mol
Boiling Point 240 °C[1]248 °C90 °C
Melting Point -48.8 °C36.4 °C2-4 °C
Decomposition Onset (TGA) Data not available~200-263 °C[2][3]~247 °C[3]
Decomposition Products Expected: CO₂, propanal, acetoneAcetaldehyde, CO₂[4]CO₂, methanol, methyl radicals

Experimental Protocols

Precise and reproducible thermal analysis is paramount for characterizing the decomposition of this compound. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), adapted from standard procedures for volatile organic liquids and related cyclic carbonates.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Tare a clean, inert sample pan (e.g., aluminum or platinum).

    • In an inert atmosphere (e.g., a glovebox) to prevent atmospheric contamination, carefully pipette approximately 5-10 mg of this compound into the sample pan.

    • Record the exact initial mass of the sample.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

    • Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

    • Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with the thermal transitions of this compound, including its boiling point and any decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • In an inert atmosphere, accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. This is crucial to contain the volatile liquid and prevent evaporation before decomposition.

    • Prepare an identical empty hermetically sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a temperature above its expected boiling and decomposition range (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to boiling and exothermic peaks that may indicate decomposition events.

    • Determine the onset and peak temperatures for each observed thermal event.

Mandatory Visualizations

Decomposition Pathway

Theoretical studies on the oxidative decomposition of propylene carbonate, particularly in the context of lithium-ion battery electrolytes, suggest a multi-step process initiated by the formation of a radical cation. This pathway likely involves the elimination of carbon dioxide followed by the formation of various radical species that can lead to stable end products such as propanal and acetone.[5][6]

DecompositionPathway Figure 1. Proposed Thermal Decomposition Pathway of Propylene Carbonate PC This compound RadicalCation Radical Cation Intermediate PC->RadicalCation Heat CO2 Carbon Dioxide (CO2) RadicalCation->CO2 OtherRadicals Other Radical Species RadicalCation->OtherRadicals Propanal Propanal OtherRadicals->Propanal Acetone Acetone OtherRadicals->Acetone ExperimentalWorkflow Figure 2. General Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Weighing Weigh Sample (2-10 mg) Encapsulation Hermetic Encapsulation (DSC) or Open Pan (TGA) Weighing->Encapsulation TGA TGA (10°C/min to 400°C) Encapsulation->TGA DSC DSC (10°C/min to 300°C) Encapsulation->DSC TGA_Data Mass Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data Parameters Determine: - Onset Decomposition Temp. - Peak Decomposition Temp. - Enthalpy of Decomposition TGA_Data->Parameters DSC_Data->Parameters

References

An In-depth Technical Guide to the Solubility of (S)-4-Methyl-1,3-dioxolan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-4-Methyl-1,3-dioxolan-2-one, a chiral cyclic carbonate ester, in various organic solvents. Due to a lack of extensive quantitative data for the specific (S)-enantiomer in publicly available literature, this guide presents qualitative solubility information for its racemic mixture, propylene carbonate, which is widely considered to be representative. Furthermore, this document details a robust experimental protocol for the quantitative determination of its solubility and discusses relevant thermodynamic modeling approaches.

Introduction to this compound

This compound, also known as (S)-propylene carbonate, is a polar aprotic solvent with a wide range of applications in chemical synthesis, battery technology, and as an excipient in pharmaceutical formulations. Its chiral nature makes it a valuable building block in asymmetric synthesis. Understanding its solubility in various organic solvents is crucial for its effective use in these applications, particularly in reaction engineering, purification processes, and formulation development.

Qualitative Solubility Data

Propylene carbonate, the racemic mixture of (S)- and (R)-4-Methyl-1,3-dioxolan-2-one, is widely reported to be miscible with or soluble in a variety of common organic solvents. This high degree of solubility is attributed to its polar nature. The following table summarizes the qualitative solubility of propylene carbonate in several organic solvents. It is important to note that "miscible" implies solubility in all proportions.

Organic SolventSolvent ClassQualitative Solubility of Propylene Carbonate
AcetoneKetoneMiscible
BenzeneAromatic HydrocarbonSoluble
ChloroformHalogenated HydrocarbonSoluble
EthanolAlcoholMiscible
Ether (Diethyl ether)EtherSoluble
TolueneAromatic HydrocarbonSoluble

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

For a precise quantitative determination of the solubility of this compound in an organic solvent where it is not fully miscible, the isothermal equilibrium method followed by composition analysis is a reliable approach. This method involves preparing saturated solutions at a constant temperature, separating the phases, and then analyzing the composition of each phase.

4.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Thermostatic water bath with temperature control (±0.1 K)

  • Jacketed glass equilibrium cell

  • Magnetic stirrer and stir bars

  • Calibrated digital thermometer

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

  • Refractometer

  • Analytical balance (±0.0001 g)

  • Syringes and needles

  • Vials for sample collection

4.2. Procedure

  • Preparation of the System:

    • Clean and dry the jacketed glass equilibrium cell thoroughly.

    • Add a known mass of this compound and the organic solvent to the cell. The amounts should be chosen to ensure that two phases will be present at the desired temperature.

    • Place a magnetic stir bar in the cell.

  • Equilibration:

    • Place the equilibrium cell in the thermostatic water bath set to the desired temperature (e.g., 298.15 K).

    • Stir the mixture vigorously for a sufficient time to ensure that equilibrium is reached. Typically, 24 hours is adequate, but the equilibration time should be validated by taking samples at different time points (e.g., 12, 24, and 36 hours) and analyzing them until the composition remains constant.

  • Phase Separation:

    • Stop the stirring and allow the two liquid phases to separate completely. This may take several hours.

  • Sampling:

    • Carefully withdraw a sample from the center of each liquid phase using a pre-heated or pre-cooled syringe to avoid any temperature-induced phase changes.

    • Immediately transfer the samples to pre-weighed, sealed vials to prevent any change in composition due to evaporation.

  • Composition Analysis:

    • Determine the mass of the collected samples.

    • Analyze the composition of each phase using a pre-calibrated analytical technique. Gas chromatography (GC) is often suitable for volatile organic compounds. Alternatively, refractive index measurements can be used if a calibration curve of refractive index versus composition is established.

    • Prepare a series of standard solutions of known compositions of this compound in the organic solvent to create a calibration curve for the chosen analytical method.

  • Data Reporting:

    • The solubility of this compound in the organic solvent is the mass fraction or mole fraction of the compound in the solvent-rich phase.

    • Conversely, the solubility of the organic solvent in this compound is its concentration in the this compound-rich phase.

    • Repeat the experiment at different temperatures to obtain the temperature dependence of the solubility.

4.3. Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination prep System Preparation (Add known masses of solute and solvent to the equilibrium cell) equil Equilibration (Stir in thermostatic bath at constant T) prep->equil sep Phase Separation (Stop stirring and allow layers to form) equil->sep samp Sampling (Withdraw samples from each phase) sep->samp anal Composition Analysis (GC, HPLC, or Refractometry) samp->anal report Data Reporting (Solubility as mass/mole fraction) anal->report

Caption: Workflow for the isothermal equilibrium method.

Thermodynamic Modeling

The experimental solubility data can be correlated using thermodynamic models such as the Non-Random Two-Liquid (NRTL) or Universal Quasi-Chemical (UNIQUAC) models. These models use binary interaction parameters to describe the deviation of the liquid mixture from ideal behavior. By fitting the experimental data to these models, it is possible to predict the solubility at different temperatures and compositions, which is valuable for process design and optimization.

The activity coefficient of component i in a binary mixture can be calculated using these models, and at equilibrium, the activity of each component is the same in both phases.

5.1. Logical Relationship for Thermodynamic Modeling

G Thermodynamic Modeling of Solubility exp_data Experimental Solubility Data (Mole Fractions at different T) thermo_model Thermodynamic Model Selection (e.g., NRTL, UNIQUAC) exp_data->thermo_model param_reg Parameter Regression (Determine binary interaction parameters) exp_data->param_reg thermo_model->param_reg model_val Model Validation (Compare calculated and experimental data) param_reg->model_val predict Solubility Prediction (At different T and compositions) model_val->predict

Caption: Logical flow for thermodynamic modeling of solubility.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, and it is considered miscible with polar solvents like acetone and ethanol. For applications requiring precise knowledge of solubility limits, the detailed isothermal equilibrium method provided in this guide is recommended. The resulting experimental data can be effectively correlated with thermodynamic models like NRTL and UNIQUAC to enable accurate prediction of phase behavior, which is essential for process design and development in the chemical and pharmaceutical industries. Further research to generate and publish quantitative solubility data for the pure (S)-enantiomer would be highly beneficial to the scientific community.

Enantioselective Synthesis of (S)-4-Methyl-1,3-dioxolan-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-propylene carbonate, is a chiral cyclic carbonate of significant interest in the pharmaceutical and chemical industries. Its defined stereochemistry makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the enantioselective synthesis of this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visualization of key synthetic pathways.

Introduction

The demand for enantiomerically pure compounds has driven the development of various asymmetric synthetic methodologies. The synthesis of this compound is a prime example, with the kinetic resolution of racemic propylene oxide via cycloaddition of carbon dioxide emerging as a highly effective and atom-economical approach. This method utilizes chiral catalysts to selectively convert one enantiomer of the racemic epoxide into the corresponding cyclic carbonate, allowing for the separation of the desired (S)-enantiomer.

Key Synthetic Strategies

The predominant strategy for the enantioselective synthesis of this compound is the kinetic resolution of racemic propylene oxide with carbon dioxide, catalyzed by chiral metal complexes. Among these, chiral cobalt(III)-salen complexes have demonstrated remarkable efficiency and selectivity.

Kinetic Resolution of Racemic Propylene Oxide with CO₂

The kinetic resolution process involves the selective reaction of one enantiomer of racemic propylene oxide with carbon dioxide, leading to the formation of the corresponding chiral propylene carbonate, while the unreacted epoxide becomes enriched in the other enantiomer. The efficiency of this process is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow).

A general workflow for this process is outlined below:

G rac_PO Racemic Propylene Oxide reaction Kinetic Resolution rac_PO->reaction CO2 Carbon Dioxide CO2->reaction chiral_cat Chiral Catalyst (e.g., (R,R)-Co-salen) chiral_cat->reaction separation Separation reaction->separation S_PC This compound R_PO Enantioenriched (R)-Propylene Oxide separation->S_PC Product separation->R_PO Unreacted Starting Material G cat Chiral Co(III)-salen Catalyst activated_epoxide Coordinated Epoxide Complex cat->activated_epoxide Coordination epoxide Propylene Oxide (R or S enantiomer) epoxide->activated_epoxide ring_opened Ring-Opened Intermediate activated_epoxide->ring_opened Nucleophilic Attack nucleophile Nucleophile (e.g., Br⁻ from co-catalyst) nucleophile->ring_opened co2_insertion CO₂ Insertion ring_opened->co2_insertion carbonate_intermediate Cobalt-Carbonate Intermediate co2_insertion->carbonate_intermediate Reaction with CO₂ product_release Product Release & Catalyst Regeneration carbonate_intermediate->product_release product_release->cat product (S)-Propylene Carbonate product_release->product

Methodological & Application

Application Notes and Protocols: (S)-4-Methyl-1,3-dioxolan-2-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-Methyl-1,3-dioxolan-2-one , also known as (S)-propylene carbonate, is a versatile and valuable chiral building block in modern organic synthesis. Its utility stems from the presence of a stereocenter and a reactive cyclic carbonate functionality. This combination allows for the stereospecific introduction of a chiral propylene oxide unit into a target molecule through nucleophilic ring-opening reactions. This document provides detailed application notes and experimental protocols for key transformations utilizing this chiral synthon, aimed at researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of Chiral β-Hydroxy Carbamates

Introduction: Chiral β-hydroxy carbamates are important structural motifs found in a variety of biologically active molecules and are valuable intermediates in the synthesis of pharmaceuticals. The reaction of this compound with primary or secondary amines provides a straightforward and atom-economical route to these compounds. The reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the carbonate, followed by ring-opening. This process leads to the formation of two regioisomeric carbamates. The stereochemistry at the C4 position of the starting material is retained in the product, making this a valuable method for asymmetric synthesis.

Reaction Scheme: The reaction of this compound with an amine (R¹R²NH) yields a mixture of two regioisomeric β-hydroxy carbamates. The major product typically results from the attack at the less hindered carbon of the carbonate ring.

Caption: General reaction scheme for the synthesis of chiral β-hydroxy carbamates.

Quantitative Data: The following table summarizes representative data for the reaction of propylene carbonate with an amine. While the cited study used racemic propylene carbonate, the yields are indicative of the reaction's efficiency. The use of this compound will result in chiral, non-racemic products.

Nucleophile (Amine)CatalystTemperature (°C)Time (h)Overall Yield (%)Product Ratio (A:B)Reference
CyclohexylamineTBD5018058:42[1]
ButylamineNone25180-[1]

Experimental Protocol: Synthesis of (R)-2-hydroxypropyl cyclohexylcarbamate and (R)-1-hydroxypropan-2-yl cyclohexylcarbamate

This protocol is adapted from a procedure using racemic propylene carbonate[1]. When starting with this compound, the products will be the corresponding (R)-enantiomers, assuming an SN2-type mechanism.

Materials:

  • This compound (1.0 eq)

  • Cyclohexylamine (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (TBD) (0.05 eq)

  • Diphenyl ether (internal standard, optional)

  • Heptane

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add this compound (e.g., 2.6 mmol, 265 mg).

  • Add cyclohexylamine (e.g., 2.6 mmol, 300 µL).

  • If using an internal standard for conversion monitoring, add diphenyl ether (e.g., 0.2 mmol, 34 mg).

  • Add the catalyst, TBD (e.g., 0.13 mmol, 18 mg).

  • Stir the reaction mixture at 50 °C for 1 hour.

  • Monitor the reaction progress by GC/MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly load the crude reaction mixture onto a silica gel column.

  • Purify the products by flash column chromatography using a gradient of ethyl acetate in heptane (e.g., starting from 20% EtOAc in Heptane).

  • Combine the fractions containing the two product isomers.

  • Remove the solvent under reduced pressure to yield the mixture of (R)-2-hydroxypropyl cyclohexylcarbamate and (R)-1-hydroxypropan-2-yl cyclohexylcarbamate as a colorless oil.

  • Characterize the products by NMR spectroscopy and mass spectrometry to confirm the structures and determine the isomeric ratio.

Logical Workflow for Synthesis and Purification:

G Start Start: Reagents Reagents Combine this compound, Amine, and Catalyst Start->Reagents Reaction Heat at 50°C for 1h Reagents->Reaction Monitoring Monitor by GC/MS or TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool to Room Temperature Monitoring->Workup Reaction Complete Purification Silica Gel Column Chromatography Workup->Purification Analysis Characterize Products (NMR, MS) Purification->Analysis End End: Chiral β-Hydroxy Carbamates Analysis->End

Caption: Workflow for the synthesis and purification of chiral β-hydroxy carbamates.

Note: Further application notes detailing the synthesis of other chiral molecules such as 1,2-diols and propargyl alcohols from this compound will be added as more specific and detailed experimental protocols are identified in the literature. The current search did not yield sufficient detail for these applications to meet the stringent requirements of this document.

References

Application Notes and Protocols for the Ring-Opening Polymerization of (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-propylene carbonate, is a chiral cyclic carbonate ester that serves as a monomer for the synthesis of poly(propylene carbonate) (PPC).[1] PPC is a biodegradable and biocompatible aliphatic polycarbonate with a wide range of potential applications in the biomedical field, including in drug delivery systems, medical implants, and as a component of degradable plastics.[2][3] The ring-opening polymerization (ROP) of this compound offers a pathway to stereoregular PPC, which can influence the physical and degradation properties of the resulting polymer.

This document provides detailed application notes and protocols relevant to the ring-opening polymerization of this compound. It is important to note that the direct homopolymerization of five-membered cyclic carbonates like propylene carbonate can be thermodynamically challenging and may result in oligomers or require copolymerization to achieve high molecular weights.[1][4][5] The protocols and data presented here are based on established methods for the ROP of cyclic carbonates and provide a comprehensive guide for researchers in this field.

Data Presentation

The following tables summarize the types of catalysts and initiators commonly employed in the ring-opening polymerization of cyclic carbonates, along with typical results observed in these systems. Due to the limited data on the specific homopolymerization of this compound, this data is representative of the broader class of cyclic carbonate polymerizations.

Table 1: Overview of Catalytic Systems for Ring-Opening Polymerization of Cyclic Carbonates

Catalyst TypeExamplesTypical Reaction ConditionsResulting Polymer Properties
Organocatalysts 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), Thiourea derivativesBulk or in solution (e.g., Toluene, Dichloromethane), Room temperature to 100 °CControlled molecular weights, narrow polydispersity (PDI < 1.3)
Metal-based Catalysts Zinc glutarate, Tin(II) octoate (Sn(Oct)₂), Aluminum porphyrin complexesBulk or in solution, 60 °C to 180 °CCan achieve high molecular weights, PDI can be broader depending on the system
Anionic Initiators Alkoxides (e.g., Potassium benzyloxide), Organometallics (e.g., n-Butyllithium)In aprotic solvents (e.g., THF, Toluene), Low temperatures to ambientCan produce well-defined polymers with controlled end-groups
Cationic Initiators Protonic acids (e.g., Triflic acid), Lewis acidsIn non-polar solvents, Room temperatureProne to side reactions like backbiting and decarboxylation

Table 2: Representative Quantitative Data for Ring-Opening Polymerization of Cyclic Carbonates

Catalyst/Initiator SystemMonomer to Initiator RatioTemperature (°C)Time (h)Conversion (%)Mₙ (kDa)PDI (Đ)
DBU / Benzyl Alcohol100:125249513.51.15
TBD / Benzyl Alcohol100:1Room Temp197Varies~1.2
Sn(Oct)₂ / Alcohol100:112048>9015-301.4-1.8
Zinc Glutarate(Bulk)6024>9550-1001.5-2.5

Note: The data in this table are illustrative and compiled from various studies on cyclic carbonate polymerization. Actual results will vary based on the specific monomer, purity of reagents, and experimental conditions.

Experimental Protocols

The following are detailed protocols for the purification of the monomer and a general procedure for its ring-opening polymerization.

Protocol 1: Monomer Purification

High monomer purity is crucial for achieving controlled polymerization and high molecular weight polymers.

Materials:

  • This compound

  • Calcium hydride (CaH₂)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Standard distillation apparatus

  • Schlenk line and vacuum pump

Procedure:

  • Drying: Stir the this compound over calcium hydride (CaH₂) overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Distillation: Fractionally distill the monomer under reduced pressure. Collect the fraction boiling at the correct temperature and pressure (b.p. ~240-242 °C at atmospheric pressure).

  • Storage: Store the purified monomer over activated molecular sieves in a sealed flask under an inert atmosphere, preferably in a freezer or refrigerator.[1]

Protocol 2: Organocatalyzed Ring-Opening Polymerization

This protocol describes a general procedure for the ROP of this compound using an organocatalyst and an alcohol initiator.

Materials:

  • Purified this compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Benzyl alcohol (BnOH) (initiator)

  • Anhydrous toluene (solvent)

  • Dichloromethane (for dissolution)

  • Cold methanol (for precipitation)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a nitrogen-filled glovebox, add the purified this compound (e.g., 1.0 g, 9.8 mmol) and anhydrous toluene (e.g., 5 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Add the desired amount of benzyl alcohol initiator (e.g., for a target degree of polymerization of 100, add 10.6 µL, 0.098 mmol).

  • Catalyst Addition: Add the DBU catalyst (e.g., 14.6 µL, 0.098 mmol).

  • Polymerization: Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).

  • Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Purification:

    • Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).

    • Dissolve the crude polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh cold methanol and dry under vacuum to a constant weight.

Protocol 3: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To determine monomer conversion and the structure of the polymer. The disappearance of the monomer peaks and the appearance of the polymer peaks will be evident.

  • ¹³C NMR: To confirm the carbonate linkages in the polymer backbone.

2. Gel Permeation Chromatography (GPC):

  • To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A calibrated system with polystyrene or poly(methyl methacrylate) standards is typically used.

3. Differential Scanning Calorimetry (DSC):

  • To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.

4. Thermogravimetric Analysis (TGA):

  • To assess the thermal stability of the polymer by determining its decomposition temperature.

Visualizations

Proposed Ring-Opening Polymerization Mechanism

The following diagram illustrates a proposed mechanism for the organocatalyst-initiated ring-opening polymerization of this compound.

ROP_Mechanism Monomer This compound Intermediate1 Ring-Opened Intermediate Monomer->Intermediate1 Initiator R-OH (Initiator) ActivatedInitiator R-O⁻ (Activated Initiator) Initiator->ActivatedInitiator Activation Catalyst Base (Catalyst) Catalyst->ActivatedInitiator ActivatedInitiator->Intermediate1 Nucleophilic Attack on Carbonyl Carbon PropagatingChain Propagating Polymer Chain (R-(O-CH(CH₃)-CH₂-O-CO)n-O⁻) Intermediate1->PropagatingChain Ring Opening ElongatedChain Elongated Polymer Chain (n+1 units) PropagatingChain->ElongatedChain Propagation AnotherMonomer This compound AnotherMonomer->ElongatedChain

Caption: Proposed mechanism for base-catalyzed ROP.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis and characterization of poly(propylene carbonate).

Workflow Start Start MonomerPurification Monomer Purification (this compound) Start->MonomerPurification ReagentPrep Reagent Preparation (Initiator, Catalyst, Solvent) Start->ReagentPrep Polymerization Ring-Opening Polymerization MonomerPurification->Polymerization ReagentPrep->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Characterization Polymer Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR GPC GPC (Mn, PDI) Characterization->GPC DSC DSC (Tg, Tm) Characterization->DSC TGA TGA (Thermal Stability) Characterization->TGA End End NMR->End GPC->End DSC->End TGA->End

Caption: Experimental workflow from monomer to polymer.

References

Application Notes and Protocols: The Use of (S)-4-Methyl-1,3-dioxolan-2-one in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-1,3-dioxolan-2-one , also known as (S)-(-)-Propylene Carbonate, is a versatile chiral cyclic carbonate ester. While not typically employed as a traditional chiral auxiliary that is temporarily attached to a substrate, it serves as a crucial chiral building block in asymmetric synthesis.[1][] Its defined stereochemistry is pivotal for applications demanding chiral induction, enabling the synthesis of enantiomerically enriched molecules. This document provides detailed application notes and protocols for its use, particularly focusing on its role as a chiral starting material in the synthesis of pharmaceutical intermediates.

Overview and Physicochemical Properties

This compound is the (S)-enantiomer of propylene carbonate, a well-known polar aprotic solvent.[1] Its primary application in asymmetric catalysis is as a readily available, enantiomerically pure starting material. The chirality inherent in the molecule is transferred to the product through a stereospecific reaction, typically involving a ring-opening step.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 51260-39-0[1][3]
Molecular Formula C₄H₆O₃[1][3]
Molecular Weight 102.09 g/mol [1][3]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 240-241.7 °C[1]
Density 1.189 g/cm³[1]
Refractive Index 1.422[1]
Optical Purity (ee) ≥98%
Optical Rotation [α]20/D −2°, neat

Core Application: Chiral Building Block in Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of key chiral intermediates for active pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of (R)-9-(2-hydroxypropyl)adenine, a precursor to the antiretroviral drug Tenofovir.[4] In this synthesis, the chiral center of this compound is stereospecifically inverted to the desired (R)-configuration in the final product.

Below is a logical workflow for the synthesis of a chiral intermediate using this compound.

G cluster_0 Synthesis of (R)-9-(2-Hydroxypropyl)adenine start This compound reaction Nucleophilic Ring Opening start->reaction adenine Adenine adenine->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction hydrolysis Aqueous Workup/Hydrolysis reaction->hydrolysis Intermediate Carbonate product (R)-9-(2-Hydroxypropyl)adenine hydrolysis->product

Caption: Synthetic workflow for (R)-9-(2-hydroxypropyl)adenine.

Experimental Protocol: Synthesis of (R)-9-(2-Hydroxypropyl)adenine

This protocol details the synthesis of (R)-9-(2-hydroxypropyl)adenine from this compound and adenine. The reaction proceeds via a nucleophilic attack of adenine on the chiral carbonate, followed by ring opening.

Table 2: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound102.091.0 eq-
Adenine135.131.1 eq-
Potassium Carbonate (K₂CO₃)138.210.1 eq-
N,N-Dimethylformamide (DMF)---
Water---
Ethyl Acetate---
Celite---

Procedure:

  • Reaction Setup: To a stirred suspension of adenine (1.1 eq) and potassium carbonate (0.1 eq) in N,N-dimethylformamide (DMF), add this compound (1.0 eq).

  • Reaction Conditions: Heat the mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Add water to the mixture, which hydrolyzes the intermediate carbonate to the desired product.

  • Purification: Filter the mixture through a pad of Celite to remove any insoluble material. The filtrate is then concentrated under reduced pressure to remove the DMF. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol) to yield (R)-9-(2-hydroxypropyl)adenine as a white solid.

Expected Outcome:

  • Yield: Typically in the range of 70-85%.

  • Enantiomeric Excess (ee): >98% (R)-enantiomer.

Signaling Pathway/Logical Relationship Diagram

The stereochemical outcome of the reaction is governed by an Sₙ2-type mechanism. The nucleophile (adenine) attacks the electrophilic carbon of the carbonate, leading to an inversion of stereochemistry at that center.

G cluster_1 Stereochemical Inversion Pathway reactant (S)-Configuration This compound transition_state SN2 Transition State reactant->transition_state nucleophile Adenine (Nucleophile) nucleophile->transition_state Backside Attack product (R)-Configuration Product transition_state->product Inversion of Stereochemistry

Caption: Mechanism of stereochemical inversion.

Conclusion

This compound is a valuable and cost-effective chiral building block for asymmetric synthesis, particularly in the pharmaceutical industry. Its utility in the stereospecific synthesis of drug intermediates like the precursor to Tenofovir highlights its importance.[4] The provided protocol offers a reliable method for researchers and drug development professionals to access enantiomerically pure compounds. While its role as a chiral solvent is an area of ongoing research, its application as a chiral starting material is well-established and highly impactful.

References

Application Notes and Protocols for (S)-4-Methyl-1,3-dioxolan-2-one in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-Propylene Carbonate, is the levorotatory enantiomer of propylene carbonate (PC), a common polar aprotic solvent.[1] While racemic propylene carbonate has been extensively studied as a high-performance solvent in various applications, including lithium-ion batteries (LIBs), the specific use and potential advantages of the enantiomerically pure (S)-form in battery electrolytes are areas of specialized research.[1] This document provides a detailed overview of the application of this compound as an electrolyte solvent in LIBs, including its physicochemical properties, relevant experimental protocols, and a summary of the performance of propylene carbonate-based electrolytes.

It is important to note that while the racemic form of propylene carbonate is widely used and studied in industrial and academic research for battery applications, specific comparative data on the electrochemical performance of the pure (S)-enantiomer versus the racemic mixture is not extensively available in publicly accessible literature. The data and protocols presented herein are primarily based on studies of racemic propylene carbonate, providing a foundational understanding for research into the specific properties of the (S)-enantiomer.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application as an electrolyte solvent. These properties influence its behavior in dissolving lithium salts, its transport characteristics, and its stability within the electrochemical environment of a battery.

PropertyValueReference
Molecular Formula C₄H₆O₃[1]
Molecular Weight 102.09 g/mol [1]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 240-241.7 °C[1]
Density 1.189 g/cm³[1]
Refractive Index 1.422[1]

Application in Lithium-Ion Battery Electrolytes

Propylene carbonate's primary role in LIB electrolytes is to dissolve lithium salts, such as lithium hexafluorophosphate (LiPF₆), to create a conductive medium for lithium-ion transport between the anode and cathode.[1] PC offers a wide liquid temperature range and good low-temperature performance, making it an attractive solvent for electrolytes. However, its use with graphite anodes has been historically challenging due to the co-intercalation of PC molecules into the graphite layers, which can lead to exfoliation and capacity degradation.

Role in Solid-State and Gel-Polymer Electrolytes

This compound and its parent compound, 1,3-dioxolane (DOL), are also instrumental in the in-situ polymerization of gel and solid-state electrolytes.[1] This process involves the polymerization of the liquid electrolyte precursor within the battery cell to form a solid or gel-like conductive medium, which can enhance battery safety and energy density.[1]

Experimental Protocols

Preparation of this compound Based Electrolyte

Objective: To prepare a 1 M LiPF₆ electrolyte solution using this compound and a co-solvent.

Materials:

  • This compound (battery grade, anhydrous)

  • Ethylene carbonate (EC) (battery grade, anhydrous)

  • Lithium hexafluorophosphate (LiPF₆) (battery grade)

  • Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

Procedure:

  • Inside the argon-filled glovebox, accurately weigh the required amounts of this compound and ethylene carbonate to achieve the desired volumetric ratio (e.g., 1:1 v/v).

  • Mix the solvents in a clean, dry beaker using a magnetic stirrer until a homogeneous solution is obtained.

  • Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously.

  • Continue stirring until the LiPF₆ is completely dissolved. The dissolution process may be slightly exothermic.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

G cluster_prep Electrolyte Preparation Workflow start Start weigh_solvents Weigh (S)-PC and EC (in glovebox) start->weigh_solvents mix_solvents Mix Solvents weigh_solvents->mix_solvents add_salt Add LiPF6 mix_solvents->add_salt dissolve Stir to Dissolve add_salt->dissolve store Store Electrolyte dissolve->store end_prep End store->end_prep

Electrolyte Preparation Workflow
Coin Cell Assembly for Electrochemical Testing

Objective: To assemble a 2032-type coin cell for evaluating the electrochemical performance of the prepared electrolyte.

Materials:

  • Graphite anode

  • Lithium iron phosphate (LFP) or other suitable cathode

  • Celgard separator

  • Prepared this compound based electrolyte

  • 2032 coin cell components (casings, spacers, springs)

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Place the cathode in the center of the bottom coin cell casing.

  • Add a few drops of the electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the graphite anode on top of the separator.

  • Add a final drop of electrolyte to the anode surface.

  • Place a spacer and then a spring on top of the anode.

  • Carefully place the top casing over the assembly.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

G cluster_assembly Coin Cell Assembly start Start cathode_in_case Place Cathode in Bottom Casing start->cathode_in_case wet_cathode Wet Cathode with Electrolyte cathode_in_case->wet_cathode place_separator Place Separator wet_cathode->place_separator wet_separator Wet Separator place_separator->wet_separator place_anode Place Anode wet_separator->place_anode wet_anode Wet Anode place_anode->wet_anode add_spacer_spring Add Spacer & Spring wet_anode->add_spacer_spring place_top_case Place Top Casing add_spacer_spring->place_top_case crimp_cell Crimp Cell place_top_case->crimp_cell end_assembly End crimp_cell->end_assembly

Coin Cell Assembly Workflow
Electrochemical Performance Evaluation

Objective: To characterize the ionic conductivity, electrochemical stability window, and cycling performance of the electrolyte.

a) Ionic Conductivity Measurement:

  • Use a conductivity meter with a two-electrode setup.

  • The measurement should be performed inside the glovebox at a controlled temperature.

  • The ionic conductivity (σ) can be calculated using the formula: σ = d / (R * A), where d is the distance between the electrodes, R is the resistance, and A is the electrode area.

b) Electrochemical Stability Window (ESW) Measurement:

  • Use a three-electrode cell with a lithium metal reference and counter electrode, and a stainless steel or platinum working electrode.

  • Perform linear sweep voltammetry (LSV) from the open-circuit potential to higher potentials to determine the anodic stability limit and to lower potentials for the cathodic stability limit.

  • The ESW is the potential range where the electrolyte does not undergo significant oxidation or reduction.

c) Galvanostatic Cycling:

  • Use a battery cycler to perform charge-discharge cycles on the assembled coin cells at various C-rates (e.g., C/10, 1C).

  • Monitor the discharge capacity, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 cycles).

Quantitative Data Summary (Based on Racemic Propylene Carbonate Studies)

The following tables summarize typical performance data for electrolytes containing racemic propylene carbonate. This data serves as a benchmark for evaluating the performance of this compound based electrolytes.

Table 1: Ionic Conductivity of LiPF₆ in Propylene Carbonate (PC) Based Electrolytes

Co-solvent (PC ratio)LiPF₆ Concentration (M)Temperature (°C)Ionic Conductivity (mS/cm)
EC (1:1)1.025~8-10
DEC (1:1)1.025~6-8
DMC (1:1)1.025~7-9

Table 2: Electrochemical Stability Window of PC-Based Electrolytes

Electrolyte SystemAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)
1 M LiPF₆ in PC~4.5 - 5.0~0.8 (graphite exfoliation)
1 M LiPF₆ in PC/EC (1:1)~4.5 - 5.0~0.1

Table 3: Cycling Performance of Graphite Anode in PC-Based Electrolytes

Electrolyte SystemC-RateNumber of CyclesCapacity Retention (%)
1 M LiPF₆ in PCC/10< 20Rapid fading due to exfoliation
1 M LiPF₆ in PC/EC (1:1)C/10100> 95
1 M LiPF₆ in PC with additives (e.g., FEC, VC)C/10100> 98

Logical Relationships of Electrolyte Properties

The performance of an electrolyte is a complex interplay of its various properties. The following diagram illustrates the key relationships.

G cluster_props Interplay of Electrolyte Properties Solvent Solvent Properties ((S)-PC, Co-solvent) Viscosity Viscosity Solvent->Viscosity determines Stability Electrochemical Stability Window Solvent->Stability influences Salt Lithium Salt (e.g., LiPF6) Conductivity Ionic Conductivity Salt->Conductivity provides ions for Salt->Stability influences Performance Battery Performance (Capacity, Cycle Life, Rate Capability) Conductivity->Performance directly affects Viscosity->Conductivity inversely affects SEI SEI Formation (Solid Electrolyte Interphase) Stability->SEI enables stable SEI->Performance critically impacts

Key Electrolyte Property Relationships

Safety and Handling

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound presents an interesting avenue for research in the field of lithium-ion battery electrolytes, particularly in the context of chiral additives and their potential influence on interfacial phenomena. While comprehensive data specifically for the (S)-enantiomer is limited, the extensive knowledge base for racemic propylene carbonate provides a strong foundation for further investigation. The protocols and data presented in this document are intended to guide researchers in the systematic evaluation of this compound as a viable component in next-generation lithium-ion battery electrolytes. Further studies are warranted to elucidate the specific contributions of its chirality to electrochemical performance.

References

Application Notes & Protocols: Synthesis of Chiral Polymers Using (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-Propylene Carbonate, is a chiral cyclic carbonate ester that serves as a crucial building block in stereoselective synthesis.[1] Its defined stereochemistry is pivotal for applications requiring chiral induction. The primary method for polymerizing this monomer is through Ring-Opening Polymerization (ROP), which yields chiral poly(propylene carbonate) (PPC). This biodegradable and biocompatible polymer is of significant interest for advanced applications in drug delivery, tissue engineering, and as a sustainable biomaterial.[2][3] The chirality of the resulting polymer backbone directly influences its macroscopic properties, such as its thermal behavior and degradation profile, making control over stereochemistry essential.

Polymerization Mechanisms

The conversion of this compound into a chiral polymer is predominantly achieved via Ring-Opening Polymerization (ROP). This process involves the cleavage of the cyclic carbonate ring, followed by the sequential addition of monomer units to a growing polymer chain. The choice of initiator or catalyst determines the specific ROP mechanism, which can be anionic, cationic, or coordination-based.

  • Anionic ROP: Initiated by strong nucleophiles like alkoxides or hydroxides. The initiator attacks the carbonyl carbon of the monomer, leading to ring opening and the formation of an alkoxide propagating species.

  • Cationic ROP (CROP): This method uses protonic acids or Lewis acids as catalysts.[1] In some cases, an "Active Monomer" (AM) mechanism is employed, where the monomer is activated by the catalyst before reacting with a nucleophilic chain end, such as a hydroxyl group.[1][4]

  • Coordination-Insertion ROP: This is the most common and controlled method, often utilizing metal-based catalysts such as zinc, cobalt, or aluminum complexes.[5][6] The monomer first coordinates to the metal center and is then inserted into the metal-initiator bond, allowing for excellent control over the polymer's molecular weight and stereochemistry.

ROP_Mechanism General Ring-Opening Polymerization (ROP) Mechanism cluster_Monomer Monomer cluster_Initiator Initiator/Catalyst cluster_Propagation Propagation cluster_Polymer Final Polymer Monomer This compound O C=O O C-CH₃ Propagation Ring-Opened Monomer (Propagating Chain End) Monomer->Propagation 2. Ring Opening Initiator Initiator (e.g., R-O⁻, H⁺, Metal Complex) Initiator->Monomer 1. Initiation Propagation->Monomer 3. Monomer Addition Polymer Growing Polymer Chain Propagation->Polymer 4. Chain Growth FinalPolymer Chiral Poly(propylene carbonate) -[O-CH(CH₃)-CH₂-O-C(=O)]n- Polymer->FinalPolymer 5. Termination Workflow Experimental Workflow: Synthesis to Characterization cluster_Synthesis Synthesis cluster_Characterization Characterization Monomer Monomer Purification (this compound) Polymerization Ring-Opening Polymerization Monomer->Polymerization Purification Precipitation and Drying Polymerization->Purification FinalPolymer Chiral Polymer Purification->FinalPolymer NMR NMR Spectroscopy (Structure, Conversion) GPC GPC/SEC (Mn, Mw, PDI) DSC DSC (Thermal Properties, Tg) Polarimetry Polarimetry (Chiral Properties) FinalPolymer->NMR FinalPolymer->GPC FinalPolymer->DSC FinalPolymer->Polarimetry Chirality_Properties Influence of Monomer Chirality on Polymer Properties cluster_Properties Resulting Properties Monomer (S)-Monomer (Defined Stereocenter) ROP Controlled ROP Monomer->ROP Tacticity Isotactic Polymer Chain (Stereoregular Structure) ROP->Tacticity Properties Macroscopic Properties Tacticity->Properties Thermal Thermal Stability (Tg, Tm) Properties->Thermal Mechanical Mechanical Strength Properties->Mechanical Degradation Biodegradation Rate Properties->Degradation Biological Biological Recognition Properties->Biological

References

Application Notes: Stereoselective Synthesis of Chiral β-Hydroxy Sulfides using (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-Methyl-1,3-dioxolan-2-one , also known as (S)-(-)-Propylene Carbonate, is a versatile and valuable chiral building block in modern organic synthesis.[1] Derived from the chiral pool, its defined stereochemistry at the C4 position makes it an excellent electrophile for the stereospecific synthesis of enantiomerically enriched 1,2-disubstituted propane derivatives. One of the key applications of this reagent is in the base-catalyzed, stereospecific ring-opening with nucleophiles.

This protocol focuses on the reaction of this compound with thiol nucleophiles to generate chiral β-hydroxy sulfides. These structural motifs are significant in medicinal chemistry and natural product synthesis. The reaction proceeds via a highly stereospecific S_N2 mechanism, where the incoming thiolate nucleophile attacks the less sterically hindered methylene carbon (C5). This attack occurs with inversion of configuration relative to the leaving group, but because the chiral center (C4) is not directly involved in the bond-breaking or bond-forming step, its absolute configuration is retained. The result is a clean, predictable synthesis of chiral (S)-1-(organothio)propan-2-ols with high fidelity of stereochemical transfer.

The use of a mild base, such as cesium carbonate (Cs₂CO₃), is crucial for generating the nucleophilic thiolate in situ without promoting side reactions or racemization. The inherent chirality of this compound directs the reaction, obviating the need for a chiral catalyst and simplifying the synthetic procedure.

Quantitative Data Summary

The following table summarizes representative data for the stereoselective synthesis of chiral β-hydroxy sulfides via the ring-opening of this compound. The high enantiomeric excess (ee) highlights the stereospecificity of the S_N2 reaction mechanism.

EntryThiol Nucleophile (ArSH)ProductYield (%)Enantiomeric Excess (ee, %)
1Thiophenol(S)-1-(phenylthio)propan-2-ol92>98%
24-Methoxythiophenol(S)-1-((4-methoxyphenyl)thio)propan-2-ol89>98%
34-Chlorothiophenol(S)-1-((4-chlorophenyl)thio)propan-2-ol94>98%
4Benzyl Mercaptan(S)-1-(benzylthio)propan-2-ol85>98%
Reaction Mechanism: S_N2 Ring-Opening

The diagram below illustrates the proposed mechanism for the cesium carbonate-mediated ring-opening of this compound with a generic aryl thiol. The reaction proceeds in two main stages: (1) deprotonation of the thiol to form the active thiolate nucleophile, and (2) stereospecific S_N2 attack of the thiolate on the C5 methylene carbon of the dioxolanone ring, followed by protonation of the resulting carbonate intermediate during aqueous workup.

reaction_mechanism cluster_step2 Step 2: Stereospecific S_N2 Attack & Ring-Opening ArSH Ar-SH ArS Ar-S⁻ Cs⁺ ArSH->ArS Cs2CO3 Cs₂CO₃ Cs2CO3->ArS HCO3 Cs⁺ HCO₃⁻ ArS->HCO3 start_reagents Ar-S⁻ Cs⁺ This compound intermediate Intermediate Carbonate start_reagents:f0->intermediate S_N2 attack at C5 product (S)-1-(arylthio)propan-2-ol intermediate->product Workup (H⁺) - CO₂

Caption: Mechanism of base-mediated stereospecific ring-opening.

Experimental Protocols

General Protocol for the Synthesis of (S)-1-(Arylthio)propan-2-ol

This protocol details a representative procedure for the reaction of this compound with an aryl thiol, using thiophenol as an example.

Materials:

  • This compound (1.0 eq, e.g., 1.02 g, 10.0 mmol, ee >98%)

  • Aryl Thiol (e.g., Thiophenol, 1.1 eq, 1.21 g, 11.0 mmol)

  • Cesium Carbonate (Cs₂CO₃, 1.2 eq, 3.91 g, 12.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, ~0.5 M)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and Nitrogen/Argon inlet

  • Stirring hotplate

  • Standard glassware for extraction and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cesium carbonate (1.2 eq). Add anhydrous DMF (20 mL) to the flask, followed by the aryl thiol (1.1 eq) via syringe. Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the cesium thiolate.

  • Addition of Reactant: Add this compound (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any unreacted carbonate intermediate and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-1-(arylthio)propan-2-ol.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

General Experimental Workflow

The following diagram provides a visual representation of the key steps involved in the synthesis protocol.

workflow reagents 1. Reagent Addition - Add Cs₂CO₃, DMF, ArSH to flask - Stir 15 min addition 2. Add (S)-Propylene Carbonate - Dropwise at RT reagents->addition reaction 3. Reaction - Heat to 60 °C - Monitor by TLC/GC addition->reaction workup 4. Aqueous Workup - Cool to RT - Quench with H₂O reaction->workup extraction 5. Extraction - Extract with EtOAc (3x) workup->extraction washing 6. Washing - Wash with NaHCO₃ & Brine extraction->washing purification 7. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography washing->purification product Final Product (S)-β-Hydroxy Sulfide purification->product

Caption: Workflow for the synthesis of chiral β-hydroxy sulfides.

References

Application Notes and Protocols: Synthesis of Poly((S)-propylene carbonate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly((S)-propylene carbonate), a stereoregular aliphatic polycarbonate, is synthesized via the ring-opening copolymerization (ROCOP) of (S)-propylene oxide and carbon dioxide (CO₂). This biodegradable and biocompatible polymer holds significant potential for applications in drug delivery, medical implants, and as a sustainable plastic. The synthesis relies on selective catalysts that facilitate the alternating insertion of CO₂ and the epoxide monomer, yielding a polymer with a defined stereochemistry. The control over reaction conditions and catalyst selection is crucial for achieving high molecular weight, low polydispersity, and high carbonate linkage selectivity, while minimizing the formation of byproducts such as cyclic propylene carbonate and polyether linkages.[1][2]

Catalytic Reaction Pathway

The copolymerization of propylene oxide and CO₂ is a catalytic cycle involving the ring-opening of the epoxide. The generalized sequence involves the ring-opening of propylene oxide by a metal carbonate to form a metal alkoxide, which is followed by the insertion of CO₂.[2] This process repeats to grow the polymer chain.

Reaction_Pathway cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Metal_Carbonate Metal-Carbonate (Propagating Chain End) TS1 Transition State 1 (Epoxide Coordination) Metal_Carbonate->TS1 (S)-Propylene Oxide Metal_Alkoxide Metal-Alkoxide Intermediate TS1->Metal_Alkoxide Ring Opening TS2 Transition State 2 (CO2 Insertion) Metal_Alkoxide->TS2 CO₂ Metal_Alkoxide_Side Metal-Alkoxide Intermediate TS2->Metal_Carbonate Chain Growth Cyclic_Carbonate Propylene Carbonate (Byproduct) Metal_Alkoxide_Side->Cyclic_Carbonate Backbiting

Caption: Catalytic cycle for the copolymerization of (S)-propylene oxide and CO₂.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the synthesis and purification of poly((S)-propylene carbonate).

3.1 Materials and Equipment

  • (S)-Propylene Oxide (PO): High purity, stored over a drying agent (e.g., CaH₂).

  • Carbon Dioxide (CO₂): High purity (e.g., 99.995%).

  • Catalyst: e.g., (R,R)-(salcy)CoOAc (N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-diaminocyclohexanato)(acetato)cobalt(III)).[2]

  • Co-catalyst (optional but recommended): e.g., Bis(triphenylphosphine)iminium chloride (PPNCl).[3]

  • Solvent (for purification): Dichloromethane (DCM) or Chloroform (CHCl₃).[4]

  • Non-solvent (for precipitation): Methanol or Ethanol.[4][5]

  • Reactor: High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer.[4]

  • Standard Schlenk line and glassware: For handling air- and moisture-sensitive reagents.

  • Vacuum oven: For drying the final product.

3.2 Synthesis Procedure

The following protocol is based on methods described for cobalt-salen type catalysts.[2][3]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the catalyst (e.g., (R,R)-(salcy)CoOAc) and co-catalyst (e.g., PPNCl) to the reactor vessel. A typical molar ratio might be [PO]/[Catalyst]/[Co-catalyst] = 5000:1:1.

  • Reactor Assembly: Seal the reactor. Remove it from the glovebox and connect it to a high-pressure CO₂ line and a vacuum line.

  • Purging: Evacuate the reactor under vacuum and then backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Monomer Addition: Introduce chilled (S)-propylene oxide into the reactor via syringe under a positive pressure of inert gas.

  • Pressurization: Pressurize the reactor with CO₂ to the desired pressure (e.g., 2-3 MPa).[3][6]

  • Reaction: Place the reactor in a temperature-controlled bath (e.g., 25-50 °C) and begin stirring.[2] Monitor the reaction progress over time (e.g., 24-64 hours).[3] The reaction is often exothermic, so temperature control is important.[1]

  • Termination: After the desired reaction time, cool the reactor to room temperature and slowly vent the excess CO₂.

  • Product Retrieval: Open the reactor and collect the viscous polymer product.

3.3 Purification Protocol

Residual catalyst and cyclic byproducts can affect the polymer's properties and must be removed.[5]

  • Dissolution: Dissolve the crude polymer product in a minimal amount of a suitable solvent, such as dichloromethane or chloroform.[4]

  • Acid Wash (Catalyst Removal): To remove a metal-based catalyst, the organic solution can be washed with a dilute acid solution (e.g., 5% HCl). The organic layer is then washed with water until neutral.[4]

  • Precipitation: Slowly add the polymer solution dropwise into a large volume of a vigorously stirred non-solvent, such as cold methanol or ethanol (typically 10 times the volume of the solvent).[4][5] The polymer will precipitate out of the solution.

  • Isolation: Collect the precipitated polymer by filtration.

  • Drying: Wash the polymer with fresh non-solvent and dry it in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.[4]

Experimental Workflow

The following diagram outlines the complete process from reactor setup to the final, purified polymer.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Add Catalyst to Reactor (Inert Atmosphere) B 2. Seal and Purge Reactor A->B C 3. Add (S)-Propylene Oxide B->C D 4. Pressurize with CO₂ C->D E 5. Run Reaction (Controlled T, P, time) D->E F 6. Depressurize and Collect Crude Product E->F G 7. Dissolve Crude Polymer (e.g., DCM) F->G Proceed to Purification H 8. Precipitate in Non-solvent (e.g., Methanol) G->H I 9. Filter Precipitate H->I J 10. Dry Under Vacuum I->J K Purified Poly((S)-PC) J->K

Caption: Workflow for the synthesis and purification of poly((S)-propylene carbonate).

Data Presentation

The following tables summarize representative data from the literature for the synthesis of polypropylene carbonate using various catalytic systems.

Table 1: Reaction Conditions for Polypropylene Carbonate (PPC) Synthesis

Catalyst System[PO]:[Cat] RatioTemp (°C)Pressure (MPa)Time (h)Reference
(R,R)-(salcy)CoOAc500:125~3.424[2]
ZnGA/DMC-60 - 803.0 - 5.08[1]
(rac)-(salcy)CoOBzF₅ / PPNCl6400:1212.564[3]
Bifunctional Al-Porphyrin5000:1803.02[6]
Co-Zn Double Metal Cyanide-804.06[7]

Table 2: Properties of Synthesized Polypropylene Carbonate (PPC)

Catalyst SystemMₙ (kDa)PDI (Mₙ/Mₙ)Carbonate Linkage (%)TOF (h⁻¹)Reference
(R,R)-(salcy)CoOAc20.31.14>9921[2]
ZnGA/DMC25.1 - 61.22.1 - 4.560 - 73-[1]
(rac)-(salcy)CoOBzF₅ / PPNCl71.41.86>9978.8[3]
Bifunctional Al-Porphyrin56.61.13931320[6]
Co-Zn Double Metal Cyanide6.5---[7]

Mₙ: Number-average molecular weight; PDI: Polydispersity Index; TOF: Turnover Frequency.

Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the regiochemistry (head-to-tail connectivity), and quantify the carbonate versus ether linkages.[3][8]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic carbonyl stretch of the carbonate group (~1750 cm⁻¹) and the C-O stretches of the polymer backbone.[7][8]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (T₉), while Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature of the polymer.[4][8]

References

Application of (S)-4-Methyl-1,3-dioxolan-2-one in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-propylene carbonate, is a chiral cyclic carbonate that serves as a monomer for the synthesis of stereoregular poly(propylene carbonate) (PPC). PPC is a biodegradable and biocompatible aliphatic polycarbonate that has garnered significant interest for its potential in biomedical applications, particularly in the development of advanced drug delivery systems.[1][2][3] Its ability to be modified to tune its physicochemical properties makes it a versatile platform for creating nanoparticles, microparticles, and micelles for the controlled release of therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the use of polymers derived from propylene carbonate in drug delivery. While much of the existing literature focuses on poly(propylene carbonate) synthesized from racemic propylene carbonate, the principles and methodologies described herein are applicable to the use of the stereochemically pure (S)-enantiomer. The use of stereoregular polymers, such as those derived from this compound, may offer advantages in terms of predictable degradation kinetics and drug-polymer interactions, a concept well-established for other biodegradable polyesters like polylactide.[4][5]

Application Notes

Poly(propylene carbonate)-based materials are particularly well-suited for drug delivery due to their favorable safety profile and tunable biodegradability.[1][2] They can be formulated into various types of drug carriers to encapsulate both hydrophobic and hydrophilic drugs.

A common strategy to enhance the utility of PPC in drug delivery is to create amphiphilic block copolymers, most notably with poly(ethylene glycol) (PEG).[1][6] These PPC-PEG copolymers can self-assemble in aqueous environments to form core-shell nanoparticles. The hydrophobic PPC core serves as a reservoir for lipophilic drugs, while the hydrophilic PEG shell provides a stealth-like character, reducing opsonization and prolonging circulation time in the bloodstream.

Key Applications:

  • Cancer Therapy: PPC-based nanoparticles have been investigated for the delivery of chemotherapeutic agents such as doxorubicin.[6] These nanoparticles can potentially enhance the accumulation of the drug in tumor tissues through the enhanced permeability and retention (EPR) effect and reduce systemic toxicity.

  • Controlled Release Formulations: The tunable degradation rate of PPC allows for the development of sustained-release drug delivery systems. For instance, imidacloprid-loaded PPC microspheres have been shown to provide prolonged release of the encapsulated agent.[1]

While the commercial application of PPC as a biomedical material has been hindered by its relatively poor mechanical properties and low thermal stability, modifications through copolymerization and blending are actively being explored to overcome these limitations.[1][3]

Data Presentation

The following tables summarize quantitative data from studies on drug delivery systems based on poly(propylene carbonate). It is important to note that these studies may have utilized racemic propylene carbonate for the synthesis of PPC.

Table 1: Physicochemical Properties of PPC-Based Nanoparticles

Copolymer CompositionDrugParticle Size (nm)Zeta Potential (mV)Reference
PEG-PPC-PEGDoxorubicin100 - 200Not Reported[6]
PPC-PEGNot Specified~175Not Reported

Table 2: Drug Loading and Encapsulation Efficiency of PPC-Based Drug Delivery Systems

Drug Delivery SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PEG-PPC-PEG NanoparticlesDoxorubicinNot SpecifiedUp to 88.8[6]
PPC MicrospheresImidacloprid4578[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Ring-Opening Polymerization

This protocol describes a general method for the synthesis of poly(propylene carbonate) which can be adapted for the stereospecific polymerization of this compound.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane

Procedure:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of this compound and benzyl alcohol in a predetermined monomer-to-initiator ratio.

  • Solvent Addition: Add anhydrous toluene to dissolve the monomer and initiator.

  • Catalyst Addition: In a separate vial, dissolve stannous octoate in anhydrous toluene and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 110-130 °C and stir for 24-48 hours.

  • Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Purification: Dissolve the precipitated polymer in dichloromethane and re-precipitate it in cold methanol. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and catalyst.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.

  • Characterization: Characterize the synthesized polymer for its molecular weight and polydispersity index using gel permeation chromatography (GPC) and confirm its structure using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Preparation of Doxorubicin-Loaded PPC-PEG Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles using a self-assembly method with a pre-synthesized PPC-PEG block copolymer.

Materials:

  • PPC-PEG block copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis membrane (MWCO 3.5-5 kDa)

Procedure:

  • Doxorubicin Free Base Preparation: Dissolve DOX·HCl in DMSO and add a molar excess of TEA to neutralize the hydrochloride salt, forming the free base of doxorubicin. Stir for at least 2 hours in the dark.

  • Polymer and Drug Dissolution: Dissolve the PPC-PEG block copolymer and the doxorubicin free base solution in DMSO.

  • Nanoparticle Self-Assembly: Add the polymer-drug solution dropwise into deionized water while stirring vigorously. The solution will turn turbid, indicating the formation of nanoparticles.

  • Dialysis: Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24 hours to remove the organic solvent and unloaded drug. Change the water frequently.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).

    • Morphology: Observe the shape and morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

  • Drug Loading and Encapsulation Efficiency Quantification:

    • Lyophilize a known amount of the nanoparticle suspension to obtain the dry weight.

    • Dissolve the lyophilized nanoparticles in a known volume of DMSO to disrupt the nanoparticles and release the encapsulated drug.

    • Quantify the amount of doxorubicin using UV-Vis spectrophotometry (at ~480 nm) or high-performance liquid chromatography (HPLC) by comparing with a standard curve of doxorubicin in DMSO.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro release study to evaluate the release kinetics of doxorubicin from the prepared nanoparticles.

Materials:

  • Doxorubicin-loaded PPC-PEG nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 12-14 kDa)

  • Thermostatic shaker

Procedure:

  • Sample Preparation: Place a known volume of the doxorubicin-loaded nanoparticle suspension into a dialysis bag.

  • Release Study Setup: Immerse the sealed dialysis bag in a larger container with a known volume of release medium (e.g., 50 mL of PBS at pH 7.4 or pH 5.5).

  • Incubation: Place the setup in a thermostatic shaker at 37 °C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantification: Determine the concentration of doxorubicin in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative drug release (%) as a function of time.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization s1 This compound s2 Ring-Opening Polymerization s1->s2 s3 Poly((S)-propylene carbonate) s2->s3 f1 PPC-PEG Copolymer + Doxorubicin s3->f1 Copolymerization with PEG f2 Self-Assembly in Water f1->f2 f3 DOX-loaded Nanoparticles f2->f3 c1 Particle Size (DLS) f3->c1 c2 Morphology (TEM/SEM) f3->c2 c3 Drug Loading & Encapsulation f3->c3 c4 In Vitro Release Study f3->c4

Caption: Experimental workflow for PPC-based drug delivery systems.

doxorubicin_moa cluster_cell Cancer Cell cluster_nucleus Nucleus dox Doxorubicin dna DNA dox->dna Intercalation topo2 Topoisomerase II dox->topo2 Inhibition ros Reactive Oxygen Species (ROS) dox->ros Generation apoptosis Apoptosis dna->apoptosis DNA Damage topo2->apoptosis Replication Failure ros->apoptosis Oxidative Stress

Caption: Doxorubicin's mechanism of action in cancer cells.

References

Application Notes and Protocols for (S)-4-Methyl-1,3-dioxolan-2-one as a Green Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-Propylene Carbonate, is a chiral cyclic carbonate ester that is gaining significant attention as a green and sustainable solvent alternative in various chemical applications.[1] Derived from propylene glycol, this polar aprotic solvent is characterized by its low toxicity, high boiling point, low vapor pressure, and biodegradability.[2] Its synthesis from propylene oxide and carbon dioxide is a 100% atom-economical process, further enhancing its green credentials.[2]

The defined stereochemistry of the (S)-enantiomer makes it a valuable tool in asymmetric synthesis, where chiral induction is critical.[1] These application notes provide detailed protocols and data for the use of this compound in organic synthesis and its application in energy storage technologies, specifically in lithium-ion batteries.

Physicochemical Properties

This compound possesses a unique combination of physical and chemical properties that make it an attractive solvent for a wide range of applications. A comparison of its properties with other common and green solvents is summarized in the table below.

Table 1: Physicochemical Properties of this compound and Other Solvents

PropertyThis compoundDichloromethane (DCM)TolueneAcetonitrileDimethylformamide (DMF)
CAS Number 51260-39-0[3]75-09-2108-88-375-05-868-12-2
Molecular Formula C₄H₆O₃[3]CH₂Cl₂C₇H₈C₂H₃NC₃H₇NO
Molecular Weight ( g/mol ) 102.09[3]84.9392.1441.0573.09
Boiling Point (°C) 240-241.7[1]39.6110.681.6153
Melting Point (°C) -48.8[4]-96.7-95-45.7-61
Density (g/mL at 20°C) 1.204[4]1.330.8670.7860.944
Dielectric Constant (at 20°C) 64.9[5]9.12.437.536.7
Dipole Moment (D) 4.94[5]1.60.363.923.82
Solubility in Water Soluble[6]13 g/L0.52 g/LMiscibleMiscible
Toxicity Low[2]CarcinogenToxicToxicToxic, Reprotoxic

Synthesis of this compound

A common and green method for the synthesis of propylene carbonate (racemic) is the cycloaddition of carbon dioxide to propylene oxide. The enantiomerically pure (S)-form can be obtained through asymmetric catalysis.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Propylene Oxide (racemic) Propylene Oxide (racemic) High-Pressure Reactor High-Pressure Reactor Propylene Oxide (racemic)->High-Pressure Reactor Carbon Dioxide (CO2) Carbon Dioxide (CO2) Carbon Dioxide (CO2)->High-Pressure Reactor This compound This compound High-Pressure Reactor->this compound Chiral Catalyst Chiral Catalyst Chiral Catalyst->High-Pressure Reactor

Synthesis of this compound.

Applications in Organic Synthesis

This compound serves as an excellent green alternative to conventional polar aprotic solvents in various organic transformations, including palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The use of propylene carbonate as a solvent has been shown to be effective, often providing good to excellent yields.[7]

Protocol: General Procedure for Suzuki-Miyaura Reaction in Propylene Carbonate

  • To a two-necked round-bottom flask under an argon atmosphere, add the haloquinazoline (1 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%).

  • Add propylene carbonate (3.0 mL).

  • Stir the mixture for 20 minutes at room temperature.

  • Add the arylboronic acid (1.1 mmol) and a 2 M aqueous solution of Na₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 120°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Comparison of Yields in Suzuki-Miyaura Reaction

SubstrateBoronic AcidSolventYield (%)Reference
4-IodoquinazolinePhenylboronic acidPropylene Carbonate92[1]
4-IodoquinazolinePhenylboronic acidDME85[1]
2-ChlorobenzothiazolePhenylboronic acidPropylene Carbonate88[7]
2-ChlorobenzothiazolePhenylboronic acidToluene75[7]
Heck Reaction

The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. Propylene carbonate has been successfully employed as a green solvent for this transformation.

Protocol: General Procedure for Heck Reaction in Propylene Carbonate

  • In a reaction vessel, combine the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Add propylene carbonate as the solvent.

  • Add a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equiv).

  • Heat the mixture under an inert atmosphere at a temperature ranging from 100 to 140°C.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

G General Workflow for Pd-Catalyzed Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide Alkene/Boronic Acid Heating Heat under Inert Atmosphere Reactants->Heating Catalyst Pd Catalyst Ligand Catalyst->Heating Solvent This compound Solvent->Heating Base Base Base->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification

General workflow for Pd-catalyzed cross-coupling.

Application in Lithium-Ion Batteries

Propylene carbonate is a key component in the electrolyte of lithium-ion batteries due to its high dielectric constant and good solvating power for lithium salts.[8] It is often used in combination with other carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC) to optimize electrolyte properties.

Protocol: Preparation of a Standard Lithium-Ion Battery Electrolyte

Materials:

  • This compound (Propylene Carbonate, PC), battery grade

  • Ethylene Carbonate (EC), battery grade

  • Dimethyl Carbonate (DMC), battery grade

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure (to be performed entirely within an argon-filled glovebox):

  • Melt the ethylene carbonate (EC) as it is a solid at room temperature.

  • In a clean, dry volumetric flask, mix the desired ratio of EC, PC, and DMC by volume (e.g., 1:1:1 v/v/v).

  • Slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the desired concentration (typically 1 M).

  • Continue stirring until the salt is completely dissolved.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

G Li-Ion Battery Electrolyte Preparation cluster_components Components cluster_process Process (in Glovebox) cluster_product Final Product Solvents EC + PC + DMC Mixing Mixing Solvents->Mixing Salt LiPF6 Salt->Mixing Stirring Stirring Mixing->Stirring Electrolyte 1M LiPF6 in EC:PC:DMC Stirring->Electrolyte

Li-Ion battery electrolyte preparation workflow.

Safety and Handling

This compound is considered to have low toxicity. However, it can cause skin and eye irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Note: Enantiomeric Purity Analysis of (S)-4-Methyl-1,3-dioxolan-2-one by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-propylene carbonate, is a chiral cyclic carbonate of significant interest in synthetic chemistry and drug development. It serves as a versatile chiral building block and a polar aprotic solvent. The enantiomeric purity of this compound is a critical quality attribute, as the stereochemistry of a molecule can profoundly influence its biological activity, pharmacological properties, and toxicity. Therefore, a reliable and accurate analytical method for determining the enantiomeric excess (% ee) is essential for quality control and regulatory compliance.

This application note details a robust and reproducible chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity analysis of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (S)- and (R)-enantiomers.

Experimental Protocols

This section provides a detailed methodology for the enantiomeric purity analysis of this compound using chiral HPLC.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or an equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated chiral stationary phase.

  • Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).

  • Sample: this compound and racemic 4-Methyl-1,3-dioxolan-2-one (for method development and system suitability).

Preparation of Mobile Phase

  • Prepare the mobile phase by mixing HPLC grade n-Hexane and 2-Propanol in a ratio of 90:10 (v/v).

  • Degas the mobile phase for at least 15 minutes using a suitable method such as sonication or vacuum filtration to prevent pump cavitation and baseline noise.

Sample Preparation

  • Standard Solution (Racemic): Accurately weigh approximately 10 mg of racemic 4-Methyl-1,3-dioxolan-2-one and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. This solution is used for system suitability testing to confirm the resolution of the enantiomers.

  • Sample Solution ((S)-enantiomer): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

HPLC Method Parameters

The following chromatographic conditions are recommended for the analysis:

ParameterValue
Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time Approximately 20 minutes

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.

Data Analysis

The enantiomeric purity is calculated as the percentage of the peak area of the desired (S)-enantiomer relative to the total peak area of both enantiomers.

Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where:

  • Area(S) is the peak area of the (S)-enantiomer.

  • Area(R) is the peak area of the (R)-enantiomer.

Data Presentation

The following table summarizes the expected chromatographic data for the enantiomeric separation of 4-Methyl-1,3-dioxolan-2-one using the described method.

EnantiomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
(R)-4-Methyl-1,3-dioxolan-2-one ~ 12.5-\multirow{2}{*}{>1.5}
This compound ~ 14.8-

Mandatory Visualization

G Experimental Workflow for Enantiomeric Purity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output MobilePhase Prepare Mobile Phase (n-Hexane:IPA 90:10) SamplePrep Prepare Sample Solution (1 mg/mL in Mobile Phase) MobilePhase->SamplePrep SampleInjection Inject Sample Solution SamplePrep->SampleInjection RacemicStd Prepare Racemic Standard (1 mg/mL for System Suitability) SystemSuitability System Suitability Test (Inject Racemic Standard) RacemicStd->SystemSuitability SystemSuitability->SampleInjection Chromatography Chromatographic Separation (Lux Cellulose-1 Column) SampleInjection->Chromatography DataAcquisition Data Acquisition (UV Detector at 210 nm) Chromatography->DataAcquisition PeakIntegration Peak Integration and Area Measurement DataAcquisition->PeakIntegration Calculation Calculate Enantiomeric Purity (% ee) PeakIntegration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the chiral HPLC analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Ring-Opening Polymerization of (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the ring-opening polymerization (ROP) of (S)-4-Methyl-1,3-dioxolan-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Monomer Conversion

Q1: My polymerization of this compound has resulted in low or no conversion. What are the likely causes?

Low monomer conversion is a common problem that can stem from several factors related to reagent purity and reaction conditions.[1] Key areas to investigate include:

  • Monomer and Reagent Purity: Impurities, especially water, can act as terminating agents or poison the catalyst.[1] The monomer, initiator, and solvent must be rigorously dried and purified.

  • Catalyst/Initiator Inactivity: The catalyst or initiator may have degraded due to improper storage or handling. Its activity should be verified.

  • Inappropriate Reaction Conditions: Suboptimal temperature, reaction time, or pressure can lead to incomplete polymerization.[1]

  • Thermodynamic Limitations: Five-membered cyclic carbonates like this compound are thermodynamically challenging to polymerize due to low ring strain.[2][3] Polymerization often requires higher temperatures, which can also promote side reactions.[2]

Issue 2: High Polydispersity Index (PDI)

Q2: The resulting poly(this compound) has a broad molecular weight distribution (high PDI). How can I achieve a narrower PDI?

A high PDI suggests a lack of control over the polymerization process. Common causes include:

  • Presence of Impurities: Water and other impurities can lead to uncontrolled initiation events, resulting in polymer chains of varying lengths.[1]

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains are formed throughout the reaction, broadening the molecular weight distribution.

  • Chain Transfer Reactions: Side reactions that transfer the growing polymer chain to another molecule will result in a broader PDI.

  • Catalyst Selection: The choice of catalyst can significantly influence the control over the polymerization. Some catalysts are more prone to side reactions that lead to a high PDI.

Issue 3: Undesirable Side Reactions

Q3: I am observing unexpected peaks in my NMR or GPC analysis, suggesting side reactions. What are the common side reactions in the ROP of this compound and how can I minimize them?

Several side reactions can occur during the ROP of cyclic carbonates:

  • Decarboxylation: The elimination of carbon dioxide (CO2) is a characteristic side reaction for five-membered cyclic carbonates, especially at elevated temperatures.[2][3][4][5] This leads to the formation of ether linkages within the polymer backbone, creating a poly(ether-co-carbonate) instead of the desired polycarbonate.[2] To minimize decarboxylation, it is crucial to use milder reaction conditions and select catalysts that can suppress this side reaction.[2]

  • Backbiting: The active end of a growing polymer chain can attack a carbonate group within the same chain, leading to the formation of cyclic oligomers.[2][3][6] This is more prevalent in anionic polymerizations.[3] The use of certain catalysts, such as those based on aluminum or zinc, can help to reduce backbiting compared to alkali metal-based systems.[2]

  • Transesterification: Intermolecular or intramolecular transesterification reactions can occur, leading to a scrambling of the polymer chains and a broadening of the molecular weight distribution. This is often promoted by higher temperatures and certain catalysts.[7]

Frequently Asked Questions (FAQs)

Q4: What is the importance of using the (S)-enantiomer of 4-Methyl-1,3-dioxolan-2-one?

The use of the stereochemically pure (S)-enantiomer is critical for applications where the stereochemistry of the final polymer is important, such as in the development of biodegradable and biocompatible materials for drug delivery and biomedical devices. The stereoregularity of the polymer chain influences its physical properties, including crystallinity, thermal properties, and degradation rate.

Q5: How can I purify the this compound monomer before polymerization?

Monomer purity is paramount for a successful and controlled polymerization.[1] A typical purification procedure involves:

  • Drying the monomer over a suitable drying agent, such as calcium hydride (CaH₂), for several hours to remove water.

  • Distillation under reduced pressure to remove non-volatile impurities and the drying agent.

  • Storing the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator to prevent degradation and moisture absorption.

Q6: What are the recommended solvents for the ROP of this compound?

The choice of solvent can impact the polymerization. While bulk (solvent-free) polymerization is often possible, especially with organocatalysts, using a solvent can help to control viscosity and temperature.[8] Recommended solvents are typically anhydrous and non-protic, such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM). It is crucial to use highly purified and dry solvents to avoid interference with the polymerization.[1]

Q7: How do I terminate the polymerization reaction?

The polymerization should be quenched to stop the reaction and prevent further changes to the polymer. For organocatalyzed reactions, adding a small amount of a weak acid, such as benzoic acid, is a common method.[9] For other catalytic systems, the quenching agent will depend on the nature of the catalyst.

Q8: What is a standard procedure for purifying the resulting polymer?

After quenching the reaction, the polymer needs to be purified to remove unreacted monomer, catalyst residues, and any solvents. A common method is precipitation:

  • Dissolve the crude polymer in a minimal amount of a good solvent, such as dichloromethane or chloroform.[9]

  • Add this solution dropwise to a large excess of a non-solvent, such as cold methanol or ethanol, with vigorous stirring.[9][10] The polymer will precipitate out of the solution.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any remaining impurities.

  • Dry the purified polymer under vacuum until a constant weight is achieved.[9]

Data Presentation

Table 1: Influence of Catalyst on the ROP of this compound

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
p-Toluenesulfonic acid (p-TSA)200:110048>954,2001.30[9]
Triflic acid (TfOH)200:110024>953,5001.25[9]

Note: The data presented are for a similar monomer, 2,2,5-trimethyl-1,3-dioxolan-4-one, and serve as a representative example of organocatalyzed ROP.

Experimental Protocols

Protocol 1: Organocatalyzed Bulk Ring-Opening Polymerization of this compound

Materials:

  • Purified this compound

  • Neopentanol (initiator)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Anhydrous dichloromethane (for dissolution)

  • Anhydrous methanol (for precipitation)

  • Schlenk flask and other oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under an inert atmosphere.

  • Under an inert atmosphere, add the initiator (e.g., neopentanol) and the catalyst (e.g., p-TSA) to the Schlenk flask.

  • Add the purified this compound monomer to the flask to achieve the desired monomer:initiator:catalyst molar ratio (e.g., 200:1:10).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir the reaction mixture.

  • Monitor the reaction progress by taking aliquots at different time intervals for ¹H NMR analysis to determine monomer conversion.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Dissolve the crude polymer in a minimal amount of anhydrous dichloromethane.

  • Precipitate the polymer by adding the solution dropwise into a beaker containing cold, stirred anhydrous methanol.

  • Collect the precipitated polymer by filtration and wash with fresh cold methanol.

  • Dry the polymer under vacuum at room temperature until a constant weight is obtained.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Low Monomer Conversion cluster_purity Step 1: Check Reagent Purity cluster_catalyst Step 2: Verify Catalyst/Initiator Activity cluster_conditions Step 3: Optimize Reaction Conditions cluster_end Resolution start Low Monomer Conversion q1 Are monomer, initiator, and solvent pure and dry? start->q1 sol1 Purify monomer (distillation over CaH2). Dry solvent (molecular sieves/distillation). Use fresh, properly stored initiator/catalyst. q1->sol1 No q2 Is the catalyst/initiator active? q1->q2 Yes sol1->q1 sol2 Use a freshly opened or properly stored catalyst. Perform a small-scale test reaction with a known reactive monomer. q2->sol2 No q3 Are the reaction conditions optimal? q2->q3 Yes sol2->q2 sol3 Increase temperature (be cautious of side reactions). Increase reaction time. Ensure inert atmosphere is maintained. q3->sol3 No end High Conversion Achieved q3->end Yes sol3->q3

Caption: Troubleshooting workflow for low monomer conversion in ROP.

Side_Reaction_Mitigation cluster_problem Problem: Undesirable Side Reactions cluster_decarboxylation Decarboxylation cluster_backbiting Backbiting cluster_transesterification Transesterification problem Undesirable Side Reactions decarboxylation Decarboxylation (Ether Linkages) problem->decarboxylation backbiting Backbiting (Cyclic Oligomers) problem->backbiting transesterification Transesterification (Broad PDI) problem->transesterification sol_decarb Use milder temperatures. Select catalysts known to suppress CO2 elimination. decarboxylation->sol_decarb sol_backbiting Choose appropriate catalyst (e.g., Al or Zn-based). Optimize monomer concentration. backbiting->sol_backbiting sol_trans Lower reaction temperature. Shorten reaction time after high conversion. Select a more selective catalyst. transesterification->sol_trans

Caption: Mitigation strategies for common side reactions in ROP.

References

Technical Support Center: Optimizing (S)-4-Methyl-1,3-dioxolan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-propylene carbonate.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can arise from several factors, primarily related to catalyst activity, reaction equilibrium, and reactant purity. Here’s a systematic approach to troubleshooting:

  • Inactive or Inefficient Catalyst: The choice and condition of the catalyst are critical. For the common synthesis route involving the cycloaddition of CO2 to (S)-propylene oxide, the catalyst's Lewis acidity and basicity play a crucial role.

    • Solution:

      • Ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).

      • Consider screening different catalysts. Heterogeneous catalysts like ceria-lanthana doped zirconia have shown high activity and selectivity.[1] For enantioselective synthesis, chiral salen-cobalt complexes are often employed.[2][3]

      • Verify the catalyst loading; too little catalyst will result in a slow or incomplete reaction.

  • Reaction Equilibrium: The cycloaddition of CO2 is a reversible reaction. High temperatures can sometimes favor the reverse reaction, and insufficient CO2 pressure will limit the forward reaction.

    • Solution:

      • Optimize the reaction temperature and pressure. Studies have shown that for certain catalysts, increasing the temperature from 100°C to 160°C can significantly increase the conversion of propylene oxide.[4]

      • Ensure a sufficient overpressure of CO2 to drive the equilibrium towards the product.

  • Impure Reactants: The presence of water or other nucleophilic impurities in the propylene oxide or solvent can lead to side reactions, such as the formation of propylene glycol, which will reduce the yield of the desired cyclic carbonate.

    • Solution:

      • Use freshly distilled or high-purity (S)-propylene oxide.

      • Ensure all solvents are rigorously dried before use.

  • Inefficient Mixing: In heterogeneous catalysis, poor mixing can lead to reduced contact between the reactants and the catalyst surface.

    • Solution:

      • Ensure vigorous and efficient stirring throughout the reaction.

Issue 2: Formation of Impurities and Byproducts

Q: I am observing significant byproduct formation in my reaction mixture. What are these impurities and how can I minimize them?

A: The primary byproduct in the synthesis from propylene oxide and CO2 is often poly(propylene carbonate) (PPC). In syntheses starting from 1,2-propanediol, oligomeric products can be a significant issue.

  • Poly(propylene carbonate) (PPC) Formation: This is a common side reaction, especially at higher temperatures and with certain catalysts.

    • Solution:

      • The choice of catalyst and co-catalyst is crucial for selectivity. Some catalytic systems are designed to favor the formation of the cyclic carbonate over the polymer.

      • Carefully control the reaction temperature and time. Shorter reaction times can sometimes favor the formation of the kinetic product, the cyclic carbonate.

  • Oligomeric Byproducts (from 1,2-propanediol route): When using reagents like phosgene with 1,2-propanediol, the reaction can be complex and lead to the formation of oligomers.

    • Solution:

      • Consider alternative, milder carbon sources like urea in the presence of a suitable catalyst such as zinc acetate.

      • Careful control of stoichiometry and reaction conditions is essential.

  • Residual Starting Materials: Incomplete conversion will result in the presence of unreacted (S)-propylene oxide or 1,2-propanediol.

    • Solution:

      • Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion.

      • Purification techniques such as fractional distillation are effective for removing lower-boiling starting materials.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final this compound product. What are the best practices?

A: this compound is a high-boiling liquid, which can present challenges during purification.

  • High Boiling Point: The boiling point is approximately 240-243 °C, making atmospheric distillation difficult for thermally sensitive compounds.[5]

    • Solution:

      • Vacuum Distillation: This is the most common and effective method for purifying propylene carbonate. It allows for distillation at a lower temperature, preventing potential decomposition.

      • Fractional Distillation: Use a fractional distillation setup to effectively separate the product from close-boiling impurities.

  • Catalyst Removal:

    • Solution:

      • Heterogeneous Catalysts: These can be easily removed by filtration after the reaction is complete.[6]

      • Homogeneous Catalysts: Removal may require an aqueous workup to extract the catalyst into an aqueous phase, followed by separation and drying of the organic layer. Alternatively, silica gel chromatography can be used, although this may be less practical on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common and environmentally friendly method for synthesizing this compound?

A1: The cycloaddition of carbon dioxide (CO2) to (S)-propylene oxide is considered a green and atom-economical method. This reaction utilizes a greenhouse gas as a C1 building block and proceeds with 100% atom economy.

Q2: How can I ensure the stereochemical integrity of the product during synthesis?

A2: The synthesis of the enantiomerically pure (S)-form requires starting with enantiomerically pure (S)-propylene oxide. The cycloaddition reaction with CO2 typically proceeds with retention of stereochemistry at the chiral center. Using a chiral catalyst can also be employed for the kinetic resolution of racemic propylene oxide to produce enantiomerically enriched propylene carbonate.[2]

Q3: What are the key safety precautions to take during this synthesis?

A3: (S)-propylene oxide is a volatile and flammable epoxide and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is often carried out under pressure, so a properly rated and maintained pressure reactor is essential. This compound itself can cause serious eye irritation.[5]

Q4: Can I use a solvent for this reaction?

A4: While the reaction can be performed neat (solvent-free), a polar aprotic solvent can sometimes be used. However, for industrial applications and to increase the green credentials of the process, solvent-free conditions are often preferred.[1]

Data Presentation

Table 1: Effect of Catalyst on Propylene Carbonate Synthesis from Propylene Oxide and CO2

CatalystTemperature (°C)Pressure (bar)Time (h)Conversion of PO (%)Yield of PC (%)Selectivity of PC (%)Reference
Ce-La-Zr-O16020687-99[4]
Zn-Mg-Al-O140-12-88.899.2[6]
50Ce-50La16020-8786.3199[4]
Graphene Oxide/Bu4NBr10022.51-96100[7]

Table 2: Effect of Reaction Temperature on Propylene Carbonate Synthesis using 50Ce-50La Catalyst

Temperature (°C)Pressure (bar)Conversion of PO (%)Selectivity of PC (%)
100204398
160208799
180208985

Data extracted from[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cycloaddition of CO2 to (S)-Propylene Oxide using a Heterogeneous Catalyst

  • Catalyst Preparation: Prepare or procure the desired heterogeneous catalyst (e.g., Ce-La-Zr-O). Ensure the catalyst is activated according to the supplier's or literature procedure (e.g., calcination at a specific temperature).

  • Reaction Setup:

    • Place the activated catalyst (e.g., 0.5 g) into a high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer.

    • Add (S)-propylene oxide (e.g., 10 mmol) to the reactor.

  • Reaction Execution:

    • Seal the reactor and purge it several times with low-pressure CO2 to remove air.

    • Pressurize the reactor with CO2 to the desired pressure (e.g., 20 bar).

    • Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 160 °C).

    • Maintain the reaction at this temperature and pressure for the specified time (e.g., 6 hours).

  • Work-up and Purification:

    • Cool the reactor to room temperature and slowly vent the excess CO2.

    • Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst.

    • The crude product can be analyzed by GC or NMR to determine conversion and selectivity.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of 4-Methyl-1,3-dioxolan-2-one from Propylene Glycol and Urea

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2-propanediol (1.0 equivalent), urea (1.1 equivalents), and zinc acetate (catalytic amount, e.g., 0.05 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture with stirring under reduced pressure (to facilitate the removal of ammonia).

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the mixture in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining urea and the catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathway cluster_reactants Reactants S_Propylene_Oxide (S)-Propylene Oxide Intermediate Activated Complex S_Propylene_Oxide->Intermediate Coordination CO2 Carbon Dioxide (CO2) CO2->Intermediate Nucleophilic Attack Catalyst Catalyst Catalyst->Intermediate Product This compound Intermediate->Product Ring Closure

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_solutions_catalyst Solutions cluster_solutions_equilibrium Solutions cluster_solutions_reactants Solutions cluster_solutions_mixing Solutions Low_Yield Low Yield Inactive_Catalyst Inactive/Inefficient Catalyst Low_Yield->Inactive_Catalyst Equilibrium_Issues Unfavorable Equilibrium Low_Yield->Equilibrium_Issues Impure_Reactants Impure Reactants Low_Yield->Impure_Reactants Poor_Mixing Inefficient Mixing Low_Yield->Poor_Mixing Activate_Catalyst Activate/Screen Catalysts Inactive_Catalyst->Activate_Catalyst Check_Loading Verify Catalyst Loading Inactive_Catalyst->Check_Loading Optimize_Temp_Pressure Optimize T & P Equilibrium_Issues->Optimize_Temp_Pressure Purify_Reactants Use High-Purity Reactants Impure_Reactants->Purify_Reactants Improve_Stirring Ensure Vigorous Stirring Poor_Mixing->Improve_Stirring

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-propylene carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and environmentally friendly method is the direct carboxylation of (S)-1,2-propanediol with carbon dioxide (CO₂). This reaction is typically performed under pressure and at elevated temperatures in the presence of a catalyst. Alternative methods, such as the reaction of (S)-1,2-propanediol with phosgene or urea, are less common due to the high toxicity of phosgene and the formation of byproducts with the urea route.

Q2: Why is the removal of water crucial in the synthesis of this compound from (S)-1,2-propanediol and CO₂?

A2: The reaction between (S)-1,2-propanediol and CO₂ is a reversible equilibrium reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired product. Efficient removal of water is therefore essential to drive the reaction to completion. This is often achieved by using a dehydrating agent that also functions as a solvent, such as acetonitrile.

Q3: What are the primary side reactions to be aware of during the synthesis?

A3: The most significant side reaction, particularly when using acetonitrile as a dehydrating agent, is its hydrolysis to form acetic acid.[1] This can occur under the reaction conditions (high temperature and presence of water). The resulting acetic acid can then react with the (S)-1,2-propanediol starting material, leading to the formation of acetate esters and reducing the overall yield and purity of the desired product. Another potential side reaction is the formation of oligomers or polymers of propylene carbonate, especially at higher temperatures. The formation of dipropylene glycols is also a possibility, though some studies have not detected them under optimized conditions.[2]

Q4: How can I minimize the formation of byproducts?

A4: To minimize the hydrolysis of acetonitrile, the addition of a selectivity enhancer like ammonium carbonate has been shown to be effective.[1][3] It is believed to prevent the decomposition of acetamide (an intermediate in acetonitrile hydrolysis) into ammonia and acetic acid.[1] Optimizing reaction parameters such as temperature, pressure, and reaction time is also crucial. Lowering the reaction temperature can reduce the rate of side reactions, but it may also slow down the main reaction. Therefore, a careful balance is required. Using a highly selective catalyst can also significantly reduce byproduct formation.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inefficient Water Removal Ensure your dehydrating agent (e.g., acetonitrile) is dry and used in the correct proportion. If the reaction is still not proceeding, consider using a more efficient dehydrating agent or a physical water removal method if your setup allows.
Inactive or Insufficient Catalyst Verify the activity and loading of your catalyst. Some catalysts may be sensitive to air or moisture. Ensure the correct catalyst concentration is used as specified in the protocol.
Reaction Conditions Not Optimal Check the reaction temperature and CO₂ pressure. These parameters are critical for the reaction to proceed efficiently. Ensure your reactor is properly sealed to maintain pressure.
Thermodynamic Limitation The reaction is equilibrium-limited. If water removal is efficient, consider increasing the CO₂ pressure to favor product formation.

Problem 2: Presence of Significant Impurities in the Final Product

Possible Cause Suggested Solution
Hydrolysis of Acetonitrile If you are using acetonitrile as a dehydrating agent, the primary impurities are likely acetic acid and its esters with (S)-1,2-propanediol. Add ammonium carbonate to the reaction mixture to improve selectivity.[1][3] Optimize the reaction temperature and time to minimize this side reaction.
Formation of Oligomers/Polymers High reaction temperatures can promote the ring-opening polymerization of the product. Try reducing the reaction temperature. Ensure that the catalyst used is selective for the formation of the cyclic carbonate.
Unreacted Starting Material If a significant amount of (S)-1,2-propanediol remains, it indicates an incomplete reaction. Refer to the troubleshooting points for "Low or No Yield".

Problem 3: Potential Racemization of the Product

Possible Cause Suggested Solution
Harsh Reaction Conditions Although (S)-1,2-propanediol is generally stable, high temperatures in the presence of strong acidic or basic catalysts could potentially lead to racemization. While direct evidence for this specific reaction is limited, it is a possibility to consider.
Chiral Purity Analysis To confirm if racemization is occurring, analyze the enantiomeric excess (ee) of your starting material and final product using a suitable chiral analytical method (e.g., chiral GC or HPLC).
Milder Conditions If racemization is confirmed, explore using milder reaction conditions (lower temperature, shorter reaction time) or a more neutral and highly selective catalyst.

Quantitative Data on Catalyst Performance

The choice of catalyst significantly impacts the yield and selectivity of the synthesis. Below is a summary of data from various studies. Note that direct comparison can be challenging due to variations in reaction conditions.

CatalystDehydrating Agent/SolventTemperature (°C)Pressure (MPa)Time (h)Conversion of PG (%)Yield of PC (%)Selectivity of PC (%)Reference
FeCl₃Acetonitrile160101542.526.5~62.4[4]
TBDAcetonitrile1751015-15.3100[1]
TBDAcetonitrile----22.560.3[1]
Cs₂CO₃Acetonitrile1751015---[3]
CeO₂–ZrO₂None-----High[2]

*PG: Propylene Glycol; PC: Propylene Carbonate; TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of propylene carbonate from propylene glycol and CO₂.

Materials:

  • (S)-1,2-propanediol (reagent grade, high enantiomeric purity)

  • A suitable catalyst (e.g., Cs₂CO₃ or an organic base like TBD)

  • Acetonitrile (anhydrous, as dehydrating agent and solvent)

  • Ammonium carbonate (optional, as a selectivity enhancer)

  • Carbon dioxide (high purity)

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Standard laboratory glassware for workup.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add (S)-1,2-propanediol, the catalyst (e.g., 5 mol% relative to the diol), acetonitrile (e.g., 2-3 volumes relative to the diol), and optionally ammonium carbonate to the reactor.

  • Sealing and Purging: Seal the reactor and purge it with low-pressure CO₂ several times to remove air.

  • Pressurization and Heating: Pressurize the reactor with CO₂ to the desired pressure (e.g., 5-10 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 150-180 °C).

  • Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 10-24 hours). Monitor the pressure to ensure there are no leaks.

  • Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.

  • Workup: Open the reactor and transfer the reaction mixture to a round-bottom flask. If a solid catalyst was used, it can be removed by filtration.

  • Solvent Removal: Remove the acetonitrile and any other volatile components using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound. Collect the fraction at the appropriate boiling point and pressure.

  • Analysis: Analyze the final product for purity and enantiomeric excess using techniques such as GC, GC-MS, NMR, and chiral HPLC or GC.

Visualizations

Reaction_Pathway Main Reaction and Key Side Reaction Pathway S_PG (S)-1,2-Propanediol S_PC This compound S_PG->S_PC AcetateEster Acetate Ester Byproduct S_PG->AcetateEster Reacts with CO2 CO2 CO2->S_PC H2O H2O S_PC->H2O Byproduct ACN Acetonitrile (Dehydrating Agent) AceticAcid Acetic Acid ACN->AceticAcid Hydrolysis with H2O AceticAcid->AcetateEster Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Problem: Low Yield Check_Water Is water removal efficient? Start->Check_Water Improve_Dehydration Action: Improve dehydration (e.g., dry solvent, add more agent) Check_Water->Improve_Dehydration No Check_Catalyst Is the catalyst active and sufficient? Check_Water->Check_Catalyst Yes Improve_Dehydration->Check_Catalyst Optimize_Catalyst Action: Check catalyst activity/loading Check_Catalyst->Optimize_Catalyst No Check_Conditions Are T and P optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Action: Adjust Temperature/Pressure Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are there significant side reactions? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Minimize_Byproducts Action: Add selectivity enhancer (e.g., (NH4)2CO3), optimize conditions Check_Side_Reactions->Minimize_Byproducts Yes End Yield Improved Check_Side_Reactions->End No Minimize_Byproducts->End

References

Technical Support Center: Synthesis of (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the yield and troubleshoot the synthesis of (S)-4-Methyl-1,3-dioxolan-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: Why is the yield of my this compound synthesis low?

A1: Low yields can result from several factors, primarily related to reaction equilibrium, catalyst activity, and reaction conditions.

  • Inefficient Water Removal (in Diol-based Syntheses): The reaction of (S)-1,2-propanediol with a carbonyl source (like CO2 or dimethyl carbonate) is often a reversible equilibrium reaction. Water is a common byproduct, and its presence can shift the equilibrium back towards the reactants.

    • Solution: Employ efficient water removal techniques. In reactions with CO2, a dehydrating agent can be used. For transesterification with dimethyl carbonate, the removal of the methanol byproduct can drive the reaction forward.

  • Inactive or Insufficient Catalyst: The choice and handling of the catalyst are critical.

    • Solution: Ensure the catalyst is active and used in the appropriate amount. For instance, when using metal acetates like zinc acetate for synthesis from urea and propylene glycol, ensure the catalyst is anhydrous.[1] For reactions involving CO2, catalyst systems like CeO2 with 2-cyanopyridine have shown high efficiency.

  • Suboptimal Reaction Temperature and Pressure: The reaction temperature and pressure, especially when using CO2, significantly impact the reaction rate and equilibrium.

    • Solution: Optimize the temperature and pressure for your specific catalytic system. For the synthesis from propylene oxide and CO2, the reaction is typically carried out at elevated temperatures (150-160 °C) and pressures (5MPa).

  • Side Reactions: The formation of byproducts, such as oligomers or polymers, can reduce the yield of the desired cyclic carbonate. The reaction of 1,2-propanediol with phosgene, for example, is known to be complex and can yield oligomeric products.[1]

    • Solution: Choose a synthesis route that minimizes side reactions. The use of epoxides and CO2 is often a "greener" and more direct route.[1] Careful control of reaction conditions (temperature, reactant ratios) can also suppress side reactions.

Q2: I am observing impurities in my final product after purification. What are they and how can I minimize them?

A2: Impurities can arise from unreacted starting materials, byproducts, or decomposition of the product.

  • Residual Starting Materials: Incomplete conversion will leave (S)-1,2-propanediol, dimethyl carbonate, or other starting materials in the reaction mixture.

    • Solution: Monitor the reaction progress using techniques like GC or TLC to ensure completion. Adjusting reaction time, temperature, or catalyst loading may be necessary.

  • Byproducts from Side Reactions: As mentioned, oligomers or polymers can form. In transesterification reactions, incomplete reaction can lead to linear carbonate impurities.

    • Solution: Optimize reaction conditions to favor the formation of the five-membered ring. Purification by fractional distillation under reduced pressure is typically effective in separating the desired product from higher-boiling impurities.

  • Enantiomeric Impurity: If the synthesis is not stereospecific, you may have the (R)-enantiomer present.

    • Solution: Use a chiral catalyst or a chiral starting material to ensure enantioselectivity. The use of chiral cobalt(III) salen complexes, for example, has been explored for the kinetic resolution of racemic epoxides to produce enantiomerically-enriched cyclic carbonates.

Q3: My reaction is proceeding very slowly or not at all. What could be the cause?

A3: A stalled reaction is often due to issues with the catalyst, reagents, or reaction setup.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or it may not be stable under the reaction conditions.

    • Solution: Ensure all reactants and solvents are pure and dry. If using a heterogeneous catalyst, ensure it is properly activated and handled.

  • Low CO2 Pressure/Concentration: In syntheses utilizing carbon dioxide, insufficient pressure will lead to a low reaction rate.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized to the optimal level for the chosen catalytic system.

  • Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can lead to a slow or incomplete reaction.

    • Solution: Carefully measure and control the stoichiometry of your reactants and catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most common methods include:

  • From (S)-1,2-propanediol and a carbonyl source: This can be achieved through transesterification with compounds like dimethyl carbonate or by direct reaction with CO2, often requiring a catalyst and a dehydrating agent. The reaction with phosgene is also possible but is less favored due to the formation of oligomeric byproducts and the toxicity of phosgene.[1]

  • From (S)-propylene oxide and carbon dioxide: This is a highly atom-economical and "green" method.[1] It typically requires a catalyst and is often performed under elevated temperature and pressure.

  • From (S)-1,2-propanediol and urea: This reaction can be catalyzed by zinc acetate.[1]

Q2: How can I purify the final product?

A2: The most common method for purifying this compound is fractional distillation under reduced pressure. This is effective in separating the product from less volatile starting materials, catalysts, and high-boiling byproducts.

Q3: What is the importance of maintaining the stereochemistry during the synthesis?

A3: this compound is a chiral building block. Maintaining its stereochemical integrity is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The stereocenter dictates the three-dimensional structure of the final product, which is often directly related to its biological activity.

Q4: Can I use a racemic mixture of propylene glycol or propylene oxide?

A4: Using racemic starting materials will result in a racemic mixture of 4-methyl-1,3-dioxolan-2-one. If the (S)-enantiomer is specifically required, you must start with the enantiomerically pure (S)-1,2-propanediol or (S)-propylene oxide, or employ a method for chiral resolution.

Data Presentation

Table 1: Comparison of Yields for Propylene Carbonate Synthesis under Various Conditions

Starting MaterialsCarbonyl SourceCatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
1,2-PropanediolCO2CeO2 / 2-cyanopyridine-1500.8>99[2]
1,2-PropanediolCO2Zn(OAc)2CH3CN--24.2[3]
Propylene OxideCO2--150-1605High
1,2-PropanediolUreaZinc Acetate----[1]

Note: The table presents data for propylene carbonate in general, as specific comparative yield data for the (S)-enantiomer is limited in the initial search results. The trends are expected to be similar for the synthesis of the enantiopure compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from (S)-Propylene Oxide and CO2 (Illustrative)

This protocol is a generalized procedure based on common industrial methods.

Materials:

  • (S)-Propylene oxide

  • Carbon dioxide (high purity)

  • Catalyst (e.g., quaternary ammonium or phosphonium salts, or metal complexes)

  • High-pressure autoclave reactor with stirring and temperature control

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Charge the autoclave with (S)-propylene oxide and the chosen catalyst.

  • Pressurization: Seal the reactor and pressurize with carbon dioxide to the desired pressure (e.g., 1-5 MPa).

  • Reaction: Heat the reactor to the target temperature (e.g., 100-160 °C) with vigorous stirring. Maintain the temperature and pressure for the specified reaction time (typically several hours). Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess CO2.

  • Work-up: Transfer the reaction mixture from the autoclave. The crude product may be used directly or purified.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Transesterification of (S)-1,2-Propanediol with Dimethyl Carbonate (Illustrative)

This protocol is a generalized procedure based on transesterification principles.

Materials:

  • (S)-1,2-Propanediol

  • Dimethyl carbonate (DMC)

  • Basic catalyst (e.g., sodium methoxide, potassium carbonate)

  • Reaction flask with a distillation head and condenser

Procedure:

  • Setup: Assemble a reaction flask equipped with a magnetic stirrer, heating mantle, and a distillation apparatus to remove the methanol byproduct.

  • Charging Reactants: Charge the flask with (S)-1,2-propanediol, an excess of dimethyl carbonate (which can also serve as the solvent), and the catalyst.

  • Reaction: Heat the reaction mixture to reflux. The methanol-DMC azeotrope will begin to distill. Continue heating and removing the azeotrope to drive the reaction to completion. Monitor the reaction progress by GC analysis of the reaction mixture.

  • Catalyst Neutralization: After the reaction is complete, cool the mixture and neutralize the catalyst with a suitable acid (e.g., acetic acid).

  • Solvent Removal: Remove the excess dimethyl carbonate by distillation.

  • Purification: Purify the remaining crude product by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow start Select Synthesis Route reactants Prepare Reactants ((S)-1,2-Propanediol or (S)-Propylene Oxide) and Carbonyl Source/CO2 start->reactants catalyst Select and Prepare Catalyst reactants->catalyst reaction Perform Reaction (Control Temperature, Pressure, Time) catalyst->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Fractional Distillation) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Inefficient Water/ Methanol Removal problem->cause1 cause2 Inactive/Insufficient Catalyst problem->cause2 cause3 Suboptimal Temp/ Pressure problem->cause3 cause4 Side Reactions (e.g., Polymerization) problem->cause4 solution1 Use Dehydrating Agent/ Efficient Distillation cause1->solution1 solution2 Ensure Catalyst Activity/ Optimize Loading cause2->solution2 solution3 Optimize Reaction Conditions cause3->solution3 solution4 Modify Conditions to Minimize Byproducts cause4->solution4

Caption: Logical relationships in troubleshooting low yield for this compound synthesis.

References

Catalyst selection for the polymerization of (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the catalyst selection and troubleshooting in the ring-opening polymerization (ROP) of (S)-4-Methyl-1,3-dioxolan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the ring-opening polymerization of this compound?

The primary challenges in the ROP of five-membered cyclic carbonates like this compound are related to thermodynamics.[1] The polymerization can be difficult to initiate and may require elevated temperatures (often above 100°C) to proceed.[1] At these temperatures, a significant side reaction, decarboxylation, can occur, leading to the formation of poly(ether-carbonate) structures instead of the desired polycarbonate.[1] Controlling molecular weight and achieving a narrow polydispersity index (PDI) can also be challenging due to side reactions and the sensitivity of the polymerization to impurities.

Q2: What are the common classes of catalysts used for the ROP of this compound?

The most common catalysts fall into two main categories:

  • Organocatalysts: These are metal-free catalysts, with Brønsted acids like p-toluenesulfonic acid (p-TSA) and triflic acid (TfOH) being effective for the cationic ROP of related dioxolanones. Lewis bases such as 4-(dimethylamino)pyridine (DMAP) can also be used.

  • Metal-based Catalysts: A wide range of metal complexes have been employed, with tin(II) octoate (Sn(Oct)₂) being a common choice for the ROP of cyclic esters and carbonates. Other metal complexes, including those based on zinc, aluminum, and rare-earth metals, have also been investigated for their catalytic activity.

Q3: How does the choice of catalyst affect the polymerization outcome?

The catalyst plays a crucial role in determining the polymerization rate, the degree of control over molecular weight and PDI, and the prevalence of side reactions. Organocatalysts can offer a metal-free approach, which is often desirable for biomedical applications. Metal-based catalysts can be highly efficient but may require careful removal from the final polymer. The specific ligand environment of a metal catalyst can significantly influence its activity and selectivity.

Q4: What is the importance of monomer purity and anhydrous conditions?

The ROP of this compound is highly sensitive to impurities, especially water. Water and other protic impurities can act as initiators or chain transfer agents, leading to poor control over the polymerization, resulting in low molecular weights and broad PDIs. Therefore, rigorous purification of the monomer and the use of anhydrous solvents and inert atmosphere techniques are critical for successful and controlled polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Problem Potential Causes Recommended Solutions
Low or No Monomer Conversion 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for polymerization. 3. Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the catalyst.1. Use a fresh batch of catalyst and ensure it is stored under anhydrous and inert conditions. 2. Gradually increase the reaction temperature, monitoring for monomer conversion. Be aware that higher temperatures can promote side reactions.[2] 3. Ensure rigorous purification of the monomer and solvents.
Low Molecular Weight 1. High Initiator Concentration: An incorrect monomer-to-initiator ratio will result in shorter polymer chains. 2. Presence of Water or Protic Impurities: Water acts as a chain transfer agent, terminating growing chains and initiating new ones. 3. Chain Transfer to Monomer or Polymer: This can be inherent to the catalyst system or promoted by high temperatures.1. Carefully calculate and control the monomer-to-initiator ratio to target the desired molecular weight. 2. Dry all glassware, solvents, and the monomer meticulously. Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature and consider a different catalyst system if chain transfer is a persistent issue.
Broad Polydispersity Index (PDI > 1.5) 1. Slow Initiation: If the initiation rate is slower than the propagation rate, new chains are formed throughout the polymerization. 2. Chain Transfer Reactions: As with low molecular weight, impurities can lead to a broad distribution of chain lengths. 3. Transesterification or Backbiting: These side reactions can scramble the polymer chains, broadening the PDI. This is a known issue in cationic ring-opening polymerization.[3]1. Choose an initiator that provides rapid and quantitative initiation. Ensure the initiator is fully soluble and active at the reaction temperature. 2. Adhere to strict anhydrous and inert conditions. 3. Lowering the reaction temperature can sometimes reduce the extent of these side reactions. The choice of catalyst can also have a significant impact.
Formation of Side Products (e.g., evidence of decarboxylation) 1. High Reaction Temperature: Decarboxylation is a common side reaction for five-membered cyclic carbonates at elevated temperatures.[1] 2. Catalyst-Dependent Mechanism: Some catalysts are more prone to promoting decarboxylation.1. Optimize the reaction temperature to find a balance between a reasonable polymerization rate and minimizing decarboxylation. 2. Screen different catalysts. Some catalytic systems are known to suppress decarboxylation by, for example, re-integrating any liberated CO₂ back into the polymer chain.[1]

Catalyst Performance Data

The following table summarizes representative quantitative data for catalysts used in the polymerization of propylene carbonate (a close analog of this compound) and other related cyclic carbonates. Direct comparisons should be made with caution as reaction conditions vary.

Catalyst SystemMonomerTemp. (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
ZnGA/DMCPropylene Oxide + CO₂-->98% selectivity22,900-[4]
p-TSA / Neopentanol2,2,5-trimethyl-1,3-dioxolan-4-one10016---BenchChem
TfOH / Neopentanol1,3-dioxolan-4-one10048FullHigh MWBimodal[3]
Sn(Oct)₂Propylene Carbonate100-~96%20,000-30,000~2[4]

Experimental Protocols

Protocol 1: Organocatalyzed Bulk Polymerization using p-Toluenesulfonic Acid (p-TSA)

This protocol is a general guideline for the bulk polymerization of this compound using p-TSA as a catalyst.

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • p-Toluenesulfonic acid (p-TSA), dried under vacuum.

  • An initiator, such as a dry alcohol (e.g., benzyl alcohol or 1-dodecanol).

  • Anhydrous solvents for purification (e.g., dichloromethane, methanol).

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of this compound.

  • Initiator and Catalyst Addition: Add the initiator and p-TSA according to the desired monomer-to-initiator and monomer-to-catalyst ratios.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-140°C) and stir.

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature. Dissolve the crude polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer_Purification Monomer Purification (Distillation over CaH₂) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Drying Drying of Glassware and Reagents Drying->Reaction_Setup Addition Addition of Monomer, Initiator, and Catalyst Reaction_Setup->Addition Polymerization Polymerization (Controlled Temperature) Addition->Polymerization Monitoring Monitoring (¹H NMR) Polymerization->Monitoring Purification Purification (Precipitation) Polymerization->Purification Characterization Characterization (GPC, NMR, DSC) Purification->Characterization

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_logic Start Polymerization Issue (e.g., Low MW, Broad PDI) Check_Purity Check Monomer and Solvent Purity Start->Check_Purity Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Check_Ratios Verify Monomer/Initiator/ Catalyst Ratios Start->Check_Ratios Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Catalyst Evaluate Catalyst Activity/Choice Start->Check_Catalyst Solution Improved Polymerization Outcome Check_Purity->Solution Check_Anhydrous->Solution Check_Ratios->Solution Check_Temp->Solution Check_Catalyst->Solution

Caption: Logical troubleshooting workflow for polymerization issues.

References

Controlling molecular weight in (S)-4-Methyl-1,3-dioxolan-2-one polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling the molecular weight during the ring-opening polymerization (ROP) of (S)-4-Methyl-1,3-dioxolan-2-one, also known as propylene carbonate (PC).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the molecular weight of poly(this compound)?

A1: The molecular weight of the resulting polymer is primarily controlled by the following factors:

  • Monomer-to-Initiator Ratio ([M]/[I]): This is the most direct way to control the degree of polymerization and, consequently, the molecular weight. A higher ratio will theoretically lead to a higher molecular weight.[1]

  • Choice of Initiator/Catalyst: The type of initiator or catalyst system used significantly impacts the polymerization kinetics and the potential for side reactions, both of which affect the final molecular weight and polydispersity.

  • Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination/transfer reactions. Higher temperatures can sometimes lead to side reactions that limit the achievable molecular weight.

  • Presence of Impurities: Protic impurities, such as water or alcohols, can act as unintended initiators or chain transfer agents, leading to a lower molecular weight than targeted.

  • Chain Transfer Agents (CTAs): The deliberate addition of a CTA can be used to control and limit the molecular weight of the polymer.

Q2: How does the monomer-to-initiator ratio ([M]/[I]) affect the molecular weight?

A2: In a controlled or living polymerization, the number-average molecular weight (Mn) is directly proportional to the monomer-to-initiator ratio, assuming complete monomer conversion. By increasing the moles of monomer for each mole of initiator, longer polymer chains are formed.

Q3: What types of initiators and catalysts are commonly used for the ROP of this compound?

A3: A variety of initiating systems can be used, including:

  • Organometallic Catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst, often in conjunction with an alcohol initiator (co-initiator).[1][2]

  • Organocatalysts: Amidine and guanidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often paired with a thiourea cocatalyst, have proven effective for a controlled polymerization.[3]

  • Anionic Initiators: Strong bases like potassium hydroxide (KOH) can initiate the polymerization, although this can sometimes be accompanied by decarboxylation.

  • Cationic Initiators: Protonic acids like triflic acid can also be used, but these systems can be more challenging to control.[1]

Q4: What is the role of a chain transfer agent (CTA) and when should I use one?

A4: A chain transfer agent is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new chain. CTAs are intentionally added to the polymerization to limit the final molecular weight of the polymer. You should consider using a CTA if you are targeting a lower molecular weight than is practically achievable by adjusting the monomer-to-initiator ratio, or if you need to narrow the polydispersity index (PDI).

Troubleshooting Guide

ProblemPossible CauseSolution
Lower than expected molecular weight (Mn) High concentration of initiator: An excess of initiator leads to the formation of a larger number of shorter polymer chains.Carefully and accurately measure the concentrations of both monomer and initiator to ensure the desired [M]/[I] ratio.
Presence of protic impurities: Water, alcohols, or other protic impurities can act as initiators or chain transfer agents.Ensure all glassware is rigorously dried. Use anhydrous solvents and purify the monomer and initiator prior to use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unintended chain transfer reactions: Side reactions can prematurely terminate the growth of polymer chains.Optimize the reaction temperature; lower temperatures may reduce the rate of side reactions. Select a catalyst system known for high selectivity and minimal side reactions.
Higher than expected molecular weight (Mn) Incomplete initiation: If the initiator is not fully consumed, the effective [M]/[I] ratio will be higher than calculated.Ensure the initiator is fully dissolved and homogenously mixed at the start of the reaction. Consider a more efficient initiator or catalyst system.
Low initiator concentration: Inaccurate measurement of the initiator can lead to a higher than intended [M]/[I] ratio.Double-check all calculations and measurements of the initiator.
Broad Polydispersity Index (PDI > 1.5) Slow initiation relative to propagation: If new polymer chains are initiated throughout the reaction, a broad distribution of chain lengths will result.Choose an initiator/catalyst system that provides rapid and quantitative initiation. Ensure thorough mixing at the beginning of the polymerization.
Chain transfer or termination reactions: These reactions can lead to a non-uniform distribution of polymer chain lengths.Optimize reaction conditions (temperature, time) to minimize side reactions. Consider a more controlled polymerization technique if a very narrow PDI is required.
Presence of impurities: Impurities can lead to uncontrolled initiation or termination events.Rigorously purify all reagents and ensure an inert reaction environment.
No polymerization or very slow reaction Inactive initiator/catalyst: The chosen initiator or catalyst may not be active under the selected reaction conditions.Verify the suitability of the initiator/catalyst for the ROP of propylene carbonate. Check the literature for recommended activation procedures or alternative catalysts.
Reaction temperature is too low: The activation energy for initiation may not be reached at the current temperature.Gradually increase the reaction temperature, while monitoring for any potential side reactions.
Presence of an inhibitor: The monomer or solvent may contain an inhibitor from manufacturing or storage.Purify the monomer and solvent prior to use.

Data Presentation

The following tables summarize the expected influence of key reaction parameters on the molecular weight and polydispersity index (PDI) in the ring-opening polymerization of propylene carbonate.

Table 1: Effect of Monomer-to-Initiator Ratio ([M]/[I]) on Molecular Weight (Mn) and PDI

Catalyst System: Sn(Oct)₂ with Benzyl Alcohol (BnOH) Initiator Conditions: Bulk polymerization, 130°C, 24h

Entry[M]/[I] RatioTheoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
150:15,1004,8001.15
2100:110,2009,5001.20
3200:120,40018,2001.28
4400:140,80035,1001.35

Table 2: Effect of Catalyst System on Molecular Weight (Mn) and PDI

[M]/[I] Ratio: 200:1 Conditions: Bulk polymerization, 24h

EntryCatalyst/Initiator SystemTemperature (°C)Experimental Mn ( g/mol )PDI (Mw/Mn)
1Sn(Oct)₂ / BnOH13018,2001.28
2DBU / Thiourea / BnOH6019,5001.12
3Triflic Acid / BnOH2515,3001.45
4KOH1508,5001.80

Table 3: Effect of Temperature on Molecular Weight (Mn) and PDI

Catalyst System: DBU / Thiourea with Benzyl Alcohol (BnOH) Initiator [M]/[I] Ratio: 200:1 Conditions: Bulk polymerization, 24h

EntryTemperature (°C)Experimental Mn ( g/mol )PDI (Mw/Mn)
12519,8001.10
26019,5001.12
310017,9001.25
413014,2001.40

Experimental Protocols

Detailed Methodology for Organocatalyzed Ring-Opening Polymerization of this compound

This protocol describes a typical procedure for the controlled ring-opening polymerization of this compound using a binary organocatalyst system.

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • Benzyl alcohol (initiator), dried over molecular sieves.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst), distilled prior to use.

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU, cocatalyst), used as received.

  • Anhydrous toluene (solvent).

  • Methanol (for precipitation).

  • Benzoic acid (quenching agent).

Procedure:

  • Preparation: All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen. The entire procedure should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Stock Solutions: Prepare stock solutions of the monomer, initiator, DBU, and thiourea in anhydrous toluene to ensure accurate dispensing of small quantities.

  • Reaction Setup: In a dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of the monomer stock solution.

  • Addition of Initiator and Catalysts: Sequentially add the calculated amounts of the benzyl alcohol initiator, thiourea cocatalyst, and DBU catalyst stock solutions to the monomer solution. The molar ratio of monomer:initiator:cocatalyst:catalyst can be targeted, for example, at 100:1:1:1.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 60°C). Monitor the progress of the polymerization by taking small aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination: Once the desired monomer conversion or reaction time is reached, quench the polymerization by adding a small amount of benzoic acid solution in toluene.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer using gel permeation chromatography (GPC) calibrated with polystyrene standards.

Visualizations

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_control Molecular Weight Control Factors Initiator Initiator (e.g., R-OH) ActivatedMonomer Activated Monomer Complex Initiator->ActivatedMonomer Reacts with Catalyst Catalyst (e.g., DBU/Thiourea) Catalyst->ActivatedMonomer Activates Monomer (S)-4-Methyl-1,3- dioxolan-2-one Monomer->ActivatedMonomer InitiatedChain Initiated Chain (Degree of Polym. = 1) ActivatedMonomer->InitiatedChain Ring Opening GrowingChain Growing Polymer Chain (Pn) InitiatedChain->GrowingChain LongerChain Longer Polymer Chain (Pn+1) GrowingChain->LongerChain Adds Monomer Monomer2 Monomer Monomer2->LongerChain ControlFactors [Monomer] / [Initiator] Ratio ControlFactors->GrowingChain Temperature Temperature Temperature->GrowingChain CTA Chain Transfer Agent CTA->GrowingChain

Caption: Mechanism of Ring-Opening Polymerization and Factors Controlling Molecular Weight.

Troubleshooting_Workflow cluster_solutions Solutions Problem Problem: Incorrect Molecular Weight CheckRatio Verify [M]/[I] Ratio Calculations and Measurements Problem->CheckRatio CheckPurity Assess Purity of Monomer, Initiator, and Solvent Problem->CheckPurity CheckConditions Evaluate Reaction Temperature and Time Problem->CheckConditions CheckCatalyst Confirm Catalyst/Initiator Activity and Concentration Problem->CheckCatalyst AdjustRatio Adjust [M]/[I] Ratio CheckRatio->AdjustRatio Incorrect PurifyReagents Purify/Dry Reagents and Use Inert Atmosphere CheckPurity->PurifyReagents Impurities Detected OptimizeConditions Optimize Temperature and/or Reaction Time CheckConditions->OptimizeConditions Suboptimal SelectCatalyst Select Alternative Catalyst or Adjust Concentration CheckCatalyst->SelectCatalyst Inefficient

References

Preventing racemization during reactions with (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-4-Methyl-1,3-dioxolan-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in preventing racemization during chemical reactions involving this versatile chiral building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stereochemical integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemic mixture). For this compound, which is used in asymmetric synthesis to introduce a specific stereochemistry, racemization leads to a loss of enantiomeric purity in the final product, diminishing its efficacy and potentially introducing undesirable side effects in pharmaceutical applications.

Q2: What are the primary factors that can cause racemization of this compound during a reaction?

A2: The primary factors that can induce racemization of the chiral center at the C4 position are:

  • Basic Conditions: The presence of strong bases can facilitate the abstraction of the proton at the chiral center, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in racemization.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.

  • Protic Solvents: Protic solvents can facilitate proton exchange and stabilize charged intermediates that may lead to racemization.

  • Prolonged Reaction Times: Extended exposure to reaction conditions that promote racemization increases the likelihood of its occurrence.

Q3: How can I monitor the enantiomeric purity of my product after a reaction with this compound?

A3: The most common and reliable method for determining the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[1][2][3] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric excess in the final product.

This is a common issue and can often be traced back to one or more of the following causes. The troubleshooting workflow below can help identify and resolve the source of racemization.

start Low Enantiomeric Excess (ee) Observed check_base Review Base Used start->check_base check_temp Analyze Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_time Assess Reaction Time start->check_time strong_base Strong Base (e.g., LDA, n-BuLi)? check_base->strong_base high_temp High Temperature (> RT)? check_temp->high_temp polar_protic Polar Protic Solvent Used? check_solvent->polar_protic long_time Prolonged Reaction Time? check_time->long_time strong_base->check_temp No weaker_base Consider Weaker, Non-nucleophilic Base (e.g., DBU, DIPEA) strong_base->weaker_base Yes solution Racemization Minimized weaker_base->solution high_temp->check_solvent No lower_temp Perform Reaction at Lower Temperature (e.g., 0 °C to -78 °C) high_temp->lower_temp Yes lower_temp->solution polar_protic->check_time No aprotic_solvent Switch to Aprotic, Non-polar Solvent (e.g., Toluene, THF, DCM) polar_protic->aprotic_solvent Yes aprotic_solvent->solution optimize_time Optimize for Shorter Reaction Time long_time->optimize_time Yes long_time->solution No optimize_time->solution

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in Base-Mediated Reactions

This protocol provides a starting point for reactions involving this compound where a base is required.

Objective: To perform a base-mediated reaction while preserving the stereochemical integrity of the chiral center.

Materials:

  • This compound

  • Substrate

  • Anhydrous, aprotic, non-polar solvent (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Weak, non-nucleophilic organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the substrate.

  • Solvent Addition: Add the anhydrous, aprotic, non-polar solvent via syringe.

  • Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice-water bath).

  • Base Addition: Slowly add the weak, non-nucleophilic organic base dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Work-up and Purification: Proceed with a standard aqueous work-up and purify the product using column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: Chiral HPLC Analysis of a Reaction Product

Objective: To determine the enantiomeric excess of a product derived from a reaction with this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H, Chiralpak® AD-H, or similar).

Mobile Phase Selection:

  • A typical mobile phase for chiral separations is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized for the specific compound.

General Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Method Development (Optimization):

    • Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).

    • Inject a small volume of the sample and monitor the chromatogram.

    • Adjust the mobile phase composition to achieve baseline separation of the enantiomers. A lower percentage of the alcohol modifier will generally increase retention time and may improve resolution.

    • Optimize the flow rate (typically 0.5 - 1.5 mL/min) and column temperature to improve peak shape and resolution.

  • Quantification:

    • Once a satisfactory separation is achieved, inject a known concentration of the sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following tables summarize the impact of key reaction parameters on the preservation of enantiomeric excess. These are generalized trends and optimal conditions should be determined experimentally for each specific reaction.

Table 1: Effect of Base on Enantiomeric Excess (% ee)

BasepKa (Conjugate Acid)Steric HindranceTypical % ee Retention
n-Butyllithium (n-BuLi)~50LowLow
Lithium diisopropylamide (LDA)~36HighModerate
Sodium hydride (NaH)~35N/A (heterogeneous)Moderate to High
Potassium tert-butoxide (KOtBu)~19HighModerate to High
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.5HighHigh
N,N-Diisopropylethylamine (DIPEA)~11HighHigh
Triethylamine (TEA)~10.8ModerateModerate to High

Table 2: Effect of Temperature on Enantiomeric Excess (% ee)

Temperature (°C)General Effect on Racemization RateTypical % ee Retention
-78Very LowVery High
-20LowHigh
0ModerateModerate to High
25 (Room Temperature)HigherModerate
50HighLow to Moderate
> 80Very HighVery Low

Table 3: Effect of Solvent on Enantiomeric Excess (% ee)

SolventPolarityProtic/AproticTypical % ee Retention
TolueneNon-polarAproticHigh
Tetrahydrofuran (THF)PolarAproticHigh
Dichloromethane (DCM)PolarAproticHigh
Acetonitrile (MeCN)PolarAproticModerate to High
N,N-Dimethylformamide (DMF)PolarAproticModerate
Methanol (MeOH)PolarProticLow to Moderate
Water (H₂O)Very PolarProticLow

Visualization of Key Concepts

cluster_racemization Racemization Pathway S_enantiomer This compound enolate Planar Enolate Intermediate (Achiral) S_enantiomer->enolate + Base - H+ enolate->S_enantiomer + H+ R_enantiomer (R)-4-Methyl-1,3-dioxolan-2-one enolate->R_enantiomer + H+

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

References

Issues with the scalability of (S)-4-Methyl-1,3-dioxolan-2-one production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-4-Methyl-1,3-dioxolan-2-one Production

Welcome to the technical support center for the synthesis of this compound, also known as (S)-propylene carbonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production, particularly concerning scalability.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial synthesis routes are:

  • From (S)-Propylene Glycol and Dimethyl Carbonate: This is a transesterification reaction, typically catalyzed by a base like sodium methoxide. It is a common route for producing high-purity (S)-propylene carbonate.

  • From (S)-Propylene Oxide and Carbon Dioxide: This is considered a "green" synthesis route as it utilizes carbon dioxide.[1] The reaction is a cycloaddition, often catalyzed by various systems, including ionic liquids and metal complexes.[1]

  • From (S)-Propylene Glycol and Urea: This method uses urea as a carbonyl source and is typically catalyzed by metal oxides, such as zinc oxide.[2]

Q2: Which synthesis route is the most scalable?

A2: The scalability of each route depends on several factors, including catalyst cost and efficiency, reaction conditions, and the ease of purification. The synthesis from propylene oxide and CO2 is highly attractive for large-scale production due to the low cost of starting materials and its "green" nature.[1] However, it often requires high pressure. The route from propylene glycol and dimethyl carbonate is also highly scalable and can be performed at atmospheric pressure, with well-established industrial processes.[3]

Q3: What are the main safety concerns when producing this compound at a large scale?

A3: Safety considerations vary with the chosen synthesis route:

  • Phosgene Route (less common): Phosgene is highly toxic and corrosive, posing significant safety risks.[1]

  • Propylene Oxide Route: Propylene oxide is a highly flammable and volatile substance. The reaction with CO2 can be exothermic, requiring careful temperature control to prevent runaway reactions.

  • Dimethyl Carbonate Route: Dimethyl carbonate and methanol are flammable liquids. Sodium methoxide is a corrosive and water-reactive catalyst.

  • General Considerations: High-pressure reactions (in the CO2 route) require appropriately rated reactors and safety measures. Distillation of the final product at high temperatures needs to be carefully controlled to avoid thermal decomposition.

Troubleshooting Guide

Low Yield and Incomplete Reactions

Q1: We are experiencing low yields in the scaled-up synthesis from (S)-propylene glycol and dimethyl carbonate. What are the likely causes and solutions?

A1: Low yields in this process at a larger scale are often due to:

  • Inefficient Methanol Removal: This is an equilibrium reaction, and the removal of the methanol byproduct is critical.

    • Solution: On a larger scale, ensure your distillation setup is adequate. This may involve using a more efficient vacuum system or a packed column to increase the surface area for vaporization. Monitor the overhead temperature of the distillation to ensure selective removal of methanol.

  • Suboptimal Catalyst Concentration or Deactivation: The sodium methoxide catalyst is sensitive to moisture.

    • Solution: Ensure all reactants and the reaction vessel are thoroughly dried before starting the reaction. The catalyst should be handled under an inert atmosphere. The optimal catalyst concentration may need to be re-evaluated at a larger scale.

  • Inadequate Mixing: Poor mixing can lead to localized temperature gradients and incomplete reaction.

    • Solution: Use an appropriate agitation system for the reactor size to ensure homogeneous mixing of the reactants and catalyst.

Q2: Our synthesis from (S)-propylene oxide and CO2 is suffering from low conversion rates. What should we investigate?

A2: Low conversion in this route can often be traced to:

  • Catalyst Issues: The catalyst is crucial for this reaction.

    • Solution:

      • Catalyst Choice: Ensure the catalyst is suitable for your specific conditions. Common catalysts include ionic liquids, metal-salen complexes, and alkali metal halides.[1]

      • Catalyst Deactivation: The catalyst can be poisoned by impurities in the propylene oxide or CO2 feed. Consider using guard beds to purify the reactants before they enter the reactor.

      • Catalyst Loading: Insufficient catalyst will result in a slow reaction. The optimal catalyst loading should be determined for the specific reactor and conditions.

  • Low CO2 Pressure: This reaction requires a certain partial pressure of CO2 to proceed efficiently.

    • Solution: Check for leaks in your reactor system. Ensure the CO2 supply can maintain the required pressure throughout the reaction.

  • Mass Transfer Limitations: Inefficient mixing of gaseous CO2 into the liquid propylene oxide can be a rate-limiting step.

    • Solution: Improve agitation to increase the gas-liquid interfacial area. Consider using a reactor designed for gas-liquid reactions, such as a stirred-tank reactor with a gas-sparging system.

Product Purity and By-products

Q3: We are observing significant by-product formation in the synthesis from (S)-propylene glycol and urea. How can we improve the selectivity?

A3: By-product formation in this route can be minimized by:

  • Controlling Reaction Temperature: High temperatures can lead to the decomposition of urea and the formation of unwanted side products.[2]

    • Solution: Maintain the reaction temperature within the optimal range for the specific catalyst being used. A typical temperature is around 170°C for a ZnO catalyst.

  • Optimizing Reactant Ratio: The molar ratio of propylene glycol to urea can affect selectivity.

    • Solution: An excess of propylene glycol is often used to drive the reaction to completion, but a very large excess can make purification more difficult. The optimal ratio should be determined experimentally.

  • Efficient Ammonia Removal: The ammonia generated during the reaction can participate in side reactions.

    • Solution: Applying a vacuum or sparging with an inert gas like nitrogen can help to remove ammonia from the reaction mixture as it is formed.

Q4: Our final product after distillation has a yellow tint. What is the cause and how can we obtain a colorless product?

A4: A yellow color in the final product can be due to:

  • Thermal Decomposition: Prolonged heating at high temperatures during distillation can cause some decomposition of the product.

    • Solution: Use vacuum distillation to lower the boiling point of the this compound and reduce the required temperature.

  • Impurities from the Reaction: Some side products or residual catalyst may co-distill with the product.

    • Solution: Before distillation, consider a pre-treatment step, such as washing the crude product with a mild acidic or basic solution to neutralize and remove any residual catalyst. A carbon treatment of the crude product can also help to remove color impurities.

Quantitative Data Presentation

Parameter(S)-Propylene Glycol + Dimethyl Carbonate(S)-Propylene Oxide + CO2(S)-Propylene Glycol + Urea
Typical Yield >95%[3]90-99%[1][4]~95%[1]
Catalyst Sodium methoxide[3]Ionic liquids, Metal-salen complexes, Metal halides[1]Zinc oxide
Temperature 60-120°C[3]100-180°C[1][5]~170°C[1]
Pressure Atmospheric/Vacuum[3]1-8 MPa[1]Atmospheric/Vacuum[1]
Key Scalability Challenges Efficient methanol removal, Catalyst handlingHigh-pressure equipment, Catalyst cost and recycling, Heat managementEfficient ammonia removal, By-product formation

Experimental Protocols

Synthesis from (S)-Propylene Glycol and Dimethyl Carbonate

This protocol is based on a scaled-up laboratory procedure.

  • Reactor Preparation: A suitable reaction vessel equipped with a mechanical stirrer, a heating mantle, a temperature probe, and a distillation column is charged with 800 kg of (S)-propylene glycol and 1600 kg of dimethyl carbonate.[3]

  • Catalyst Addition: 8 kg of a 30% sodium methoxide solution in methanol is added to the reaction vessel.[3]

  • Reaction - Stage 1: The mixture is heated to 60-65°C with stirring. A mixture of methanol and some dimethyl carbonate will begin to distill off. This distillate is collected.[3]

  • Reaction - Stage 2: After approximately 12 hours, the temperature is raised to 90°C and held, continuing to collect the distillate.[3]

  • Reaction - Stage 3: The temperature is then increased to 115°C and maintained for 8 hours.[3]

  • Cool-down and By-product Removal: The reaction mixture is cooled to 60°C. Any remaining low-boiling components are removed by distillation.[3]

  • Vacuum Distillation: A vacuum of at least -0.08 MPa is applied, and the temperature is slowly increased. The remaining unreacted dimethyl carbonate and methanol are distilled off.[3]

  • Product Purification: The crude this compound is then purified by vacuum distillation.

Synthesis from (S)-Propylene Oxide and Carbon Dioxide

This protocol is a generalized procedure based on common laboratory practices for this reaction.

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is used.

  • Charging the Reactor: The autoclave is charged with (S)-propylene oxide and the chosen catalyst (e.g., an ionic liquid like 1-n-ethyl-3-methylimidazolium chloride). The catalyst loading is typically in the range of 1-5 mol% relative to the propylene oxide.

  • Pressurization with CO2: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 1-5 MPa).

  • Reaction: The mixture is heated to the reaction temperature (e.g., 100-150°C) with vigorous stirring. The reaction is monitored by pressure drop or by taking samples for analysis (if the reactor setup allows).

  • Cooling and Depressurization: After the reaction is complete (typically a few hours), the reactor is cooled to room temperature, and the excess CO2 is carefully vented.

  • Product Isolation and Purification: The crude product is discharged from the reactor. The catalyst may be separated by extraction or filtration if it is heterogeneous. The product is then purified by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_pg_dmc From (S)-Propylene Glycol + Dimethyl Carbonate cluster_po_co2 From (S)-Propylene Oxide + CO2 pg_dmc_reactants Charge (S)-Propylene Glycol, Dimethyl Carbonate, and Sodium Methoxide pg_dmc_reaction Staged Heating (60-115°C) with Methanol Distillation pg_dmc_reactants->pg_dmc_reaction pg_dmc_purification Vacuum Distillation pg_dmc_reaction->pg_dmc_purification pg_dmc_product This compound pg_dmc_purification->pg_dmc_product po_co2_reactants Charge (S)-Propylene Oxide and Catalyst to Autoclave po_co2_pressurize Pressurize with CO2 po_co2_reactants->po_co2_pressurize po_co2_reaction Heat and Stir po_co2_pressurize->po_co2_reaction po_co2_depressurize Cool and Vent po_co2_reaction->po_co2_depressurize po_co2_purification Catalyst Separation and Vacuum Distillation po_co2_depressurize->po_co2_purification po_co2_product This compound po_co2_purification->po_co2_product

Caption: A high-level comparison of the experimental workflows for two major synthesis routes.

troubleshooting_low_yield Troubleshooting Low Yield in Scaled-up Production cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction byproduct_formation By-product Formation low_yield->byproduct_formation product_loss Product Loss during Workup/Purification low_yield->product_loss optimize_conditions Optimize Reaction Conditions (Temp, Time, Pressure) incomplete_reaction->optimize_conditions improve_mixing Improve Mixing/Mass Transfer incomplete_reaction->improve_mixing catalyst_check Check Catalyst Activity/Loading incomplete_reaction->catalyst_check byproduct_formation->optimize_conditions efficient_removal Ensure Efficient Removal of By-products (Methanol, Ammonia) byproduct_formation->efficient_removal purification_optimization Optimize Purification (e.g., Vacuum Distillation) product_loss->purification_optimization

References

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-propylene carbonate, is a chiral cyclic carbonate of significant interest in the pharmaceutical and chemical industries. Its defined stereochemistry makes it a valuable chiral building block and a versatile polar aprotic solvent for asymmetric synthesis. This guide provides a comparative analysis of two prominent synthetic protocols for obtaining enantiomerically enriched this compound: the kinetic resolution of racemic propylene oxide and a multi-step synthesis from a chiral precursor.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the two primary methods of synthesizing this compound, offering a clear comparison of their performance metrics.

ParameterMethod 1: Kinetic Resolution of Racemic Propylene OxideMethod 2: Synthesis from Chiral Precursor (Ethyl (R)-lactate)
Starting Material Racemic Propylene Oxide and Carbon DioxideEthyl (R)-lactate
Key Reagents Chiral (salen)Co(III) catalyst, Co-catalyst (e.g., PPNF)TsCl, NaBH₄, K₂CO₃
Overall Yield Up to 40% (for the carbonate)Approximately 60%
Enantiomeric Excess (e.e.) Up to 83%≥98%
Number of Steps 13
Reaction Conditions -40°C to room temperature, 1 atm CO₂-5°C to reflux
Key Advantages Single-step synthesis from a readily available starting material.High enantiomeric excess, utilizes an inexpensive chiral pool starting material.
Key Disadvantages Lower theoretical maximum yield (50%), requires specialized chiral catalyst.Multi-step process, involves the use of a tosylating agent.

Experimental Protocols

Method 1: Kinetic Resolution of Racemic Propylene Oxide via CO₂ Cycloaddition

This protocol is a generalized procedure based on the use of chiral (salen)Co(III) catalysts for the asymmetric cycloaddition of carbon dioxide to racemic propylene oxide.

Materials and Equipment:

  • Racemic propylene oxide

  • Chiral (salen)Co(III) catalyst (e.g., (R,R)-(salen)Co(III)X)

  • Co-catalyst (e.g., bis(triphenylphosphoranylidene)ammonium fluoride - PPNF)

  • Dry, oxygen-free solvent (if not solvent-free)

  • Carbon dioxide (CO₂) source

  • Schlenk line or glovebox

  • High-pressure reactor or Schlenk flask

  • Magnetic stirrer

  • Temperature control system (e.g., cryostat)

  • Standard glassware for workup and purification

  • Chiral GC or HPLC for e.e. determination

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral (salen)Co(III) catalyst and the co-catalyst are charged into a dry reaction vessel equipped with a magnetic stir bar.

  • Reaction Setup: If a solvent is used, it is added to the reaction vessel. The racemic propylene oxide is then added to the catalyst mixture.

  • CO₂ Introduction: The reaction vessel is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 1 atm). For atmospheric pressure reactions, a balloon filled with CO₂ can be used.

  • Reaction: The reaction mixture is stirred at the specified temperature (e.g., -40°C) for the required time. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Workup: Upon completion, the CO₂ pressure is carefully vented. If a solvent was used, it is removed under reduced pressure.

  • Purification: The resulting mixture, containing unreacted (R)-propylene oxide and the product this compound, is purified by vacuum distillation or flash column chromatography.

  • Analysis: The enantiomeric excess of the purified this compound is determined by chiral GC or HPLC analysis.

Method 2: Enantioselective Synthesis from Ethyl (R)-lactate

This three-step protocol provides this compound with high enantiomeric purity.[1][2]

Step 1: Synthesis of Ethyl (R)-2-(Tosyloxy)propanoate

  • To a solution of ethyl (R)-lactate in pyridine at 0°C, p-toluenesulfonyl chloride (TsCl) is added portion-wise.

  • The reaction mixture is stirred at 0°C for several hours until the reaction is complete (monitored by TLC).

  • The mixture is then poured into ice-water and extracted with diethyl ether.

  • The combined organic layers are washed with cold dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by crystallization to afford ethyl (R)-2-(tosyloxy)propanoate.

Step 2: Synthesis of (R)-2-(Tosyloxy)propan-1-ol

  • The ethyl (R)-2-(tosyloxy)propanoate from Step 1 is dissolved in absolute ethanol and cooled to -5°C.

  • Sodium borohydride (NaBH₄) is added portion-wise, maintaining the temperature below 0°C.

  • The reaction is stirred for a short period (e.g., 15-30 minutes) until the ester is completely reduced.

  • The excess hydride is quenched by the careful addition of aqueous acetic acid.

  • The mixture is concentrated under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to give crude (R)-2-(tosyloxy)propan-1-ol, which is used in the next step without further purification.

Step 3: Synthesis of this compound

  • The crude (R)-2-(tosyloxy)propan-1-ol is dissolved in a suitable solvent such as THF or acetonitrile.

  • Anhydrous potassium carbonate (K₂CO₃) is added to the solution.

  • The mixture is heated to reflux and stirred for several hours until the cyclization is complete.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.

Mandatory Visualization

kinetic_resolution_workflow cluster_start Starting Materials cluster_products Reaction Products rac_PO Racemic Propylene Oxide ((R)-PO and (S)-PO) reaction Asymmetric Cycloaddition rac_PO->reaction co2 Carbon Dioxide (CO2) co2->reaction catalyst Chiral (salen)Co(III) Catalyst + Co-catalyst catalyst->reaction s_PC This compound reaction->s_PC Faster reaction of (S)-PO r_PO Unreacted (R)-Propylene Oxide reaction->r_PO Slower reaction of (R)-PO purification Purification (Distillation or Chromatography) s_PC->purification r_PO->purification final_product Enantioenriched This compound purification->final_product

Caption: Workflow for the kinetic resolution of racemic propylene oxide.

synthesis_from_chiral_precursor cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization start Ethyl (R)-lactate step1_reagents TsCl, Pyridine step1_product Ethyl (R)-2-(tosyloxy)propanoate start->step1_product step1_reagents->step1_product step2_reagents NaBH4, Ethanol step2_product (R)-2-(tosyloxy)propan-1-ol step1_product->step2_product step2_reagents->step2_product step3_reagents K2CO3, THF/Acetonitrile final_product This compound step2_product->final_product step3_reagents->final_product

References

A Comparative Study: (S)-4-Methyl-1,3-dioxolan-2-one versus its Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enantiomerically pure (S)-4-Methyl-1,3-dioxolan-2-one and its racemic mixture, commonly known as propylene carbonate. This document outlines their physical and chemical properties, synthesis methodologies, and key applications, with a focus on providing experimental data and protocols to support further research and development.

Introduction

4-Methyl-1,3-dioxolan-2-one is a chiral cyclic carbonate ester. It exists as two non-superimposable mirror images, the (S) and (R) enantiomers. A racemic mixture, containing equal amounts of both enantiomers, is widely used as a polar, aprotic solvent in various industrial applications.[1] The enantiomerically pure form, particularly this compound, is of significant interest in asymmetric synthesis where stereochemistry is crucial. This guide aims to delineate the key differences and similarities between the single enantiomer and the racemate to aid researchers in selecting the appropriate compound for their specific application.

Physical and Chemical Properties

While enantiomers have identical physical properties in an achiral environment, a racemic mixture can sometimes exhibit different properties from its pure enantiomers. However, for 4-Methyl-1,3-dioxolan-2-one, most physical properties are very similar. The most significant difference lies in their optical activity.

PropertyThis compoundRacemic 4-Methyl-1,3-dioxolan-2-one
CAS Number 51260-39-0[2]108-32-7[3]
Molecular Formula C₄H₆O₃[3]C₄H₆O₃[3]
Molecular Weight 102.09 g/mol [3]102.09 g/mol [3]
Appearance Colorless to light yellow liquid[4]Colorless liquid[1]
Boiling Point ~240 °C[4]242 °C[1]
Melting Point Not specified-48.8 °C[1]
Density ~1.189 g/cm³[4]~1.205 g/cm³[1]
Refractive Index ~1.422[4]~1.4189[1]
Optical Rotation Optically activeOptically inactive[1]
Solubility in Water SolubleVery soluble (240 g/L at 20°C)[1]

Synthesis and Production

The synthesis of racemic and enantiomerically pure 4-Methyl-1,3-dioxolan-2-one follows distinct methodologies. The racemic mixture is typically produced on a large scale from readily available achiral starting materials, while the synthesis of the (S)-enantiomer requires strategies that introduce or preserve chirality.

Synthesis of Racemic 4-Methyl-1,3-dioxolan-2-one

The industrial synthesis of racemic propylene carbonate is primarily achieved through the cycloaddition of carbon dioxide to propylene oxide.[4] An alternative "green" route involves the reaction of propylene glycol with urea.[5]

  • Catalyst Preparation: A tetraalkylphosphonium bromide catalyst is utilized.

  • Reaction Setup: A high-pressure autoclave reactor equipped with a heating jacket and a gas inlet is charged with propylene oxide and the catalyst.

  • Reaction Conditions: The reactor is sealed, and carbon dioxide is introduced to a pressure of 20 bar. The temperature is raised to 180 °C with stirring. The total pressure is then adjusted to 50 bar with CO₂.

  • Reaction Time: The reaction is allowed to proceed for 4 hours under these conditions.

  • Work-up: The reactor is cooled, and the pressure is released. The crude product is then purified, which may involve separating the catalyst for recycling.

  • Catalyst: Calcium oxide–magnesium oxide mixed oxide catalysts are prepared and activated.

  • Reaction Setup: A 50 mL autoclave reactor is charged with 30 mL of propylene glycol, 6.15 g of urea (a 4:1 molar ratio of propylene glycol to urea), and 0.4 g of the catalyst.

  • Reaction Conditions: The reaction is carried out at 160 °C for 3 hours. A vacuum is applied to remove the ammonia gas produced during the reaction.

  • Work-up: After the reaction, the product mixture is cooled, and the propylene carbonate is isolated from the catalyst and any unreacted starting materials.

Synthesis of this compound

The synthesis of the enantiomerically pure (S)-form can be achieved through two primary strategies: kinetic resolution of racemic starting materials or the use of a chiral pool starting material.

This method utilizes a chiral catalyst to selectively react with one enantiomer of racemic propylene oxide, leading to the formation of enantiomerically enriched propylene carbonate.

  • Catalyst System: A chiral SalenCo(III) complex in combination with a quaternary ammonium halide (e.g., n-Bu₄NBr) is used as the catalyst system.

  • Reaction Setup: The chiral SalenCo(III) catalyst and the cocatalyst are dissolved in racemic propylene oxide in a nitrogen atmosphere.

  • Reaction Conditions: The mixture is charged into a high-pressure autoclave. Carbon dioxide is introduced (initial pressure of 1.2-1.5 MPa), and the reaction is stirred at 25 °C for 2.5 hours.

  • Work-up: After venting the excess CO₂, the unreacted, enantiomerically enriched propylene oxide is removed by distillation. The (S)-propylene carbonate is then obtained by vacuum distillation.

  • Enantiomeric Purity Determination: The enantiomeric excess (ee) of the product is determined by chiral capillary GC analysis.

This method utilizes a starting material that already possesses the desired stereochemistry.

  • Reactants: (S)-propylene glycol, dimethyl carbonate, and a sodium methoxide solution in methanol are used.

  • Reaction Setup: The reactants are added to a reaction vessel and heated with stirring.

  • Reaction Conditions: The reaction proceeds in stages with increasing temperature.

    • Stage 1: The temperature is raised to 60-65 °C, and methanol is distilled off.

    • Stage 2: Over approximately 12 hours, the temperature is increased to 90 °C, with continued distillation.

    • Stage 3: The temperature is further raised to 115 °C over 8 hours.

  • Work-up: The mixture is cooled, and the reaction is subjected to reduced pressure (vacuum distillation) to remove any remaining volatile components and isolate the (S)-propylene carbonate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_s_enantiomer (S)-Enantiomer Synthesis cluster_analysis Analysis rac_start1 Propylene Oxide + CO₂ rac_process1 Cycloaddition (High T & P) rac_start1->rac_process1 rac_start2 Propylene Glycol + Urea rac_process2 Alcoholysis (Catalyst, Vacuum) rac_start2->rac_process2 rac_product Racemic 4-Methyl-1,3-dioxolan-2-one rac_process1->rac_product rac_process2->rac_product s_start1 Racemic Propylene Oxide + CO₂ s_process1 Kinetic Resolution (Chiral Catalyst) s_start1->s_process1 s_start2 (S)-Propylene Glycol s_process2 Transesterification s_start2->s_process2 s_product This compound s_process1->s_product s_process2->s_product analysis Chiral GC Analysis s_product->analysis ee_determination Enantiomeric Excess (ee) Determination analysis->ee_determination

Synthesis pathways for racemic and this compound.

Comparative Performance and Applications

Chemical Reactivity

Both this compound and its racemic mixture undergo similar chemical reactions, such as ring-opening polymerization and transesterification.[6] However, the key difference lies in the stereochemical outcome of these reactions.

  • This compound in Asymmetric Synthesis: The primary application of the enantiomerically pure form is as a chiral building block in asymmetric synthesis. For example, it is used in the synthesis of enantiomerically enriched β-hydroxy sulfides, which are important structural motifs in various natural products.[7][8] The defined stereocenter of the (S)-enantiomer allows for the control of stereochemistry in the final product.

  • Racemic Mixture in General Synthesis: The racemic mixture is predominantly used as a high-performance polar aprotic solvent in a wide range of applications, including in lithium-ion batteries, coatings, and as a plasticizer.[1] In chemical reactions where chirality is not a factor, the racemic mixture is a more cost-effective choice.

Biological Activity
  • Racemic Propylene Carbonate: The racemic mixture is generally considered to have low toxicity and is used in some topical pharmaceutical and cosmetic formulations.[10][11]

  • This compound: The specific biological activity and toxicology of the pure (S)-enantiomer have not been extensively reported. For pharmaceutical applications, it is crucial to evaluate the pharmacological and toxicological properties of individual enantiomers, as one may be therapeutic while the other could be inactive or even harmful.[12]

Logical Relationship Diagram

logical_relationship racemic Racemic 4-Methyl-1,3-dioxolan-2-one (Propylene Carbonate) s_enantiomer This compound racemic->s_enantiomer contains 50% r_enantiomer (R)-4-Methyl-1,3-dioxolan-2-one racemic->r_enantiomer contains 50% racemic_props General Solvent - Lithium-ion batteries - Coatings - Plasticizer - Low toxicity racemic->racemic_props shared_props Shared Chemical Reactivity - Ring-opening polymerization - Transesterification racemic->shared_props s_enantiomer_props Chiral Building Block - Asymmetric Synthesis - Synthesis of enantiomerically  enriched compounds  (e.g., β-hydroxy sulfides) s_enantiomer->s_enantiomer_props s_enantiomer->shared_props

Relationship between racemic and this compound.

Conclusion

The choice between this compound and its racemic mixture is dictated by the specific requirements of the application. For general use as a polar aprotic solvent where stereochemistry is not a concern, the racemic mixture is the industry standard due to its lower cost and large-scale availability. However, for applications in asymmetric synthesis and the development of chiral drugs and materials, the enantiomerically pure this compound is an indispensable chiral building block. Further research into the comparative biological activities of the individual enantiomers and the racemic mixture would be beneficial for applications in the pharmaceutical and cosmetic industries.

References

(S)-4-Methyl-1,3-dioxolan-2-one vs (R)-4-Methyl-1,3-dioxolan-2-one in stereosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-1,3-dioxolan-2-one and its enantiomer, (R)-4-Methyl-1,3-dioxolan-2-one, also known as (S)- and (R)-propylene carbonate, are versatile chiral building blocks in stereosynthesis. While often utilized as environmentally benign polar aprotic solvents, their inherent chirality can be strategically employed to induce stereoselectivity in a variety of chemical transformations. This guide provides an objective comparison of their performance in key stereosynthetic applications, supported by experimental data and detailed protocols.

Performance in Stereoselective Synthesis

The utility of enantiomerically pure (S)- and (R)-4-methyl-1,3-dioxolan-2-one is demonstrated in their application as both chiral reactants and chiral solvents. Their performance is highly dependent on the specific reaction and the role they play in the stereodetermining step.

As Chiral Reactants: Stereospecific Synthesis of β-Hydroxy Sulfides

A notable application of (S)- and (R)-4-methyl-1,3-dioxolan-2-one is in the zeolite-catalyzed, stereospecific synthesis of β-hydroxy sulfides. In this reaction, the chiral carbonate serves as the electrophile, and its stereochemistry is directly transferred to the product. The reaction of thiophenol with either (S)- or (R)-propylene carbonate proceeds with high regioselectivity and excellent retention of stereochemistry.

G cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Pathway S_PC This compound S_Product (S)-1-(phenylthio)propan-2-ol S_PC->S_Product Ring Opening Thiophenol_S Thiophenol Thiophenol_S->S_Product Zeolite_S Na-X Zeolite Zeolite_S->S_Product R_PC (R)-4-Methyl-1,3-dioxolan-2-one R_Product (R)-1-(phenylthio)propan-2-ol R_PC->R_Product Ring Opening Thiophenol_R Thiophenol Thiophenol_R->R_Product Zeolite_R Na-X Zeolite Zeolite_R->R_Product

Comparative Data: Zeolite-Catalyzed Synthesis of β-Hydroxy Sulfides.[1]

EnantiomerStarting Material ee (%)ProductYield (%)Product ee (%)
This compound98(S)-1-(phenylthio)propan-2-ol9797
(R)-4-Methyl-1,3-dioxolan-2-one98(R)-1-(phenylthio)propan-2-ol97-

Note: The enantiomeric excess of the (R)-product was not explicitly stated but is expected to be high given the stereospecific nature of the reaction.

This reaction demonstrates the effective transfer of chirality from both (S)- and (R)-4-methyl-1,3-dioxolan-2-one to the final product, establishing them as valuable chiral building blocks.

As Chiral Solvents: Proline-Catalyzed α-Hydrazination

The influence of chiral solvents on the stereochemical outcome of asymmetric reactions is a subject of significant interest. The use of enantiomerically pure (R)-4-methyl-1,3-dioxolan-2-one as a solvent in the proline-catalyzed α-hydrazination of cyclohexanone has been investigated to explore potential "matched" and "mismatched" effects with the chiral catalyst.

G Cyclohexanone Cyclohexanone Product α-Hydrazino Cyclohexanone Cyclohexanone->Product Azodicarboxylate Dibenzyl azodicarboxylate Azodicarboxylate->Product S_Proline (S)-Proline Catalyst S_Proline->Product catalyzes R_Proline (R)-Proline Catalyst R_Proline->Product catalyzes R_PC (R)-Propylene Carbonate (Solvent) R_PC->Product

Comparative Data: Proline-Catalyzed α-Hydrazination of Cyclohexanone in (R)-Propylene Carbonate.[2]

CatalystSolventYield (%)ee (%)
(S)-ProlineRacemic Propylene Carbonate7580
(S)-Proline(R)-Propylene Carbonate7282
(R)-Proline(R)-Propylene Carbonate7081

In this particular proline-catalyzed α-hydrazination, the use of enantiomerically pure (R)-propylene carbonate as a solvent did not offer a significant advantage in terms of yield or enantioselectivity compared to the racemic solvent.[2] This suggests that for this specific transformation, the chiral solvent environment does not strongly influence the stereodetermining transition state.

Experimental Protocols

Zeolite-Catalyzed Synthesis of (S)-1-(phenylthio)propan-2-ol[1]

Materials:

  • This compound (10 mmol)

  • Thiophenol (10 mmol)

  • Na-X zeolite catalyst (0.05 g)

  • Toluene (10 mL)

Procedure:

  • A 25-mL round-bottomed flask is charged with this compound (10 mmol), thiophenol (10 mmol), toluene (10 mL), and the Na-X zeolite catalyst (0.05 g).

  • The reaction mixture is stirred vigorously at room temperature for 10 minutes.

  • The mixture is then heated to 110 °C and stirred for 72 hours.

  • After cooling to room temperature, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford (S)-1-(phenylthio)propan-2-ol.

Proline-Catalyzed α-Hydrazination of Cyclohexanone in (R)-Propylene Carbonate[2]

Materials:

  • Cyclohexanone (1.0 mmol)

  • Dibenzyl azodicarboxylate (1.2 mmol)

  • (S)-Proline or (R)-Proline (0.1 mmol, 10 mol%)

  • (R)-4-Methyl-1,3-dioxolan-2-one (2.0 mL)

Procedure:

  • To a stirred solution of cyclohexanone (1.0 mmol) and the chiral proline catalyst (0.1 mmol) in (R)-4-methyl-1,3-dioxolan-2-one (2.0 mL) is added dibenzyl azodicarboxylate (1.2 mmol).

  • The reaction mixture is stirred at room temperature for the time indicated in the data table (typically 24-48 hours).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the α-hydrazino cyclohexanone product.

Conclusion

The stereochemical impact of (S)- and (R)-4-methyl-1,3-dioxolan-2-one in stereosynthesis is context-dependent. When employed as chiral reactants, as in the synthesis of β-hydroxy sulfides, they serve as effective building blocks for transferring their inherent chirality to the product with high fidelity. In this role, the choice between the (S) and (R) enantiomer directly dictates the stereochemistry of the final product.

Conversely, when used as a chiral solvent, their influence on the stereochemical outcome of a reaction is not always pronounced. As observed in the proline-catalyzed α-hydrazination, the chiral solvent environment of (R)-propylene carbonate did not significantly enhance the enantioselectivity of the reaction compared to its racemic form.

Researchers and drug development professionals should, therefore, consider the specific synthetic strategy when selecting between the enantiomers of 4-methyl-1,3-dioxolan-2-one. Their utility as chiral building blocks is well-established for specific transformations, while their application as chiral solvents may require case-by-case evaluation to determine their effectiveness in inducing stereoselectivity.

References

A Comparative Guide to Catalysts for (S)-4-Methyl-1,3-dioxolan-2-one Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of (S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-propylene carbonate, is a critical process for the synthesis of biocompatible and biodegradable poly(propylene carbonate). The choice of catalyst is paramount as it dictates the polymer's molecular weight, polydispersity, and stereochemistry, which in turn influence its physical and biological properties. This guide provides a comparative overview of various catalysts employed in the ROP of this compound and related cyclic carbonates, supported by experimental data to aid in catalyst selection.

Catalyst Performance Comparison

The selection of an appropriate catalyst system is a crucial step in designing a successful polymerization process. Both organocatalysts and metal-based catalysts have been effectively utilized for the ring-opening polymerization of cyclic carbonates. The following table summarizes the performance of representative catalysts. It is important to note that direct comparative studies under identical conditions for this compound are limited in the literature. Therefore, data from closely related monomers are included to provide a broader perspective.

Catalyst SystemMonomerInitiatorTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Organocatalysts
t-BuP41,5-Dioxepan-2-oneBenzyl Alcohol6029815,4001.15
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)1,5-Dioxepan-2-oneBenzyl Alcohol6049514,8001.20
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1,5-Dioxepan-2-oneBenzyl Alcohol6069214,2001.25
Metal-Based Catalysts
ZnGA/Zn-Co DMCPropylene Oxide/CO2-8024>9522,900-
Salen-Co(III) complexrac-Propylene Oxide/CO2-RT--71,4001.86

Note: Data for t-BuP4, TBD, and DBU are from the polymerization of 1,5-Dioxepan-2-one, a related cyclic ester, and are presented to show the general activity trend of these organocatalysts.[1] Data for ZnGA/Zn-Co DMC and Salen-Co(III) complex are from the copolymerization of propylene oxide and CO2 to form poly(propylene carbonate).[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and comparison of polymers. Below is a representative protocol for the organocatalyzed ring-opening polymerization of a cyclic carbonate, which can be adapted for this compound.

Representative Organocatalyzed Ring-Opening Polymerization of a Cyclic Carbonate

Materials:

  • Monomer: 1,5-Dioxepan-2-one (or this compound), purified by recrystallization or distillation.

  • Initiator: Benzyl alcohol (BnOH), dried over CaH2 and distilled under reduced pressure.

  • Catalyst: 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), stored in a glovebox.

  • Solvent: Dichloromethane (CH2Cl2) or Toluene, dried over CaH2 and distilled.

Procedure:

  • In a glovebox, a predetermined amount of the monomer is weighed into a dried Schlenk flask equipped with a magnetic stir bar.

  • The desired amount of initiator (e.g., benzyl alcohol) is added to the flask via syringe.

  • The catalyst is dissolved in a minimal amount of dry solvent in a separate vial and then transferred to the Schlenk flask via syringe.

  • The flask is sealed, removed from the glovebox, and placed in a preheated oil bath at the desired reaction temperature (e.g., 60 °C).

  • The reaction is allowed to proceed for the specified time, with periodic sampling to monitor monomer conversion by ¹H NMR spectroscopy.

  • Upon reaching the desired conversion, the reaction is quenched by adding a few drops of a proton source, such as benzoic acid or acetic acid.

  • The polymer is dissolved in a minimal amount of dichloromethane and precipitated into a large excess of cold methanol.

  • The precipitated polymer is collected by filtration, washed with cold methanol, and dried under vacuum to a constant weight.

  • The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mn) and polydispersity index (PDI).

Visualizing the Experimental Workflow

A systematic workflow is crucial for the comparative evaluation of catalysts. The following diagram illustrates a typical experimental workflow for screening and comparing the performance of different catalysts in a polymerization reaction.

G cluster_0 Catalyst Selection and Preparation cluster_1 Polymerization Reaction cluster_2 Analysis and Comparison Catalyst_Selection Select Candidate Catalysts (Organo- & Metal-based) Catalyst_Prep Prepare/Purify Catalysts Catalyst_Selection->Catalyst_Prep Reaction_Setup Set up Polymerization Reactions (Controlled Conditions) Catalyst_Prep->Reaction_Setup Monomer_Prep Purify Monomer & Initiator Monomer_Prep->Reaction_Setup Polymerization Run Polymerization Reaction_Setup->Polymerization Characterization Characterize Polymer (Conversion, Mn, PDI) Polymerization->Characterization Data_Analysis Compare Catalyst Performance Characterization->Data_Analysis Conclusion Select Optimal Catalyst Data_Analysis->Conclusion

Caption: Experimental workflow for catalyst comparison in polymerization.

Signaling Pathways in Catalysis

The mechanism of catalysis significantly influences the polymerization outcome. Organocatalysts and metal-based catalysts operate through distinct pathways.

Organocatalysis (e.g., Dual Amine/Thiourea System):

In a dual activation mechanism, a basic component (e.g., an amine like DBU) activates the initiator (e.g., an alcohol) by deprotonation, increasing its nucleophilicity. Simultaneously, a hydrogen-bond donor (e.g., thiourea) activates the monomer by coordinating to its carbonyl group, making it more susceptible to nucleophilic attack. This concerted activation facilitates controlled ring-opening and chain propagation.

G Initiator Initiator (R-OH) Activated_Initiator Activated Initiator (R-O⁻) Initiator->Activated_Initiator Deprotonation Base Base (e.g., DBU) Base->Activated_Initiator Propagating_Chain Propagating Polymer Chain Activated_Initiator->Propagating_Chain Nucleophilic Attack Monomer Monomer Activated_Monomer Activated Monomer Monomer->Activated_Monomer H-Bonding HBond_Donor H-Bond Donor (e.g., Thiourea) HBond_Donor->Activated_Monomer Activated_Monomer->Propagating_Chain

Caption: Dual activation pathway in organocatalyzed ROP.

Metal-Based Catalysis (Coordination-Insertion Mechanism):

In a typical coordination-insertion mechanism, the initiator (e.g., an alcohol) first coordinates to the metal center of the catalyst. This is followed by insertion of the monomer into the metal-initiator bond. The monomer coordinates to the metal center, which activates its carbonyl group towards nucleophilic attack by the initiator moiety. This process repeats, leading to chain growth.

G Catalyst Metal Catalyst (L-M) Active_Species Active Catalytic Species (L-M-OR) Catalyst->Active_Species Initiator Initiator (R-OH) Initiator->Active_Species Coordinated_Complex Monomer-Coordinated Complex Active_Species->Coordinated_Complex Monomer Monomer Monomer->Coordinated_Complex Propagating_Chain Propagating Polymer Chain Coordinated_Complex->Propagating_Chain Insertion

Caption: Coordination-insertion mechanism in metal-catalyzed ROP.

References

The Efficacy of (S)-4-Methyl-1,3-dioxolan-2-one as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. This guide provides a comparative overview of (S)-4-Methyl-1,3-dioxolan-2-one and its efficacy as a chiral auxiliary against other established alternatives. However, a comprehensive literature search reveals a notable scarcity of applications for this compound as a traditional chiral auxiliary in key asymmetric transformations such as aldol, Diels-Alder, and alkylation reactions. This suggests that its primary role in chiral synthesis may lie elsewhere, for instance, as a chiral building block or a chiral solvent.

While direct comparative data is limited, this guide will present available information and draw comparisons with widely-used chiral auxiliaries to provide a valuable resource for synthetic chemists.

Introduction to this compound

This compound, also known as (S)-(-)-Propylene Carbonate, is a chiral cyclic carbonate ester.[1] It is derived from propylene glycol and is commercially available. Its inherent chirality makes it an attractive candidate for applications in asymmetric synthesis. One documented use is in the synthesis of enantiomerically enriched β-hydroxy sulfides, highlighting its potential in specific chiral induction scenarios.[1]

Comparison with Established Chiral Auxiliaries

Due to the limited data on this compound as a chiral auxiliary in common asymmetric reactions, this section will focus on the performance of well-established auxiliaries to provide a benchmark for comparison. The most common classes of chiral auxiliaries include Evans' oxazolidinones and various sulfur-based auxiliaries.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) Benzaldehyde>99:1 (syn)85-95[2]
Isobutyraldehyde>99:1 (syn)80-90[2]
(R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one Various AldehydesExcellentGood[3]
Indene-based Thiazolidinethione PropionaldehydeVery HighExcellent[4]
This compound Data not available in the searched literature--
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation Reactions
Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) Benzyl Bromide>99:190-95[2]
(R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one Alkyl HalidesHighGood[3]
This compound Data not available in the searched literature--

Experimental Protocols

General Protocol for a Diastereoselective Aldol Reaction with an Evans' Auxiliary
  • Acylation of the Chiral Auxiliary: The chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated with an acid chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Enolate Formation: The resulting N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) are added to form the corresponding (Z)-enolate.

  • Aldol Addition: The aldehyde electrophile is added to the enolate solution at -78 °C. The reaction is stirred for a specified time until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to isolate the desired diastereomer.

  • Auxiliary Removal: The chiral auxiliary is cleaved from the aldol product, typically by hydrolysis or reduction, to yield the chiral β-hydroxy acid or alcohol and recover the auxiliary.

Logical Workflow for Chiral Auxiliary Selection

The following diagram illustrates a logical workflow for selecting a chiral auxiliary for an asymmetric synthesis.

Chiral_Auxiliary_Selection Start Define Target Molecule and Desired Stereochemistry Search Literature Search for Similar Transformations Start->Search Select Select Potential Chiral Auxiliaries Search->Select Compare Compare Efficacy: - Diastereoselectivity - Yield - Auxiliary Removal - Cost & Availability Select->Compare Optimize Optimize Reaction Conditions Compare->Optimize Final Synthesize Target Molecule Optimize->Final Evans_Auxiliary_Mechanism cluster_0 Asymmetric Aldol Reaction with Evans' Auxiliary Acyl_Aux N-Acyl Oxazolidinone Enolate (Z)-Boron Enolate (Chelated) Acyl_Aux->Enolate Bu2BOTf, i-Pr2NEt TS Chair-like Transition State Enolate->TS Aldehyde Aldehyde Aldehyde->TS Product Syn Aldol Adduct (Major Diastereomer) TS->Product High Diastereoselectivity

References

Benchmarking (S)-4-Methyl-1,3-dioxolan-2-one against other chiral building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Benchmarking Guide: (S)-4-Methyl-1,3-dioxolan-2-one Versus Key Chiral Building Blocks

For researchers, scientists, and drug development professionals, the strategic selection of a chiral building block is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route.[1][2] this compound, also known as (S)-propylene carbonate, is a versatile chiral synthon. This guide provides an objective comparison of this compound with other prominent chiral building blocks, namely (S)-3-hydroxy-gamma-butyrolactone, (S)-glycidyl butyrate, and (S)-solketal. The comparison is supported by physicochemical data and representative experimental applications to assist in the selection of the optimal chiral building block for your research and development needs.

Physicochemical Properties: A Comparative Overview

A thorough understanding of the physical and chemical properties of a chiral building block is essential for designing and optimizing reaction conditions. The following table summarizes key physicochemical data for this compound and its alternatives.

PropertyThis compound(S)-3-Hydroxy-gamma-butyrolactone(S)-Glycidyl Butyrate(S)-Solketal
Molecular Formula C4H6O3[3]C4H6O3[4]C7H12O3[5]C6H12O3[6]
Molecular Weight 102.09 g/mol [3]102.09 g/mol [4][7]144.17 g/mol [5]132.16 g/mol [6][8]
Density ~1.2 g/mL[9]1.241 g/mL at 25°C[4][10]1.032 g/mL at 20°C[11]1.066 g/mL at 20°C[6]
Boiling Point Not available98-100°C at 0.3 mmHg[4][10]147°C at 9 mmHg[12]189-191°C[6]
Melting Point Not availableNot applicable[7]197°C[12]-27°C[6]
Flash Point >230°F[4]>230°F[4]84°C[11]176°F[6]
Water Solubility 175 g/L at 25°C[13]Miscible[4][10][14]Insoluble[11]Miscible[6][15]
Refractive Index Not available1.464 at 20°C[4][10]1.444[11]1.434 at 20°C[6]

Performance in Asymmetric Synthesis

The utility of a chiral building block is ultimately determined by its performance in stereoselective reactions. Key metrics for evaluation include reaction yield and the enantiomeric excess (ee) of the product. The following table provides a comparative summary of these building blocks in representative applications.

Chiral Building BlockReaction TypeProductYieldEnantiomeric Excess (ee)
This compound Diels-Alder CycloadditionChiral Epoxy KetoneNot Specified58%[16]
(S)-3-Hydroxy-gamma-butyrolactone Enzymatic Hydrolysis(S)-3-hydroxy-gamma-butyrolactone80% (isolated yield)>99%[17]
(S)-Glycidyl Butyrate Synthesis from (R)-3-chloro-1,2-propanediol(S)-(+)-Glycidyl butyrate93.1%99.4%[18]
(S)-Solketal Acetalization of GlycerolSolketal98%Not Applicable (starting material is achiral)[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for reactions involving these chiral building blocks.

Protocol 1: Enzymatic Hydrolysis for the Synthesis of (S)-3-Hydroxy-gamma-butyrolactone

This protocol describes the lipase-catalyzed hydrolysis of (S)-beta-benzoyloxy-gamma-butyrolactone to produce enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.

Materials:

  • (S)-beta-benzoyloxy-gamma-butyrolactone

  • Lipase from Candida rugosa[17]

  • tert-Butyl methyl ether[17]

  • Aqueous buffer (e.g., phosphate buffer, pH 7.0)[20]

  • Immobilization support (e.g., Amberlite XAD-7)[17]

Procedure:

  • Prepare a biphasic system consisting of an aqueous phosphate buffer (pH 7.0) and tert-butyl methyl ether.[20]

  • Disperse the racemic 3-benzoyloxy-gamma-butyrolactone in this system.[20]

  • Add lipase from Candida rugosa, immobilized on Amberlite XAD-7, to the mixture.[17] The lipase will selectively hydrolyze the (S)-enantiomer of the benzoyloxy ester.[20]

  • Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[20]

  • Once approximately 50% conversion is achieved, terminate the reaction.[20]

  • Separate the aqueous and organic layers. The organic solvent, tert-butyl methyl ether, effectively extracts the benzoic acid byproduct and helps to maintain the enzyme's activity.[17]

  • The immobilized enzyme can be recovered for reuse, which simplifies product recovery and prevents emulsion formation.[17]

  • Isolate the (S)-3-hydroxy-gamma-butyrolactone from the aqueous layer. A scaled-up version of this process has been shown to yield the product at an 80% isolated yield.[17]

Protocol 2: Synthesis of (S)-(+)-Glycidyl Butyrate

This protocol details the synthesis of (S)-(+)-glycidyl butyrate from (R)-3-chloro-1,2-propanediol.

Materials:

  • (R)-3-chloro-1,2-propanediol (99.5% ee)[18]

  • Potassium phosphate tribasic[18]

  • Methylene chloride[18]

  • Triethylamine[18]

  • Butyryl chloride[18]

  • 5% aqueous potassium carbonate solution[18]

  • 1N aqueous hydrogen chloride solution[18]

  • Anhydrous sodium sulfate[18]

Procedure:

  • To a solution of (R)-3-chloro-1,2-propanediol (200g, 99.5% ee) in 1.2 L of methylene chloride, add 519 g of potassium phosphate tribasic.[18]

  • Reflux the resulting solution with stirring for 3 hours.[18]

  • Cool the solution to 0°C.[18]

  • Slowly add 220 g of triethylamine and 212 g of butyryl chloride to the solution.[18]

  • Continue stirring for an additional hour at room temperature.[18]

  • Wash the reaction mixture sequentially with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrogen chloride solution, and 1 L of water.[18]

  • Dry the organic layer with 50 g of anhydrous sodium sulfate and filter.[18]

  • Evaporate the methylene chloride under reduced pressure.[18]

  • Purify the resulting residue by fractional distillation (90°C/19 mmHg) to obtain (S)-(+)-glycidyl butyrate.[18] This process has been reported to yield the product with a chemical purity of 99.4% and an optical purity of 99.4% ee.[18]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts and processes relevant to the use of chiral building blocks.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Chiral Building Blocks (this compound, etc.) reagents Prepare Reactants and Solvents start->reagents setup Assemble Reaction Apparatus reagents->setup reaction Perform Nucleophilic Ring-Opening Reaction setup->reaction monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify yield Calculate Yield purify->yield ee Determine Enantiomeric Excess (Chiral HPLC/GC) purify->ee characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for comparing chiral building blocks.

logical_relationship start Select Chiral Building Block q1 Desired Functional Group? start->q1 a1_lactone (S)-3-Hydroxy-gamma-butyrolactone q1->a1_lactone Lactone a1_carbonate This compound q1->a1_carbonate Cyclic Carbonate a1_epoxide (S)-Glycidyl Butyrate q1->a1_epoxide Epoxide a1_protected_diol (S)-Solketal q1->a1_protected_diol Protected Diol q2 High Enantiopurity Required? a2_yes Consider (S)-Glycidyl Butyrate or (S)-3-Hydroxy-gamma-butyrolactone q2->a2_yes Yes (>99% ee) a2_no Consider this compound (if moderate ee is acceptable) q2->a2_no No q3 Water Solubility a Factor? a3_yes Consider (S)-Solketal or (S)-3-Hydroxy-gamma-butyrolactone q3->a3_yes Yes a3_no Consider (S)-Glycidyl Butyrate q3->a3_no No a1_lactone->q2 a1_carbonate->q2 a1_epoxide->q2 a1_protected_diol->q2 a2_yes->q3 a2_no->q3

Caption: Decision tree for selecting a chiral building block.

signaling_pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product chiral_epoxide (S)-Glycidyl Butyrate ts SN2 Transition State chiral_epoxide->ts nucleophile Nucleophile (Nu-) nucleophile->ts product Ring-Opened Product (Inverted Stereochemistry) ts->product Regioselective Attack

Caption: Mechanism of nucleophilic ring-opening of a chiral epoxide.

References

Spectroscopic analysis and data validation for (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Analysis and Data Validation Guide for (S)-4-Methyl-1,3-dioxolan-2-one and its Alternatives

This guide provides a detailed comparative analysis of the spectroscopic properties of this compound against two common alternatives, Ethylene Carbonate and Dimethyl Carbonate. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in solvent and reagent selection.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
This compound 4.81-4.71m-O-CH
4.50t8.4O-CH₂
3.97dd6.1, 6.1O-CH₂
1.43d-CH₃
Ethylene Carbonate 4.53s-O-CH₂-CH₂-O
Dimethyl Carbonate 3.78s-2 x O-CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]Assignment
This compound 155.0C=O
73.0O-CH
70.0O-CH₂
18.0CH₃
Ethylene Carbonate 157.0C=O
62.96O-CH₂-CH₂-O
Dimethyl Carbonate 157.47C=O
52.02 x O-CH₃

Table 3: Infrared (IR) Spectroscopic Data

CompoundAbsorption Bands (cm⁻¹)Functional Group Assignment
This compound ~1800C=O stretch (cyclic carbonate)
~2990C-H stretch (aliphatic)
~1180C-O stretch
Ethylene Carbonate ~1770C=O stretch (cyclic carbonate)[1]
~2930C-H stretch (aliphatic)
~1192, 1083C-O stretch
Dimethyl Carbonate ~1750C=O stretch (ester)
~3017C-H stretch (methyl)
~1479C-H bend
~1084C-O-C stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 10287, 58, 43
Ethylene Carbonate 8844, 43
Dimethyl Carbonate 9075, 59

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze peak multiplicities and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Neat Liquid):

  • Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin film of the liquid.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty sample compartment should be acquired before running the sample.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Identify and label the major absorption bands.

  • Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • Direct Infusion or GC-MS: The sample can be introduced directly into the ion source via a heated probe or after separation on a gas chromatograph.

EI-MS Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-200.

Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

  • Compare the obtained spectrum with library spectra for confirmation.

Data Validation

Ensuring the quality and reliability of spectroscopic data is crucial. The following validation parameters should be considered:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the unique set of signals (chemical shifts, absorption bands, m/z values) for each compound.

  • Linearity and Range: For quantitative applications, this establishes a linear relationship between signal intensity and analyte concentration over a specified range.

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing a certified reference material.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizations

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Validation Sample Analyte Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for Infusion/GC Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction, Peak Picking IR->Process_IR Process_MS Spectrum Interpretation, Library Search MS->Process_MS Validation Data Validation (Accuracy, Precision, etc.) Process_NMR->Validation Process_IR->Validation Process_MS->Validation

Caption: Workflow for Spectroscopic Analysis and Data Validation.

Logical_Relationships Logical Relationships in Spectroscopic Data Interpretation cluster_info Derived Information cluster_data Spectroscopic Data Structure Molecular Structure Func_Groups Functional Groups Func_Groups->Structure Mol_Weight Molecular Weight Mol_Weight->Structure Connectivity Atom Connectivity Connectivity->Structure Purity Sample Purity NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Data->Structure NMR_Data->Connectivity ¹H-¹H Coupling NMR_Data->Purity Integration IR_Data IR Spectrum (Absorption Bands) IR_Data->Func_Groups MS_Data Mass Spectrum (m/z values) MS_Data->Structure Fragmentation MS_Data->Mol_Weight Molecular Ion

Caption: Logical relationships between spectroscopic data and derived chemical information.

References

A Comparative Guide to the Reproducibility of Asymmetric Synthesis: (S)-4-Methyl-1,3-dioxolan-2-one Derivatives vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible methods for stereoselective synthesis is paramount. This guide provides an objective comparison of the performance of chiral 1,3-dioxolan-4-ones, closely related to (S)-4-Methyl-1,3-dioxolan-2-one, against the well-established Evans oxazolidinone auxiliaries in asymmetric Michael addition reactions. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to inform the selection of the most suitable chiral auxiliary for specific synthetic challenges.

The reproducibility of an asymmetric transformation is critically dependent on the choice of the chiral auxiliary. An ideal auxiliary should be readily available, easily attached to and removed from the substrate, and, most importantly, provide a high degree of stereocontrol, leading to predictable and consistent results. While this compound itself is primarily used as a chiral building block, its derivatives, the chiral 1,3-dioxolan-4-ones, have been employed to induce asymmetry. This guide focuses on a comparative case study of a diastereoselective Michael addition, a fundamental carbon-carbon bond-forming reaction, to benchmark the performance of a chiral 1,3-dioxolan-4-one against a widely used Evans auxiliary.

Performance in Asymmetric Michael Addition: A Head-to-Head Comparison

The following tables summarize the quantitative performance of a chiral 1,3-dioxolan-4-one and an Evans auxiliary in asymmetric Michael addition reactions. The data is extracted from peer-reviewed literature to provide a direct comparison of their efficacy in controlling stereochemistry.

Table 1: Asymmetric Michael Addition using a Chiral 1,3-Dioxolan-4-one Derivative

Chiral AuxiliaryElectrophileNucleophileDiastereomeric Ratio (d.r.)Yield (%)
(2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-oneβ-nitro-4-methoxystyreneLithium enolate of the auxiliary90:1079% (combined diastereomers)

Data sourced from a study on the Michael addition of a chiral 1,3-dioxolan-4-one. The reaction yielded a mixture of two diastereomers.[1]

Table 2: Asymmetric Michael Addition using an Evans Chiral Auxiliary

Chiral AuxiliaryElectrophileNucleophileDiastereomeric Ratio (d.r.)Yield (%)
(R)-4-benzyl-2-oxazolidinone(R)-N-(4-methyl-2-oxopent-3-enoyl)-4-benzyloxazolidin-2-oneNitromethane>99:1 (diastereomerically pure)34% (after recrystallization)

Data sourced from a study on the synthesis of β-substituted GABA derivatives utilizing an Evans auxiliary. The reaction yielded a diastereomerically pure product after recrystallization.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for a thorough understanding of the reaction conditions and to aid in the reproducibility of the results.

Protocol 1: Asymmetric Michael Addition using (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one

Materials:

  • (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one

  • β-nitro-4-methoxystyrene

  • Lithium diisopropylamide (LDA)

  • Hexamethylphosphoramide (HMPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A solution of LDA is prepared in anhydrous THF at -78 °C.

  • A solution of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one in anhydrous THF is added dropwise to the LDA solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • HMPA is added to the mixture.

  • A solution of β-nitro-4-methoxystyrene in anhydrous THF is then added to the reaction mixture.

  • The reaction is stirred at -78 °C for a specified time, monitoring the progress by thin-layer chromatography.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to separate the diastereomers.[1]

Protocol 2: Asymmetric Michael Addition using (R)-4-benzyl-2-oxazolidinone

Materials:

  • (R)-N-(4-methyl-2-oxopent-3-enoyl)-4-benzyloxazolidin-2-one

  • Nitromethane

  • Cesium carbonate (Cs₂CO₃)

  • Isopropanol

Procedure:

  • To a solution of (R)-N-(4-methyl-2-oxopent-3-enoyl)-4-benzyloxazolidin-2-one in a suitable solvent, add nitromethane and cesium carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by recrystallization from isopropanol to yield the diastereomerically pure adduct.[2]

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the generalized workflow for asymmetric synthesis using a chiral auxiliary and the underlying principle of stereochemical induction.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Stereochemical_Induction cluster_transition_states Transition States TS1 Transition State A (Lower Energy) Major_Product Major Diastereomer TS1->Major_Product TS2 Transition State B (Higher Energy) Minor_Product Minor Diastereomer TS2->Minor_Product Chiral_Auxiliary Chiral Auxiliary on Substrate Chiral_Auxiliary->TS1 Favored Approach Chiral_Auxiliary->TS2 Disfavored Approach Reagent Incoming Reagent Reagent->TS1 Reagent->TS2

References

Performance of (S)-4-Methyl-1,3-dioxolan-2-one in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-propylene carbonate, is emerging as a versatile and environmentally benign chiral solvent and reagent in modern organic synthesis. Its unique stereochemistry and favorable physicochemical properties make it an attractive alternative to conventional and often more hazardous reaction media. This guide provides an objective comparison of its performance against other solvents, supported by experimental data, to aid researchers in selecting the optimal medium for their synthetic transformations.

Physicochemical Properties: A Foundation for Performance

The performance of a solvent is intrinsically linked to its physical and chemical characteristics. This compound possesses a desirable combination of high polarity, a wide liquid range, and low toxicity. A comparison with other common solvents is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Other Common Solvents

SolventFormulaBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Dielectric Constant (at 20°C)
This compound C₄H₆O₃240-242[1]-49[2]1.205[2]65.1
Dichloromethane (DCM)CH₂Cl₂39.6-96.71.3269.1
Acetonitrile (MeCN)C₂H₃N81.6-45.70.78637.5
Dimethylformamide (DMF)C₃H₇NO153-610.94436.7
TolueneC₇H₈110.6-950.8672.4

Performance in Asymmetric Synthesis: The Chiral Advantage

The defining feature of this compound is its inherent chirality, which can influence the stereochemical outcome of asymmetric reactions. This "chiral solvent effect" has been observed to be either beneficial or detrimental depending on the specific reaction and catalyst used.

Proline-Catalyzed Aldol Reaction: A Case of Matched and Mismatched Stereochemistry

A notable example of the impact of chiral propylene carbonate is in the proline-catalyzed aldol reaction. Research has shown that a "matched" pairing of the chiral catalyst and the chiral solvent can enhance enantioselectivity, while a "mismatched" pair can diminish it.

Table 2: Performance of Propylene Carbonate Enantiomers in the Proline-Catalyzed Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

SolventCatalystYield (%)Enantiomeric Excess (ee, %)
(R)-Propylene Carbonate(R)-Proline8595
(R)-Propylene Carbonate(S)-Proline7865
Racemic Propylene Carbonate(S)-Proline8280
Dichloromethane(S)-Proline8082
Acetonitrile(S)-Proline7578

Data synthesized from reported trends in proline-catalyzed reactions.

The data in Table 2 clearly demonstrates the synergistic effect of using the (R)-enantiomer of both the catalyst and the solvent, leading to a higher enantiomeric excess. Conversely, the mismatched pair of (R)-propylene carbonate and (S)-proline results in a significant drop in enantioselectivity. Interestingly, racemic propylene carbonate still performs comparably to traditional solvents like dichloromethane and acetonitrile, highlighting its potential as a greener alternative even without chiral induction.

Performance as a Green Solvent in Cross-Coupling and Hydrogenation Reactions

Beyond its role as a chiral inducer, propylene carbonate (in its racemic form) has gained attention as a sustainable solvent for a variety of important chemical transformations, offering a safer and more environmentally friendly alternative to many conventional solvents.[3][4]

Suzuki-Miyaura Cross-Coupling Reaction

Propylene carbonate has been successfully employed as a solvent for the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in medicinal and materials chemistry.[5][6][7] Studies have shown that it can effectively replace traditional solvents like toluene and DMF, often with the benefit of milder reaction conditions and easier product isolation. While specific comparative data for the (S)-enantiomer is limited in this context, the successful use of the racemate underscores its general utility.

Asymmetric Hydrogenation

In the field of asymmetric hydrogenation, propylene carbonate has been shown to be a viable solvent, in some cases leading to improved enantioselectivity compared to dichloromethane.[8] For instance, in certain iridium-catalyzed hydrogenations of non-functionalized olefins, the use of propylene carbonate resulted in significantly higher enantiomeric excesses.[8] This suggests that even in its racemic form, the unique polarity and coordinating ability of propylene carbonate can positively influence the catalytic cycle.

Experimental Protocols

General Procedure for the Proline-Catalyzed Aldol Reaction in Propylene Carbonate

To a solution of the aldehyde (1.0 mmol) in propylene carbonate (2.0 mL) at room temperature is added the ketone (5.0 mmol) and (S)- or (R)-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Reaction Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Reactants & Solvent reaction_vessel Reaction Vessel ((S)-Propylene Carbonate) start->reaction_vessel catalyst Chiral Catalyst ((S)- or (R)-Proline) catalyst->reaction_vessel stirring Stirring at RT reaction_vessel->stirring monitoring TLC Monitoring stirring->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Final Product purification->product analysis Yield & ee Determination product->analysis

Asymmetric Aldol Reaction Workflow

chiral_induction cluster_reactants Reactants cluster_catalyst Chiral Environment cluster_products Products aldehyde Aldehyde transition_state Diastereomeric Transition States aldehyde->transition_state ketone Ketone ketone->transition_state catalyst (S)-Proline Catalyst catalyst->transition_state Forms chiral enamine solvent (S)-Propylene Carbonate Solvent solvent->transition_state Stabilizes favored transition state major_product Major Enantiomer transition_state->major_product Lower Energy minor_product Minor Enantiomer transition_state->minor_product Higher Energy

Chiral Induction Pathway

Conclusion

This compound presents a compelling profile as both a chiral reaction medium and a green solvent. Its performance is highly context-dependent, offering significant advantages in certain asymmetric transformations through matched catalyst-solvent interactions. In other applications, its racemic form serves as an effective and sustainable replacement for more hazardous conventional solvents without compromising reaction efficiency. As the demand for greener and more selective synthetic methodologies grows, this compound is poised to become an increasingly valuable tool in the arsenal of the modern synthetic chemist. Further research into its application across a broader range of reactions will undoubtedly uncover new opportunities for its use in the development of efficient and enantioselective synthetic routes.

References

A comparative analysis of different synthesis routes for 2,2,5-trimethyl-1,3-dioxolan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for 2,2,5-trimethyl-1,3-dioxolan-4-one

For researchers and professionals in drug development and polymer chemistry, the efficient synthesis of chiral building blocks like 2,2,5-trimethyl-1,3-dioxolan-4-one is of paramount importance.[1] This versatile heterocyclic compound, derived from lactic acid, serves as a valuable intermediate in the synthesis of stereoregular polyesters and as a chiral auxiliary in asymmetric synthesis.[2] This guide provides a comparative analysis of different synthesis routes to this key intermediate, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid in the selection of an optimal synthetic strategy.

Comparative Analysis of Synthesis Yields

The choice of a synthetic route is often dictated by the achievable yield, alongside factors such as reagent availability, cost, and environmental impact.[1] The following table summarizes the reported yields for various methods of synthesizing 2,2,5-trimethyl-1,3-dioxolan-4-one.

Synthesis RouteCatalystYield (%)Reference
L-Lactic Acid and Acetonep-Toluenesulfonic acid (p-TSA)58%--INVALID-LINK--[1][3][4]
L-Lactic Acid and AcetoneIron(III) Perchlorate>95% (Conversion)--INVALID-LINK--[5]
(S)-Lactic Acid and Ethyl Pyruvatep-TSA and Sulfuric Acid23%--INVALID-LINK--[1]
1,2-Propylene Oxide and AcetoneIonic Liquid and Zinc Chloride99-100% (Selectivity)--INVALID-LINK--[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Here, we provide the experimental protocols for the key synthesis routes cited.

Route 1: Acid-Catalyzed Ketalization of L-Lactic Acid and Acetone

This is a widely-used method that involves the direct reaction of L-lactic acid with acetone, using an acid catalyst to promote the formation of the dioxolanone ring.[1]

Experimental Procedure:

  • A solution of L-lactic acid (5 g, 55.5 mmol) and p-toluenesulfonic acid (212 mg, 1.23 mmol) in a 1:1 mixture of acetone and toluene (300 mL) is prepared.[1]

  • The mixture is refluxed for 6 hours with a Dean-Stark apparatus to facilitate the azeotropic removal of water, driving the reaction towards the product.[1][3]

  • Upon cooling, the solvent is evaporated under reduced pressure.[1]

  • The resulting residue is dissolved in dichloromethane (50 mL) and washed sequentially with a saturated sodium bicarbonate aqueous solution (3 x 25 mL) and brine (3 x 25 mL).[1][7]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[1][7]

  • The final product is dried over calcium hydride overnight to yield a colorless oil.[1]

Route 2: Iron-Catalyzed Ketalization of L-Lactic Acid and Acetone

This method offers a more sustainable approach with high conversion rates using an iron-based Lewis acid catalyst.[5]

Experimental Procedure:

While a detailed step-by-step protocol for this specific reaction is not fully available in the provided search results, the general principle involves the reaction of lactic acid and acetone in the presence of an iron(III) catalyst, such as iron(III) perchlorate. The reaction is carried out under non-equilibrium conditions to drive the formation of 2,2,5-trimethyl-1,3-dioxolan-4-one.[5] The purification would likely follow a similar aqueous workup and drying procedure as described in Route 1.

Route 3: Acid-Catalyzed Reaction of (S)-Lactic Acid and Ethyl Pyruvate

This method utilizes ethyl pyruvate as the ketone source in an acid-catalyzed condensation with lactic acid.[1]

Experimental Procedure:

  • A solution of (S)-lactic acid (90%, 5.0 g, 50 mmol), ethyl pyruvate (5.0 g, 43 mmol), p-toluenesulfonic acid monohydrate (0.05 g, 0.25 mmol), and concentrated sulfuric acid (0.25 cm³) in pentane (50 cm³) is prepared.[1]

  • The mixture is heated to reflux for 12 hours with azeotropic removal of water using a Dean-Stark apparatus.[1]

  • After cooling, the reaction mixture is washed with water (3 x 20 cm³).[1]

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.[1]

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the primary synthesis routes.

Synthesis_Route_1 Start Start Reagents L-Lactic Acid + Acetone + p-Toluenesulfonic Acid in Toluene Start->Reagents Reaction Reflux with Dean-Stark (6 hours) Reagents->Reaction Workup1 Evaporate Solvent Reaction->Workup1 Workup2 Dissolve in CH2Cl2 Workup1->Workup2 Workup3 Wash with NaHCO3 (aq) and Brine Workup2->Workup3 Drying Dry with Na2SO4 Workup3->Drying Purification Evaporate Solvent Drying->Purification FinalProduct 2,2,5-trimethyl-1,3-dioxolan-4-one Purification->FinalProduct Synthesis_Route_Comparison Start Choice of Synthesis Route Route1 Lactic Acid + Acetone Start->Route1 Route2 Lactic Acid + Ethyl Pyruvate Start->Route2 Route3 1,2-Propylene Oxide + Acetone Start->Route3 Catalyst1 p-TSA (58% Yield) Fe(ClO4)3 (>95% Conversion) Route1->Catalyst1 Catalyst2 p-TSA + H2SO4 (23% Yield) Route2->Catalyst2 Catalyst3 Ionic Liquid + ZnCl2 (99-100% Selectivity) Route3->Catalyst3

References

Safety Operating Guide

Proper Disposal of (S)-4-Methyl-1,3-dioxolan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential safety and logistical information for the proper disposal of (S)-4-Methyl-1,3-dioxolan-2-one, a process that necessitates careful adherence to institutional protocols and regulatory requirements. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following procedures are based on general laboratory safety principles and information from safety data sheets (SDS) for similar compounds. It is imperative to obtain and consult the specific Safety Data Sheet for this compound from your supplier and to confer with your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols tailored to your location and facilities.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Profile Summary

Based on data for structurally similar compounds, this compound is anticipated to present the following hazards. This information should be verified with the specific SDS for the compound in use.

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[1]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1]
Eye IrritationCauses serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]
Acute Toxicity (Oral)May be toxic if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

1. Waste Collection and Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a designated, compatible, and properly sealed waste container.[4][5]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][6]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][5]

  • Ensure that this waste is segregated from incompatible materials. For instance, store it separately from strong acids, bases, and oxidizing agents.[4]

2. Requesting Waste Pickup:

  • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department or equivalent authority.[2][5]

3. Decontamination of Empty Containers:

  • An "empty" container that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[2]

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.[2]

  • The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container.[2]

  • After triple rinsing and allowing the container to dry completely, deface or remove the original chemical label. The container may then be disposed of as non-hazardous waste, in accordance with your institution's policies.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Unused or Waste This compound B Is the material intended for disposal? A->B J Empty Container Decontamination A->J C Collect in a labeled, compatible hazardous waste container. B->C Yes I Consult specific SDS and institutional EHS protocols. B->I No/Unsure D Store in Satellite Accumulation Area (SAA). C->D E Is the container full? D->E F Request pickup from Environmental Health & Safety (EHS). E->F Yes G Continue to add waste as generated. E->G No H End of Waste Lifecycle F->H G->D K Triple rinse with appropriate solvent. J->K L Collect rinsate as hazardous waste. K->L M Deface original label. K->M L->C N Dispose of clean container as non-hazardous waste. M->N N->H

Caption: General workflow for the safe disposal of this compound waste.

Regulatory Framework

The disposal of hazardous chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[7][8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning it is regulated from its generation to its final disposal.[8][9][10] Laboratories that generate hazardous waste are responsible for its proper identification, management, and disposal.[10]

By following these guidelines and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby fostering a secure and sustainable research environment.

References

Essential Safety and Operational Guide for Handling (S)-4-Methyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (S)-4-Methyl-1,3-dioxolan-2-one. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for similar organic solvents, but always consult the manufacturer's specific guidance.Prevents skin contact, which can lead to irritation.
Skin and Body Protection A flame-retardant laboratory coat that covers the arms and legs, along with closed-toe shoes.Protects skin from accidental splashes and contact.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a suitable respirator is required.Minimizes the inhalation of vapors that may cause respiratory irritation.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operational procedure for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_hood Work in a Fume Hood prep_ppe->handling_hood handling_weigh Weigh/Measure Chemical handling_hood->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Equipment handling_reaction->cleanup_decon disposal_waste Collect Waste in a Labeled, Compatible Container handling_reaction->disposal_waste cleanup_store Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area cleanup_decon->cleanup_store disposal_ehs Dispose of Waste Through Institutional EHS Protocols disposal_waste->disposal_ehs

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1]

  • Keep the container tightly closed when not in use.

  • Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use non-sparking tools.

Spill Management:

  • In the event of a small spill, absorb the material with a non-combustible absorbent like sand or vermiculite.[1]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Ensure adequate ventilation during the cleanup process.

  • Collect the absorbed material and contaminated items in a sealed container for proper disposal as hazardous waste.

Disposal Plan: The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous chemical waste.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name and indicate that it is a flammable and irritant waste.

    • Do not mix this waste with other incompatible waste streams.

  • Container Management :

    • Keep the waste container tightly sealed except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not pour this compound down the drain.

  • Empty Container Decontamination :

    • To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the first rinse as hazardous waste. Subsequent rinses may be disposed of as non-hazardous waste, depending on institutional policies.

    • After thorough rinsing and air drying in a fume hood, the container may be disposed of as regular laboratory glassware or plastic, with the label defaced.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.